Triethyloxonium hexafluorophosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176022. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triethyloxidanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHIFBONIQGZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15F6OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885001 | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17950-40-2 | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyloxonium hexafluorophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyloxonium hexafluorophosphate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Triethyloxonium Hexafluorophosphate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyloxonium hexafluorophosphate, [(C₂H₅)₃O]⁺[PF₆]⁻, stands as a powerful and versatile ethylating agent in the arsenal of synthetic organic chemists. First discovered in the broader pioneering work on trialkyloxonium salts by Hans Meerwein, the hexafluorophosphate variant offers distinct advantages in terms of stability over its more common tetrafluoroborate counterpart. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with this compound, tailored for professionals in research and drug development.
Discovery and Historical Context
The journey of trialkyloxonium salts began with the seminal work of German chemist Hans Meerwein. His investigations in the 1930s led to the first synthesis of trialkyloxonium salts, which became known as "Meerwein's salts".[1][2] These compounds, most notably triethyloxonium tetrafluoroborate, were recognized for their potent alkylating capabilities.[3]
While the tetrafluoroborate and hexachloroantimonate anions were the most common in early studies, the development of trialkyloxonium salts with other counterions, such as hexafluorophosphate, followed.[3] The hexafluorophosphate anion imparts greater stability and reduced hygroscopicity to the salt, making it easier to handle and store, although its preparation is considered more challenging.[4][5] A significant milestone in the characterization of this compound was the determination of its crystal structure by Watkins, Ip, Olah, and Bau in 1982, which provided definitive proof of its ionic nature and the pyramidal geometry of the triethyloxonium cation.[6]
Synthesis and Experimental Protocols
The synthesis of triethyloxonium salts can be broadly categorized into two main approaches: the direct formation from ethers and a Lewis acid-alkyl halide combination, and the anion exchange from a pre-formed oxonium salt.
The Meerwein Synthesis (for Tetrafluoroborate)
The classical and most widely adopted method for preparing trialkyloxonium salts is the Meerwein procedure, which is detailed here for the tetrafluoroborate analogue as a foundational reference.[1][7]
Reaction:
4 (C₂H₅)₂O·BF₃ + 2 (C₂H₅)₂O + 3 C₂H₃OCH₂Cl → 3 [(C₂H₅)₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OC₂H₅)₃[2]
Experimental Protocol:
A detailed and reliable procedure for the synthesis of triethyloxonium tetrafluoroborate is available in Organic Syntheses.[1] The general steps involve the slow addition of epichlorohydrin to a solution of boron trifluoride etherate in diethyl ether under anhydrous conditions. The reaction mixture is stirred and refluxed, leading to the precipitation of the white, crystalline triethyloxonium tetrafluoroborate. The product is then isolated by filtration, washed with anhydrous diethyl ether, and dried under a stream of dry nitrogen.[1]
Synthesis of this compound
While a direct, one-pot synthesis analogous to the Meerwein method for the hexafluorophosphate is less commonly cited, a prevalent method involves anion exchange from the more readily accessible triethyloxonium tetrafluoroborate.
Anion Exchange Protocol:
A general procedure for anion exchange involves dissolving the triethyloxonium tetrafluoroborate in a suitable solvent and treating it with a source of the hexafluorophosphate anion, such as silver hexafluorophosphate or an alkali metal hexafluorophosphate.
Illustrative Experimental Steps:
-
Preparation of Triethyloxonium Tetrafluoroborate: Synthesize triethyloxonium tetrafluoroborate following the established Meerwein procedure as described in Section 2.1.
-
Anion Exchange:
-
In a dry, inert atmosphere, dissolve the prepared triethyloxonium tetrafluoroborate in a minimal amount of a dry, polar, aprotic solvent (e.g., dichloromethane).
-
In a separate flask, prepare a solution of a hexafluorophosphate salt (e.g., silver hexafluorophosphate or potassium hexafluorophosphate) in a suitable solvent.
-
Slowly add the hexafluorophosphate solution to the stirred solution of triethyloxonium tetrafluoroborate at a controlled temperature (often room temperature or below).
-
The reaction will typically result in the precipitation of the insoluble tetrafluoroborate salt (e.g., AgBF₄ or KBF₄).
-
-
Isolation and Purification:
-
Remove the precipitated tetrafluoroborate salt by filtration under an inert atmosphere.
-
The filtrate, containing the desired this compound, is then concentrated under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any residual starting materials or byproducts and then dried under vacuum.
-
The crystallization for X-ray analysis by Watkins, Ip, Olah, and Bau was achieved from a dichloromethane/diethyl ether solvent system.[6]
Quantitative Data
The following table summarizes key quantitative data for this compound and its tetrafluoroborate analog for comparison.
| Property | This compound | Triethyloxonium Tetrafluoroborate | Reference(s) |
| Molecular Formula | C₆H₁₅F₆OP | C₆H₁₅BF₄O | |
| Molecular Weight | 248.15 g/mol | 189.99 g/mol | |
| Appearance | White crystalline solid | White crystalline solid | [1][6] |
| Melting Point | ~145 °C (dec.) | 91-92 °C (dec.) | [1] |
| Crystal System | Orthorhombic | - | [6] |
| Space Group | Pnma | - | [6] |
| Unit Cell Parameters | a = 16.475 Å, b = 9.965 Å, c = 6.557 Å | - | [6] |
Signaling Pathways and Experimental Workflows
This compound is a powerful electrophile and its primary role in organic synthesis is as an ethyl group donor in Sₙ2 reactions. It is particularly effective for the ethylation of weak nucleophiles.
General Ethylation Reaction Pathway
The fundamental reaction pathway involves the nucleophilic attack of a substrate on one of the ethyl groups of the triethyloxonium cation, leading to the formation of an ethylated product and the release of diethyl ether and a protonated hexafluorophosphoric acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. Diastereoselective substitution reactions of acyclic β-alkoxy acetals via electrostatically stabilized oxocarbenium ion intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Genesis of a Powerful Alkylating Agent: A Technical Guide to the Historical Preparation of Meerwein's Salt
For Researchers, Scientists, and Drug Development Professionals
Meerwein's salts, particularly triethyloxonium tetrafluoroborate and trimethyloxonium tetrafluoroborate, are potent and versatile alkylating agents that have found widespread application in organic synthesis since their discovery by Hans Meerwein.[1][2][3][4] Their ability to alkylate a wide range of nucleophiles under mild conditions has made them invaluable tools in the construction of complex molecules.[5] This technical guide delves into the historical preparations of these important reagents, providing detailed experimental protocols and quantitative data for their synthesis.
Core Synthesis: The Reaction of Boron Trifluoride, Ethers, and Epichlorohydrin
The original and most common historical method for preparing Meerwein's salts involves the reaction of boron trifluoride with an ether (diethyl ether or dimethyl ether) in the presence of epichlorohydrin.[1][4][5] The overall reaction for the preparation of triethyloxonium tetrafluoroborate is as follows:
4 Et₂O·BF₃ + 2 Et₂O + 3 C₂H₃OCH₂Cl → 3 [Et₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OEt)₃[1]
A similar reaction using dimethyl ether yields the corresponding trimethyloxonium tetrafluoroborate.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the historical preparations of triethyloxonium and trimethyloxonium tetrafluoroborate.
| Compound | Starting Materials | Molar Ratio | Solvent | Yield | Melting Point (°C) |
| Triethyloxonium Tetrafluoroborate | Boron trifluoride diethyl etherate, Diethyl ether, Epichlorohydrin | 1 : 2.3 : 1.1 | Diethyl ether | 85-95% | 91-92 (dec.) |
| Trimethyloxonium Tetrafluoroborate (from Triethyloxonium salt) | Triethyloxonium tetrafluoroborate, Dimethyl ether | 1 : 3.3 | Methylene chloride | 86-94% | 141-143 (dec.) |
| Trimethyloxonium Tetrafluoroborate (direct synthesis) | Boron trifluoride diethyl etherate, Dimethyl ether, Epichlorohydrin | 1 : ~2.8 : 1.1 | Dichloromethane | 58-60% | 175-180 (dec.) |
Experimental Protocols
The following are detailed experimental protocols for the historical preparation of Meerwein's salts, adapted from established procedures.[5][6][7]
Preparation of Triethyloxonium Tetrafluoroborate
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Epichlorohydrin (freshly distilled)
-
Anhydrous nitrogen atmosphere
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser protected by a drying tube is charged with a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether.
-
The flask is cooled in an ice-salt bath to maintain a low temperature.
-
Epichlorohydrin is added dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
After the addition is complete, the mixture is stirred for an additional several hours at low temperature, during which a white crystalline solid precipitates.
-
The supernatant liquid is decanted, and the crystalline triethyloxonium tetrafluoroborate is washed several times with anhydrous diethyl ether under a nitrogen atmosphere.
-
The salt is then dried under vacuum to yield a colorless, crystalline solid.[7]
Preparation of Trimethyloxonium Tetrafluoroborate (from Triethyloxonium Tetrafluoroborate)
Materials:
-
Freshly prepared triethyloxonium tetrafluoroborate
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Dry dimethyl ether (Me₂O)
-
Anhydrous nitrogen atmosphere
Procedure:
-
Freshly prepared triethyloxonium tetrafluoroborate is dissolved in anhydrous methylene chloride in a three-necked flask equipped with a stirrer, a gas inlet tube, and a drying tube.[6]
-
The flask is cooled in an ice bath, and dry dimethyl ether is passed into the solution over a period of approximately 2 hours.[6]
-
The reaction mixture is allowed to stand overnight at room temperature. Trimethyloxonium tetrafluoroborate begins to precipitate as a crystalline mass.[6]
-
The supernatant methylene chloride is removed via a filter stick under a nitrogen atmosphere.[6]
-
The crystalline product is washed with anhydrous methylene chloride and then dried under vacuum.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the historical preparation of Meerwein's salt.
Concluding Remarks
The historical synthesis of Meerwein's salts represents a significant milestone in the development of synthetic organic chemistry. The procedures outlined in this guide, while requiring careful handling of moisture-sensitive and reactive reagents, provide a reliable pathway to these powerful alkylating agents. For contemporary researchers, understanding these foundational methods offers valuable insight into the origins and properties of these indispensable synthetic tools. Due to their reactivity, it is imperative to handle Meerwein's salts under an inert and dry atmosphere.[7][8]
References
- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 3. homework.study.com [homework.study.com]
- 4. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Triethyloxonium Hexafluorophosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyloxonium hexafluorophosphate, often referred to as Meerwein's salt, is a powerful and versatile ethylating agent in organic synthesis. Its high reactivity and utility in forming carbon-ethyl bonds make it an invaluable tool for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a representative application in the ethylation of amides. Safety precautions and handling procedures are also discussed to ensure its safe and effective use in the laboratory.
Core Chemical and Physical Properties
This compound is a white, crystalline solid that is highly reactive and sensitive to moisture. It is typically stabilized with a small amount of diethyl ether.[1] Due to its hygroscopic nature, it should be stored at low temperatures, typically -20°C, under an inert atmosphere.[2][3]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅F₆OP | [2] |
| Molecular Weight | 248.15 g/mol | [2] |
| Melting Point | ~145 °C (decomposition) | [4] |
| Appearance | Almost white powder | [3] |
| CAS Number | 17950-40-2 | [2] |
| Storage Temperature | -20°C | [2][3] |
Synthesis of this compound
While the synthesis of the analogous tetrafluoroborate salt is more commonly cited, the preparation of this compound can be achieved through the reaction of diethyl ether with a strong Lewis acid in the presence of a hexafluorophosphate source. A general, reliable method involves the use of epichlorohydrin and a hexafluorophosphoric acid source.
Experimental Protocol: Synthesis from Diethyl Ether and Hexafluorophosphoric Acid
Materials:
-
Diethyl ether (anhydrous)
-
Hexafluorophosphoric acid (HPF₆)
-
Epichlorohydrin
-
Dichloromethane (anhydrous)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether and anhydrous dichloromethane under a nitrogen atmosphere.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of hexafluorophosphoric acid in diethyl ether is added dropwise to the stirred solution.
-
Epichlorohydrin is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate of this compound is collected by filtration under an inert atmosphere.
-
The solid is washed with anhydrous diethyl ether and dried under vacuum to yield the final product.
Note: This is a generalized procedure. Researchers should consult specific literature for precise stoichiometry and reaction conditions.
Synthesis Workflow
Applications in Organic Synthesis: Ethylation of Amides
This compound is a potent electrophile that readily transfers an ethyl group to a variety of nucleophiles.[3] One of its key applications is the O-ethylation of amides to form imidate salts, which are versatile intermediates in organic synthesis.
Experimental Protocol: O-Ethylation of N,N-Dimethylformamide (DMF)
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, this compound is suspended in anhydrous dichloromethane.
-
The suspension is cooled to 0°C.
-
Anhydrous N,N-dimethylformamide is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.
-
The solvent is removed under reduced pressure to yield the crude imidate salt.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
Reaction Mechanism
Safety and Handling
This compound is a corrosive and moisture-sensitive substance that can cause severe burns.[4] It is also flammable.[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4]
Conclusion
This compound is a highly effective ethylating agent with broad applications in organic synthesis. Its ability to activate a wide range of functional groups makes it an indispensable reagent for the construction of complex molecular architectures. While its reactivity necessitates careful handling, the protocols outlined in this guide provide a framework for its safe and successful utilization in a research setting.
References
Triethyloxonium Hexafluorophosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium hexafluorophosphate, often referred to as a Meerwein salt, is a powerful and versatile ethylating agent widely employed in organic synthesis.[1] Its high reactivity makes it particularly suitable for the ethylation of weakly nucleophilic functional groups, a critical transformation in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in the field of drug development and materials science.
Chemical and Physical Properties
This compound is a white, crystalline solid that is highly reactive and sensitive to moisture.[3][4] It is a strong electrophile, capable of delivering an ethyl group to a wide range of nucleophiles.[1] Due to its reactivity, it is typically stored at low temperatures and handled under an inert atmosphere to prevent decomposition.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅F₆OP | [1] |
| Molecular Weight | 248.15 g/mol | |
| Appearance | Almost white powder/crystalline solid | [1] |
| Melting Point | ~145 °C (decomposes) | [5] |
| Storage Temperature | -20°C |
Solubility
Stability and Handling
This compound is sensitive to moisture and will hydrolyze upon contact with water.[6] Therefore, it should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon). It is also corrosive and can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known properties of the triethyloxonium cation and the hexafluorophosphate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H NMR | ~1.6 (t), ~4.7 (q) | Triplet, Quartet | The triplet corresponds to the methyl protons and the quartet to the methylene protons of the ethyl groups. |
| ¹³C NMR | ~15, ~77 | Singlet, Singlet | The upfield signal corresponds to the methyl carbons and the downfield signal to the methylene carbons. |
| ³¹P NMR | ~ -145 | Septet | The hexafluorophosphate anion typically appears as a septet due to coupling with the six fluorine atoms.[8] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C-O bonds of the triethyloxonium cation and the P-F bonds of the hexafluorophosphate anion.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretching | 2850-3000 |
| C-O stretching | 1050-1260[9] |
| P-F stretching (PF₆⁻) | ~840 |
Synthesis of this compound
General Synthetic Workflow
Caption: General workflow for the synthesis of trialkyloxonium salts.
Detailed Experimental Protocol (Adapted from the Synthesis of Triethyloxonium Tetrafluoroborate)
Disclaimer: This is an adapted protocol and should be performed with caution by trained professionals in a well-ventilated fume hood. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Diethyl ether (anhydrous)
-
Epichlorohydrin (distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or a source of PF₅
-
Anhydrous dichloromethane (optional, as solvent)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add a solution of the Lewis acid (e.g., BF₃·OEt₂) in anhydrous diethyl ether.
-
Cool the mixture in an ice bath and add epichlorohydrin dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture for several hours or overnight, during which a white crystalline precipitate of the triethyloxonium salt will form.
-
Isolate the product by filtration under an inert atmosphere.
-
Wash the crystalline solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the triethyloxonium salt as a white crystalline solid.
Applications in Organic Synthesis
This compound is a potent ethylating agent for a wide variety of functional groups, particularly those that are weakly nucleophilic.[2] This reactivity is highly valuable in the synthesis of complex molecules, including those with pharmaceutical applications.
Ethylation of Various Functional Groups
Caption: Ethylation of various functional groups.
Experimental Protocol: Ethylation of a Carboxylic Acid
Materials:
-
Carboxylic acid
-
This compound
-
Anhydrous dichloromethane
-
Sodium bicarbonate solution (saturated, aqueous)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Add a stoichiometric amount of this compound to the solution with stirring.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Role in Drug Development and Materials Science
The ability of this compound to ethylate a wide range of functional groups under mild conditions makes it a valuable tool in drug discovery and development. It can be used to modify lead compounds to improve their pharmacokinetic properties, such as lipophilicity and metabolic stability. Furthermore, in materials science, this reagent is utilized in the synthesis of ionic liquids and for the modification of polymers to enhance their properties.[1]
Safety Information
This compound is a hazardous chemical and must be handled with extreme care.
| Hazard | Description | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage.[7] | Wear appropriate personal protective equipment (gloves, goggles, lab coat). Handle in a fume hood. |
| Flammable Solid | Flammable solid. | Keep away from heat, sparks, and open flames. |
| Moisture Sensitive | Reacts with water to release hydrofluoric acid.[6] | Store and handle under dry, inert conditions. |
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly effective ethylating agent with broad applicability in organic synthesis. Its ability to react with weakly nucleophilic substrates makes it an invaluable tool for researchers, particularly in the fields of drug development and materials science. While its reactivity necessitates careful handling and storage, its utility in constructing complex molecular architectures is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its safe and effective use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 5. chembk.com [chembk.com]
- 6. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 7. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 31P [nmr.chem.ucsb.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Triethyloxonium Hexafluorophosphate: A Technical Guide to its Mechanism of Action and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyloxonium hexafluorophosphate, a member of the Meerwein's salts family, is a potent and versatile electrophilic ethylating agent with broad utility in organic synthesis. Its high reactivity, driven by the labile triethyloxonium cation, enables the ethylation of a wide array of nucleophiles under mild conditions. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by structured data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in research and development.
Introduction
This compound, with the chemical formula [(C₂H₅)₃O]⁺[PF₆]⁻, is a white, crystalline solid that serves as a powerful ethylating reagent in organic chemistry.[1][2] Its utility stems from the highly electrophilic nature of the triethyloxonium cation, which readily transfers an ethyl group to a variety of nucleophilic substrates.[1][3] This reagent is particularly valuable for reactions involving weakly nucleophilic functional groups that are unreactive towards conventional ethylating agents like ethyl halides.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅F₆OP | [1][6] |
| Molecular Weight | 248.15 g/mol | [1][2][6] |
| Appearance | Almost white powder | [1] |
| Melting Point | ~145 °C (decomposition) | [1][2][7] |
| CAS Number | 17950-40-2 | [1][2][6] |
| Storage Temperature | ≤ -20 °C | [1][2] |
| Solubility | Soluble in polar organic solvents |
Table 1: Physicochemical Properties of this compound
Core Mechanism of Action: Electrophilic Ethylation
The primary mechanism of action of this compound is the electrophilic transfer of an ethyl group to a nucleophile. This process proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
The triethyloxonium cation is a potent electrophile due to the positive charge on the oxygen atom, which makes the α-carbons of the ethyl groups highly susceptible to nucleophilic attack. The hexafluorophosphate anion is a non-nucleophilic counterion, which prevents it from interfering with the ethylation reaction.
The generalized mechanism is depicted below:
Figure 1: Sₙ2 Mechanism of Ethylation. This diagram illustrates the nucleophilic attack on the ethyl group of the triethyloxonium cation, leading to the formation of the ethylated product and diethyl ether as the leaving group.
Scope of Applications
This compound is a versatile reagent capable of ethylating a wide range of nucleophiles. Its applications span various areas of organic synthesis, from the formation of ethers and esters to the modification of complex molecules in drug discovery.
Ethylation of Oxygen Nucleophiles
Alcohols, phenols, and carboxylic acids are readily ethylated by this compound to form the corresponding ethyl ethers and esters. This reaction is particularly useful when other methods, such as the Williamson ether synthesis, are not feasible due to the reaction conditions.
Ethylation of Nitrogen Nucleophiles
Amines, amides, and other nitrogen-containing functional groups can be effectively ethylated. The reaction with amides can lead to the formation of O-ethylated imidates or N-ethylated products, depending on the substrate and reaction conditions.
Ethylation of Sulfur Nucleophiles
Thiols and sulfides react with this compound to yield the corresponding ethyl thioethers and sulfonium salts.
Other Applications
Beyond simple ethylation, this reagent finds use in:
-
Polymer Chemistry: As an initiator for cationic polymerization.[1]
-
Electrochemistry: As an electrolyte in electrochemical cells.[1]
-
Catalysis: As a catalyst in various chemical transformations.[1]
Experimental Protocols
The following provides a general experimental protocol for the ethylation of a generic nucleophile using this compound. Note: This is a generalized procedure and may require optimization for specific substrates.
Figure 2: General Experimental Workflow. This flowchart outlines the key steps for performing an ethylation reaction using this compound under an inert atmosphere.
Detailed Steps:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are crucial for the success of the reaction.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the nucleophilic substrate in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: Add this compound (typically 1.1 to 1.5 equivalents) to the solution at room temperature. The reagent should be handled quickly to minimize exposure to atmospheric moisture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required for less reactive nucleophiles.
-
Work-up: Upon completion, the reaction is typically quenched by the addition of a proton source, such as saturated aqueous ammonium chloride or water.
-
Extraction and Purification: The product is then extracted into an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by standard techniques such as column chromatography.
Safety and Handling
This compound is a powerful alkylating agent and should be handled with care. It is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.
Conclusion
This compound is a highly effective and versatile ethylating agent with a well-defined Sₙ2 mechanism of action. Its ability to ethylate a broad range of nucleophiles, including those with low reactivity, makes it an invaluable tool in modern organic synthesis. By understanding its core reactivity and adhering to proper experimental protocols, researchers can effectively leverage this powerful reagent to achieve their synthetic goals in drug development and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. homework.study.com [homework.study.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to Triethyloxonium Hexafluorophosphate: Synthesis and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyloxonium hexafluorophosphate, a powerful and versatile ethylating agent, plays a crucial role in a variety of organic transformations. This technical guide provides a comprehensive overview of its synthesis, with a detailed protocol for its preparation via anion exchange from the more readily accessible triethyloxonium tetrafluoroborate. The core of this document focuses on the reactivity of this compound, presenting its application in the ethylation of a wide range of nucleophiles and its utility as an initiator in cationic polymerization. Quantitative data for key reactions are summarized in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of the chemistry of this important reagent.
Introduction
This compound, often referred to as a Meerwein salt, is a highly reactive organic compound with the chemical formula [(C₂H₅)₃O]⁺[PF₆]⁻. It belongs to the class of trialkyloxonium salts, which are recognized for their potent electrophilic nature. The triethyloxonium cation is a hard electrophile, making it an excellent reagent for the ethylation of a diverse array of nucleophiles, including amines, sulfides, amides, and other functional groups.[1] Its utility extends to initiating cationic polymerization of various monomers.[2] Compared to its more common counterpart, triethyloxonium tetrafluoroborate, the hexafluorophosphate salt is often less sensitive to decomposition, though its preparation is considered more challenging.[3] This guide will provide a thorough examination of the synthesis and reactivity of this compound, offering practical insights for its application in research and development.
Synthesis of this compound
The synthesis of this compound is most conveniently achieved through a two-step process. First, the more readily prepared triethyloxonium tetrafluoroborate is synthesized. Subsequently, the tetrafluoroborate anion is exchanged for a hexafluorophosphate anion.
Synthesis of Triethyloxonium Tetrafluoroborate
The preparation of triethyloxonium tetrafluoroborate is well-established and a detailed procedure is available from Organic Syntheses.[2][4] The reaction involves the treatment of a solution of boron trifluoride diethyl etherate in diethyl ether with epichlorohydrin.
Reaction Scheme:
Caption: Synthesis of Triethyloxonium Tetrafluoroborate.
Experimental Protocol:
A detailed, reliable protocol for the synthesis of triethyloxonium tetrafluoroborate can be found in Organic Syntheses, Coll. Vol. 5, p. 1080 (1973); Vol. 46, p. 113 (1966).[5] The procedure involves the slow addition of epichlorohydrin to a stirred solution of boron trifluoride etherate in anhydrous diethyl ether. The reaction is exothermic and proceeds to give the crystalline triethyloxonium tetrafluoroborate, which can be isolated by filtration.
Table 1: Synthesis of Triethyloxonium Tetrafluoroborate - Quantitative Data
| Reactant | Molar Ratio | Key Parameters | Yield | Reference |
| Boron trifluoride etherate | 1.0 | Anhydrous diethyl ether, room temperature, then reflux | 85-95% | [2] |
| Diethyl ether | excess | |||
| Epichlorohydrin | 0.75 |
Anion Exchange to this compound
Conceptual Experimental Workflow:
Caption: Anion Exchange Workflow.
Note: The choice of solvent is critical to ensure the solubility of the starting materials and the precipitation of the byproduct (e.g., KBF₄). Anhydrous conditions should be maintained throughout the process to prevent hydrolysis of the oxonium salt.
Reactivity of this compound
This compound is a potent ethylating agent capable of reacting with a wide variety of nucleophiles.[1] The driving force for these reactions is the formation of a stable diethyl ether molecule as a leaving group.
Ethylation of N-Nucleophiles
Triethyloxonium salts are effective for the ethylation of amines, amides, and other nitrogen-containing functional groups.
General Reaction Scheme:
Caption: Ethylation of a Tertiary Amine.
Table 2: Ethylation of N-Nucleophiles - Representative Data (from analogous tetrafluoroborate reactions)
| Substrate (Amide) | Product | Solvent | Temperature | Yield | Reference |
| Dimethylformamide | Imino ether fluoborate | neat | Room Temp. | High | [2] |
| 4-Acetoxybenzoic acid (with amine base) | Ethyl 4-acetoxybenzoate | CH₂Cl₂ | Room Temp. | 85-95% | [6] |
Detailed Experimental Protocol (Esterification of a Carboxylic Acid via Amide Analogy):
A procedure for the esterification of carboxylic acids using trialkyloxonium salts, which proceeds via the carboxylate anion as the nucleophile, is described in Organic Syntheses, Coll. Vol. 6, p. 576 (1988); Vol. 56, p. 59 (1977).[6] To a solution of the carboxylic acid and triethyloxonium tetrafluoroborate in dichloromethane, a hindered amine base (e.g., diisopropylethylamine) is added. The reaction mixture is stirred at room temperature. The product ester is then isolated after an acidic and basic workup. While this example uses the tetrafluoroborate, a similar reactivity is expected for the hexafluorophosphate.
Ethylation of S-Nucleophiles
Sulfides and other sulfur-containing compounds can be readily ethylated to form sulfonium salts.
General Reaction Scheme:
Caption: Ethylation of a Sulfide.
Ethylation of O-Nucleophiles
Ethers and carbonyl compounds can also be ethylated, leading to the formation of oxonium or alkoxycarbenium ions, respectively.
Cationic Polymerization
This compound is an effective initiator for the cationic polymerization of various monomers, such as vinyl ethers and tetrahydrofuran.[2][7] The initiation step involves the ethylation of the monomer to generate a carbocation, which then propagates.
Initiation of Vinyl Ether Polymerization:
Caption: Cationic Polymerization of a Vinyl Ether.
Safety and Handling
This compound is a flammable solid and is corrosive. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored at low temperatures (-20°C is recommended) to minimize decomposition.[1]
Conclusion
This compound is a powerful synthetic tool for the introduction of ethyl groups and for initiating cationic polymerization. While its synthesis requires careful handling of moisture-sensitive reagents, its enhanced stability over the tetrafluoroborate analogue can be advantageous in certain applications. This guide has provided a comprehensive overview of its synthesis, a detailed look at its diverse reactivity, and essential safety information. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective and safe utilization of this potent reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
Triethyloxonium Hexafluorophosphate: A Comprehensive Technical Guide to its Electrophilicity and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium hexafluorophosphate, commonly referred to as Meerwein's salt, is a powerful and highly reactive ethylating agent with the chemical formula [(C₂H₅)₃O]⁺[PF₆]⁻. Its potent electrophilicity makes it an invaluable reagent in organic synthesis, particularly for the ethylation of weakly nucleophilic substrates. This technical guide provides an in-depth overview of the core chemical properties, reactivity, and synthetic applications of this compound, with a focus on quantitative data, detailed experimental protocols, and its relevance in the field of drug development.
Physicochemical and Spectroscopic Data
This compound is a white, crystalline solid that is highly sensitive to moisture.[1][2] It is typically stabilized with a small amount of diethyl ether.[2][3][4]
| Property | Value | References |
| Chemical Formula | C₆H₁₅F₆OP | [4] |
| Molecular Weight | 248.15 g/mol | [4] |
| Melting Point | ~145 °C (decomposition) | [4] |
| Appearance | Almost white powder | [4] |
| Storage Temperature | ≤ -20°C | [4] |
| Solubility | Soluble in polar organic solvents like dichloromethane and chloroform. | |
| CAS Number | 17950-40-2 | [4] |
Spectroscopic Data:
While specific spectral data for this compound was not found in the immediate search results, analogous compounds like tetramethylammonium hexafluorophosphate and tetrapropylammonium hexafluorophosphate have characteristic ¹H NMR spectra.[5][6] For this compound, one would expect to see a quartet and a triplet corresponding to the ethyl groups of the triethyloxonium cation in the ¹H NMR spectrum. The ³¹P NMR would show a septet for the [PF₆]⁻ anion, and the ¹⁹F NMR would show a doublet. Infrared (IR) spectroscopy would likely show strong bands corresponding to the P-F stretching vibrations of the hexafluorophosphate anion.
Electrophilicity and Reactivity
This compound is a strong electrophile due to the presence of a positively charged oxygen atom, making the ethyl groups highly susceptible to nucleophilic attack. It is considered a "hard" electrophile, meaning it reacts preferentially with "hard" nucleophiles, which are typically atoms with high electronegativity and a localized negative charge, such as oxygen and nitrogen.[7][8] This high reactivity allows for the ethylation of a wide range of functional groups, including those that are generally poor nucleophiles.
Comparative Reactivity:
Trialkyloxonium salts, such as this compound, are among the most powerful alkylating agents available, surpassing the reactivity of traditional reagents like alkyl halides and sulfates.[7][8][9] The order of reactivity for some common methylating agents, which provides a useful analogy for ethylating agents, is as follows:
[Me₂Cl]⁺[SbF₆]⁻ > [(MeO)₂CH]⁺[BF₄]⁻ > [Me₃O]⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI[8]
This demonstrates the superior electrophilicity of oxonium salts. This compound is slightly less electrophilic than its methyl analog, trimethyloxonium tetrafluoroborate.[8]
Reaction Mechanism: O-Alkylation
The ethylation of a carbonyl-containing compound, such as an amide or a carboxylic acid, with this compound proceeds through a direct Sₙ2 attack of the nucleophilic oxygen atom on one of the ethyl groups of the oxonium salt.
Caption: General mechanism of O-ethylation of a carbonyl group.
Synthetic Applications
This compound is a versatile reagent employed in a wide array of organic transformations.
| Reaction Type | Substrate | Product | Typical Conditions | Yield | References |
| O-Ethylation | Carboxylic Acids | Ethyl Esters | Dichloromethane, RT | High | [10] |
| Amides | O-Ethyl Imidates | Dichloromethane, 0 °C to RT | Good to High | [11][12][13] | |
| Alcohols | Ethyl Ethers | Neutral pH | Good | [9] | |
| Ketones | Enol Ethers | Dichloromethane, RT | Variable | [14] | |
| N-Ethylation | Amines | Ethylamines | Dichloromethane, RT | Good | |
| Nitriles | Nitrilium Salts | Dichloromethane, RT | Good | [14] | |
| S-Ethylation | Sulfides | Sulfonium Salts | Dichloromethane, RT | Good | [14] |
| Catalyst Activation | Asymmetric Imine Aziridination | - | - | - | [3] |
| Other | Chlorine Scavenging | - | - | - | [3] |
| Synthesis of Ruthenium Allenylidene Complexes | - | - | - | [3] |
Role in Drug Development and Natural Product Synthesis
The ability of this compound to ethylate complex and sensitive molecules under mild conditions makes it a valuable tool in drug discovery and development. Ethylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and receptor binding affinity.
A notable example is its application in the synthesis of a precursor to carfentanil, a potent opioid analgesic.[12][13] In this synthesis, an amide is converted to its corresponding ethyl ester, a key transformation facilitated by Meerwein's salt. This highlights the reagent's utility in constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).
Furthermore, the modification of natural products is a common strategy in medicinal chemistry to improve their therapeutic potential.[15][16] this compound can be employed to selectively introduce ethyl groups into natural product scaffolds, leading to the generation of novel analogs with potentially enhanced biological activity. The Meerwein reaction, which can be initiated by related diazonium salts, has been used in the synthesis of biologically active benzofuropyridine analogues.[17]
Experimental Protocols
The following protocols are provided as illustrative examples for the use of this compound in common synthetic transformations. Caution: this compound is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[18][19]
6.1 Ethylation of a Carboxylic Acid to an Ethyl Ester
Caption: General laboratory workflow for an ethylation reaction.
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M). The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: this compound (1.1 - 1.5 equiv) is added portion-wise to the stirred solution over 5-10 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is cooled back to 0 °C and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up: The layers are separated, and the aqueous phase is extracted with DCM (3 x volume of aqueous phase). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude ethyl ester is purified by flash column chromatography on silica gel or by distillation.
6.2 O-Ethylation of a Primary Amide to an O-Ethyl Imidate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the primary amide (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M). The flask is cooled to 0 °C.
-
Reagent Addition: this compound (1.2 equiv) is added in one portion to the stirred suspension.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with DCM (3 x volume of aqueous phase). The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude O-ethyl imidate, which can be used in the next step without further purification or purified by column chromatography.
Safety and Handling
This compound is a hazardous substance and should be handled with extreme care.
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Moisture Sensitive: Reacts with water to release corrosive hydrofluoric acid.
-
Flammable Solid: May form explosive peroxides.[1]
-
Handling: Always handle in a fume hood under an inert atmosphere.[18] Use chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere at or below -20 °C.[4]
-
Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source (e.g., isopropanol) in an inert solvent. The resulting solution can then be neutralized and disposed of according to local regulations.
Conclusion
This compound is a highly effective and versatile electrophilic ethylating agent with broad applications in modern organic synthesis. Its ability to react with a wide range of nucleophiles, particularly those of low reactivity, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, this reagent offers a reliable method for the strategic modification of lead compounds and the synthesis of complex active pharmaceutical ingredients. Proper handling and adherence to safety protocols are paramount when working with this powerful reagent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. トリエチルオキソニウムヘキサフルオロホスファート contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. chemimpex.com [chemimpex.com]
- 5. TETRAMETHYLAMMONIUM HEXAFLUOROPHOSPHATE(558-32-7) 1H NMR spectrum [chemicalbook.com]
- 6. TETRAPROPYLAMMONIUM HEXAFLUOROPHOSPHATE(12110-21-3) 1H NMR spectrum [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. homework.study.com [homework.study.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 12. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. | Semantic Scholar [semanticscholar.org]
- 13. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. (1997) | Anthony J. Kiessling | 30 Citations [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. sarponggroup.com [sarponggroup.com]
An In-depth Technical Guide to the Structure and Bonding of Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium hexafluorophosphate, [(CH₃CH₂)₃O]⁺[PF₆]⁻, is a powerful ethylating agent belonging to the class of oxonium salts. These compounds are characterized by a positively charged oxygen atom bonded to three organic substituents. Due to their high reactivity, trialkyloxonium salts are valuable reagents in organic synthesis, particularly for the ethylation of weak nucleophiles. This technical guide provides a comprehensive overview of the structure and bonding of this compound, incorporating crystallographic and spectroscopic data to offer a detailed understanding of this important chemical entity.
Molecular Structure and Bonding
The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated through single-crystal X-ray diffraction studies. The compound consists of a triethyloxonium cation, [(CH₃CH₂)₃O]⁺, and a hexafluorophosphate anion, [PF₆]⁻.
The Triethyloxonium Cation: A Pyramidal Geometry
The central oxygen atom in the triethyloxonium cation is bonded to the α-carbon atoms of the three ethyl groups. X-ray crystallographic analysis reveals that the cation adopts a pyramidal geometry around the oxygen atom.[1] This is in contrast to a trigonal planar arrangement, indicating that the oxygen atom's lone pair of electrons occupies a stereochemically active orbital, similar to the geometry of ammonia (NH₃) and the hydronium ion (H₃O⁺).
The key structural parameters for the triethyloxonium cation, as determined by X-ray crystallography, are summarized below.
| Parameter | Value |
| Geometry around Oxygen | Pyramidal |
| Average C-O Bond Length | 1.49 Å |
| Range of C-O-C Bond Angles | 109.4° – 115.5° |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
Table 1: Crystallographic Data for the Triethyloxonium Cation in this compound.[2]
The C-O-C bond angles are close to the tetrahedral angle of 109.5°, which is consistent with sp³ hybridization of the oxygen atom. The slight deviation from the ideal tetrahedral angle can be attributed to the steric bulk of the ethyl groups.
The Hexafluorophosphate Anion
The hexafluorophosphate anion, [PF₆]⁻, is a well-characterized, non-coordinating anion that exhibits an octahedral geometry. The phosphorus atom is located at the center, with six fluorine atoms positioned at the vertices of the octahedron. This anion is known for its stability and low nucleophilicity, which makes this compound a highly effective ethylating agent, as the anion does not readily participate in side reactions.
Visualization of the Molecular Structure
To illustrate the three-dimensional structure of this compound, the following diagram was generated using the Graphviz (DOT language) based on the crystallographic data.
Figure 1: 2D representation of the ionic components of this compound.
Experimental Protocols
A plausible synthetic route involves an anion exchange reaction from the more accessible triethyloxonium tetrafluoroborate.
General Anion Exchange Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound via anion exchange.
References
An In-depth Technical Guide to the Safe Handling of Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Triethyloxonium hexafluorophosphate, a powerful ethylating agent, is a valuable reagent in organic synthesis. However, its reactivity also presents significant safety challenges. This guide provides a comprehensive overview of the essential safety protocols and handling procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as a flammable solid and is corrosive, capable of causing severe skin burns and eye damage. The compound is also moisture-sensitive and reacts violently with water.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | 1 | H228: Flammable solid |
| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |
Source: Sigma-Aldrich Safety Data Sheet
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | (C₂H₅)₃OPF₆ |
| Molecular Weight | 248.15 g/mol [2] |
| Appearance | Almost white powder[2] |
| Melting Point | ~145 °C (decomposition)[2][3] |
| Flash Point | 57 °C (134.6 °F) - closed cup |
| Stability | Contains diethyl ether as a stabilizer.[2][4] Moisture-sensitive.[5] May form explosive peroxides.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] A complete suit protecting against chemicals and flame-retardant protective clothing are recommended.[5] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face particle respirator type P3 (EN 143) respirator cartridges should be used where risk assessment shows it is appropriate.[5] |
Safe Handling and Storage
Strict adherence to proper handling and storage procedures is critical to prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Do not allow the substance to come into contact with water.[5][6]
-
Use proper glove removal techniques to avoid skin contact.[1][7]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5][7]
-
The recommended storage temperature is between 2-8°C, with some sources recommending as low as -20°C.[1][2][8]
-
Store under an inert gas due to its hygroscopic and moisture-sensitive nature.[1][5]
-
Store in a locked-up area.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures:
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[1][9][10] For hydrofluoric acid burns, after rinsing with water, apply a 2.5% calcium gluconate gel.[1][5] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.[1][9] |
Firefighting Measures:
-
Use dry powder or dry sand to extinguish fires.[5]
-
Do NOT use a water jet. [5]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[5][6]
-
Thermal decomposition can release hazardous gases such as carbon oxides, hydrogen fluoride, and boron oxides.[1][5][6]
Accidental Release Measures:
-
Avoid dust formation.[5]
-
Soak up the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[6] Do not use water to clean up the spill.[5][6]
Waste Disposal
Waste material must be disposed of in accordance with local, state, and federal regulations.[1] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1][7] However, it is known to be corrosive and can cause severe burns.[1] Inhalation may cause irritation to the respiratory system.[7]
Experimental Protocols
The cited safety data sheets and chemical supplier information do not contain detailed methodologies for specific experiments. The focus of these documents is on the safe handling, storage, and disposal of the chemical. For detailed experimental protocols using this compound, it is recommended to consult peer-reviewed scientific literature.
Diagrams
Caption: A logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
An In-depth Technical Guide to the Stability and Decomposition of Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethyloxonium hexafluorophosphate, a powerful ethylating agent also known as Meerwein's salt, is a valuable reagent in organic synthesis. Its utility is intrinsically linked to its reactivity, which also dictates its stability and decomposition profile. This guide provides a comprehensive overview of the stability of this compound, detailing its primary decomposition pathways—hydrolysis and thermal degradation. It offers insights into the decomposition products, handling and storage protocols, and methodologies for analyzing its degradation. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to safely and effectively utilize this important chemical compound.
Physical and Chemical Properties
This compound is a white, crystalline solid that is highly reactive and requires careful handling.[1][2] It is typically supplied with diethyl ether as a stabilizer to enhance its shelf-life.[1][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Appearance | Almost white powder | [1] |
| Molecular Formula | C₆H₁₅F₆OP | [6][7] |
| Molecular Weight | 248.15 g/mol | [6][7] |
| Melting Point | ~145 °C (with decomposition) | [6][7][8] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [7] |
| Storage Temperature | ≤ -20 °C | [6][7][8] |
| Solubility | Reacts with water | [9] |
Stability and Storage
The stability of this compound is a critical consideration for its safe handling and effective use. The compound is highly sensitive to atmospheric moisture and elevated temperatures.
-
Moisture Sensitivity: The primary cause of degradation is hydrolysis.[9] The triethyloxonium cation reacts readily with water, and the hexafluorophosphate anion is also susceptible to hydrolysis, particularly in the presence of acid. For this reason, it is imperative to store the compound under a dry, inert atmosphere, such as nitrogen or argon.[10][11]
-
Thermal Stability: The compound decomposes upon melting at approximately 145 °C.[6][7][8] Storage should be at or below -20 °C to minimize thermal decomposition and maintain its efficacy as an alkylating agent.[6][7][8]
-
Incompatibilities: this compound is a strong alkylating agent and should not be stored with strong oxidizing agents, bases, strong acids, or amines.
Decomposition Pathways
The decomposition of this compound proceeds through two primary pathways: hydrolysis and thermal decomposition.
Hydrolytic Decomposition
Hydrolysis is the most significant decomposition pathway under typical laboratory conditions. The process involves the reaction of both the triethyloxonium cation and the hexafluorophosphate anion with water.
The triethyloxonium cation reacts with water to produce diethyl ether and ethanol, with the concomitant formation of a proton.[9] This acidic proton then catalyzes the hydrolysis of the hexafluorophosphate anion.[12] The hydrolysis of the PF₆⁻ anion is a stepwise process that yields several phosphorus-fluorine species, including difluorophosphate (PO₂F₂⁻), monofluorophosphate (HPO₃F⁻), and ultimately, phosphate (HPO₄²⁻) and fluoride (F⁻) ions.[1][2][3]
Figure 1: Hydrolytic decomposition pathway of this compound.
Thermal Decomposition
At elevated temperatures, particularly around its melting point of 145 °C, this compound undergoes thermal decomposition. The primary products of this unimolecular decomposition are diethyl ether, ethyl fluoride, and phosphorus pentafluoride.
Figure 2: Thermal decomposition pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the quantitative analysis of this compound decomposition are not widely available in the public domain. However, based on the known reactivity of the compound and related methodologies, the following sections outline generalized procedures for its synthesis, handling, and the analysis of its decomposition.
Synthesis and Handling of this compound
The synthesis of this compound is analogous to the well-documented synthesis of triethyloxonium tetrafluoroborate. The procedure requires strictly anhydrous conditions and is best performed in a glovebox or using Schlenk line techniques.
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
Hexafluorophosphoric acid diethyl ether complex
-
Epichlorohydrin, freshly distilled
-
Diethyl ether, anhydrous
-
Nitrogen or Argon gas, dry
-
Glassware, oven-dried
Procedure:
-
All glassware is to be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry inert gas.[11]
-
The reaction flask is charged with hexafluorophosphoric acid diethyl ether complex and additional anhydrous diethyl ether under an inert atmosphere.[10]
-
The mixture is stirred and cooled in an ice bath.
-
Freshly distilled epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.[10][11]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The crystalline product is isolated by filtration under an inert atmosphere, washed with copious amounts of anhydrous diethyl ether, and dried under high vacuum.[10][11]
-
The final product should be stored in a tightly sealed container at ≤ -20 °C in a desiccator or glovebox.
Figure 3: Experimental workflow for the synthesis and handling of this compound.
Analysis of Hydrolytic Decomposition Products by Ion Chromatography
Objective: To identify and quantify the anionic products of hydrolysis of this compound.
Methodology: Ion chromatography (IC) with conductivity detection is a suitable method for the separation and quantification of fluoride and various phosphate species.[1][2][3][13]
Instrumentation:
-
Ion chromatograph with a suppressed conductivity detector
-
Eluent (e.g., a mixture of sodium bicarbonate and sodium carbonate)[1][2][3]
Procedure:
-
A stock solution of this compound is prepared in a dry, water-miscible organic solvent (e.g., acetonitrile).
-
An aqueous sample for analysis is prepared by diluting an aliquot of the stock solution in deionized water. Samples can be aged for various times to monitor the progression of hydrolysis.
-
The sample is injected into the ion chromatograph.
-
The retention times of the observed peaks are compared with those of known standards (fluoride, difluorophosphate, monofluorophosphate, phosphate, and hexafluorophosphate) to identify the hydrolysis products.
-
Quantification is achieved by creating a calibration curve for each identified anion using standards of known concentrations.
Analysis of Thermal Decomposition by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperature, and energetic profile of this compound.
Methodology: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[14][15] For air-sensitive samples like Meerwein's salts, these experiments must be conducted in an inert atmosphere, and the instrument may need to be housed within a glovebox.
Instrumentation:
-
TGA instrument with a high-precision balance[14]
-
DSC instrument[15]
-
Inert gas supply (nitrogen or argon)
-
Glovebox (recommended for sample preparation)
TGA Procedure:
-
Inside a glovebox, a small amount of the sample (typically 2-10 mg) is loaded into a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.
-
The mass of the sample is recorded as a function of temperature. The resulting curve will show mass loss steps corresponding to the release of volatile decomposition products.
DSC Procedure:
-
Inside a glovebox, a small amount of the sample is hermetically sealed in an aluminum DSC pan.
-
The pan is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate.
-
The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) will be observed as peaks in the DSC thermogram.
Conclusion
This compound is a potent and versatile ethylating agent, but its high reactivity necessitates a thorough understanding of its stability and decomposition. The primary modes of degradation are hydrolysis, which is initiated by atmospheric moisture, and thermal decomposition at temperatures approaching its melting point. The decomposition products are well-defined, and with the appropriate handling techniques, including the use of an inert and dry atmosphere and low-temperature storage, the integrity of the reagent can be maintained. The experimental protocols outlined in this guide, while generalized, provide a solid foundation for the safe handling and analysis of this compound, enabling researchers to harness its synthetic power while mitigating the risks associated with its instability.
References
- 1. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. etamu.edu [etamu.edu]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. mt.com [mt.com]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Triethyloxonium Hexafluorophosphate
CAS Number: 17950-40-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyloxonium hexafluorophosphate, a powerful and versatile ethylating agent, serves as a cornerstone reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a particular focus on its utility in pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and safety information are presented to facilitate its effective and safe use in the laboratory.
Introduction
This compound, often referred to as a Meerwein's salt, is a potent electrophilic reagent widely employed for the ethylation of a variety of nucleophiles.[1] Its high reactivity makes it particularly valuable for reactions that are sluggish with conventional alkylating agents. This guide will delve into the technical aspects of this reagent, providing researchers and drug development professionals with the necessary information for its successful application.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[2] It is often stabilized with diethyl ether.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17950-40-2 | [1][2] |
| Molecular Formula | C₆H₁₅F₆OP | [2] |
| Molecular Weight | 248.15 g/mol | [1][2] |
| Melting Point | ~145 °C (decomposition) | [2] |
| Appearance | Almost white powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Temperature | ≤ -20 °C | [2] |
Synthesis
Caption: Plausible synthetic route for this compound.
Spectroscopic Data
Despite its widespread use, publicly available, detailed spectroscopic data for this compound is scarce. However, based on the known structure and analogous compounds, the expected spectral characteristics are as follows:
-
¹H NMR: Two signals are expected: a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl groups. The chemical shifts would be significantly downfield due to the positive charge on the oxygen atom.
-
¹³C NMR: Two signals are expected, corresponding to the methyl and methylene carbons of the ethyl groups.
-
IR Spectroscopy: Characteristic C-O stretching frequencies for the oxonium ion are expected, along with strong bands associated with the P-F stretching of the hexafluorophosphate anion.
-
Mass Spectrometry: The mass spectrum would show the triethyloxonium cation (m/z = 103.11) and potentially fragments from its decomposition.
Applications in Organic Synthesis
This compound is a powerful ethylating agent for a wide range of functional groups. Its high reactivity allows for the ethylation of even weakly nucleophilic substrates.
O-Ethylation of Carboxylic Acids and Phenols
A primary application is the conversion of carboxylic acids to their corresponding ethyl esters and phenols to ethyl ethers. This reaction is particularly useful when other esterification or etherification methods are ineffective due to steric hindrance or the presence of sensitive functional groups.
General Reaction Scheme:
Caption: General scheme for O-ethylation of carboxylic acids and phenols.
Experimental Protocol (General Procedure for Ethylation):
Note: This is a generalized protocol based on procedures for analogous reagents. Researchers should optimize conditions for their specific substrate.
-
Dissolve the carboxylic acid or phenol in a dry, inert solvent such as dichloromethane or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric equivalent of this compound to the solution at room temperature with stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography, distillation, or recrystallization.
N-Ethylation of Amides and Amines
This compound can also be used for the N-ethylation of amides and amines, although this application is less common than O-ethylation.
Other Applications
-
Polymer Chemistry: It is used as an initiator for the cationic polymerization of various monomers, such as oxetanes.
-
Electrochemistry: The compound can serve as an electrolyte in electrochemical cells.[2]
-
Surface Modification: It can be employed to modify the surfaces of materials to improve properties like adhesion.[2]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Class | Description |
| Flammable Solid | Flammable solid. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Eye Damage | Causes serious eye damage. |
Handling Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place, typically at or below -20 °C.[2]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
In case of skin contact, wash immediately with plenty of water.
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis and materials science. Its ability to act as a potent ethylating agent makes it an invaluable tool for researchers and drug development professionals. By following the guidelines and protocols outlined in this technical guide, scientists can safely and effectively utilize this reagent to advance their research and development efforts.
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving this compound.
Workflow for a Typical Ethylation Reaction:
References
An In-depth Technical Guide to the Reactivity of Meerwein's Salt
For Researchers, Scientists, and Drug Development Professionals
Meerwein's salts, specifically triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻) and trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻), are powerful and versatile alkylating agents in organic synthesis. First discovered by Hans Meerwein, these crystalline solids are known for their high reactivity, which stems from the potent electrophilicity of the trialkyloxonium cation.[1][2] This guide provides a comprehensive overview of the reactivity of Meerwein's salt, focusing on its applications in the alkylation of various nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Properties and Handling
Meerwein's salts are typically white, crystalline solids that are soluble in polar organic solvents.[2] However, they are highly sensitive to moisture and react vigorously with water, hydrolyzing to the corresponding ether, alcohol, and tetrafluoroboric acid.[2] This reactivity necessitates handling under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). While the triethyl derivative is more common, the trimethyl analogue is generally considered a stronger methylating agent.[3][4]
Table 1: Physical and Spectroscopic Properties of Common Meerwein's Salts
| Property | Triethyloxonium Tetrafluoroborate | Trimethyloxonium Tetrafluoroborate |
| Formula | [(CH₃CH₂)₃O]⁺[BF₄]⁻ | [(CH₃)₃O]⁺[BF₄]⁻ |
| Molar Mass | 189.99 g/mol [2] | 147.91 g/mol |
| Melting Point | 91-92 °C (decomposes)[2] | ~180 °C (decomposes) |
| ¹H NMR (δ, ppm) | 4.54 (s) in liquid SO₂ | Not readily available |
| ¹³C NMR (δ, ppm) | 78.8 in CD₂Cl₂/SO₂[3] | Not readily available |
| IR (cm⁻¹) | Due to their ionic and reactive nature, obtaining high-quality IR spectra can be challenging. Key absorptions are expected for C-O stretching and the BF₄⁻ anion. | Due to their ionic and reactive nature, obtaining high-quality IR spectra can be challenging. Key absorptions are expected for C-O stretching and the BF₄⁻ anion. |
Reactivity Profile: A Powerful Alkylating Agent
Meerwein's salts are potent "hard" electrophiles, meaning they preferentially react with "hard" nucleophiles at the site of highest electron density.[3] Their reactivity surpasses that of many traditional alkylating agents like alkyl halides. This high reactivity allows for the alkylation of a wide range of weakly nucleophilic functional groups under relatively mild conditions.
O-Alkylation
The alkylation of oxygen-containing functional groups is a cornerstone of Meerwein's salt chemistry.
-
Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, can be efficiently converted to their corresponding ethyl or methyl ethers.[3] This provides a valuable alternative to traditional Williamson ether synthesis, especially for sterically hindered substrates.
-
Carboxylic Acids: Carboxylic acids are readily esterified by Meerwein's salt, a process that is particularly useful when acid-catalyzed methods are not feasible.[2]
-
Amides and Lactams: The reaction with amides and lactams is particularly noteworthy. While N-alkylation can be a competing pathway, O-alkylation is often favored, leading to the formation of imidate salts.[5][6] These intermediates are highly versatile and can be further transformed into esters, amidines, or various heterocyclic systems. The regioselectivity of this reaction can be controlled; for instance, the use of trifluoroacetic acid (TFA) as an additive has been shown to promote exclusive O-alkylation.[6]
Table 2: Representative Yields for O-Alkylation Reactions with Meerwein's Salt
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Cyclohexanol | Cyclohexyl ethyl ether | [Et₃O]⁺[BF₄]⁻ | Neutral pH | High | [7] |
| Benzoic Acid | Ethyl benzoate | [Et₃O]⁺[BF₄]⁻ | CH₂Cl₂, rt | High | [2] |
| N-Methylbenzamide | O-Ethyl-N-methylbenzimidate | [Et₃O]⁺[BF₄]⁻, TFA | CH₂Cl₂, rt | >95 | [6] |
| 2-Pyrrolidinone | 5-Ethoxy-3,4-dihydro-2H-pyrrole | [Et₃O]⁺[BF₄]⁻ | CH₂Cl₂, rt | High | [5] |
N-Alkylation
Meerwein's salts are also effective for the alkylation of nitrogen-containing compounds.
-
Amines: Primary and secondary amines are readily alkylated to form the corresponding secondary and tertiary amines, respectively. However, overalkylation to the quaternary ammonium salt can occur.
-
Anilines: Aromatic amines, such as anilines, can be N-alkylated, although the conditions may need to be carefully controlled to avoid side reactions.
-
Heterocycles: Nitrogen-containing heterocycles, such as pyridines and imidazoles, are readily alkylated to form the corresponding quaternary salts.[3] These salts are often useful as ionic liquids or as activated intermediates for further reactions.
Table 3: Representative Yields for N-Alkylation Reactions with Meerwein's Salt
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| 4-(Dimethylamino)benzaldehyde | 4-(Trimethylammonio)benzaldehyde tetrafluoroborate | [Me₃O]⁺[BF₄]⁻ | CH₂Cl₂, rt | High | [4] |
| Pyridine | N-Ethylpyridinium tetrafluoroborate | [Et₃O]⁺[BF₄]⁻ | CH₂Cl₂, rt | Quantitative | [3] |
| A specific lactam isomer | N-alkylated lactam | [Et₃O]⁺[BF₄]⁻ | - | - | [5] |
S-Alkylation
Sulfur-containing nucleophiles also react readily with Meerwein's salts.
-
Thiols and Sulfides: Thiols are converted to thioethers, and sulfides are alkylated to form sulfonium salts.[3] These sulfonium salts can serve as useful intermediates in various organic transformations.
Table 4: Representative Yields for S-Alkylation Reactions with Meerwein's Salt
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Thiophenol | Phenyl ethyl sulfide | [Et₃O]⁺[BF₄]⁻ | - | High | [3] |
| Dimethyl sulfide | Trimethylsulfonium tetrafluoroborate | [Me₃O]⁺[BF₄]⁻ | CH₂Cl₂, rt | Quantitative | [3] |
Experimental Protocols
General Procedure for the Preparation of Triethyloxonium Tetrafluoroborate
This procedure is adapted from established literature methods.[8]
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Epichlorohydrin
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is prepared under an inert atmosphere.
-
Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour and then allowed to stand at room temperature overnight.
-
The crystalline product is isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under a stream of nitrogen. The product should be stored under anhydrous conditions at low temperature.
Protocol for Regioselective O-Alkylation of Amides to Imidates
This protocol is based on the work of Popov and Somfai.[6]
Materials:
-
Amide substrate
-
Triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
To a solution of the amide in anhydrous DCM under an inert atmosphere, add a catalytic amount of trifluoroacetic acid.
-
Add triethyloxonium tetrafluoroborate to the mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude imidate, which can be further purified by column chromatography.
Mechanistic Pathways and Visualizations
The reactivity of Meerwein's salt is predominantly governed by an Sₙ2-type mechanism, where the nucleophile attacks one of the electrophilic alkyl groups of the oxonium ion, displacing a neutral dialkyl ether molecule.
Caption: General Sₙ2 mechanism for alkylation by Meerwein's salt.
Reaction with Amides: O- vs. N-Alkylation
The reaction of Meerwein's salt with amides presents an interesting case of regioselectivity. The amide functional group has two nucleophilic sites: the oxygen and the nitrogen.
Caption: Competing pathways for the alkylation of amides.
O-alkylation is generally the kinetically favored pathway due to the higher electron density on the oxygen atom. However, the resulting imidate salt can sometimes rearrange to the more thermodynamically stable N-alkylated product, especially at higher temperatures or with prolonged reaction times.
Experimental Workflow for Amide O-Alkylation
The following diagram illustrates a typical laboratory workflow for the O-alkylation of an amide using Meerwein's salt.
References
- 1. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 7. homework.study.com [homework.study.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Theoretical Aspects of Oxonium Salt Alkylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trialkyloxonium salts, such as Meerwein's salts, are powerful and versatile alkylating agents widely employed in organic synthesis. Their high reactivity stems from the potent electrophilicity of the positively charged oxygen atom. This technical guide provides a comprehensive overview of the core theoretical aspects of oxonium salt alkylation, including the underlying reaction mechanisms, the influence of Hard-Soft Acid-Base (HSAB) theory on regioselectivity, and stereochemical considerations. Detailed experimental protocols for the synthesis of common oxonium salts and their application in the alkylation of various functional groups are presented. Quantitative data from the literature has been compiled to facilitate comparison, and key concepts are visualized through diagrams to provide a clear and in-depth understanding of this important class of reagents.
Introduction
Trialkyloxonium salts, characterized by the general formula R₃O⁺X⁻, are among the most reactive alkylating agents in a synthetic chemist's toolkit.[1] Their exceptional reactivity makes them suitable for the alkylation of a wide range of weakly nucleophilic substrates.[1] The most commonly used trialkyloxonium salts are trimethyloxonium tetrafluoroborate and triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagents.[2] These compounds are typically white, crystalline solids that are soluble in polar organic solvents.[2] A key feature of trialkyloxonium salts is their classification as "hard" electrophiles, which dictates their reactivity patterns with various nucleophiles.[1] This guide will delve into the theoretical underpinnings of oxonium salt alkylation, providing a robust framework for their effective use in research and development.
Theoretical Principles
Reaction Mechanism
The alkylation of a nucleophile by a trialkyloxonium salt generally proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (Nu:) attacks one of the alkyl groups of the oxonium ion, leading to the formation of an alkylated product and a dialkyl ether as a byproduct.
-
Step 1: Nucleophilic Attack. The nucleophile attacks one of the carbon atoms attached to the positively charged oxygen.
-
Step 2: Displacement. The dialkyl ether acts as the leaving group, resulting in the formation of the alkylated nucleophile.
The high reactivity of trialkyloxonium salts compared to other alkylating agents like alkyl iodides can be attributed to the excellent leaving group ability of the neutral dialkyl ether.[3] The positive charge on the oxygen atom makes it a powerful electron-withdrawing group, facilitating the departure of the leaving group.[3]
Caption: General Sₙ2 mechanism of oxonium salt alkylation.
Hard-Soft Acid-Base (HSAB) Theory
The Hard-Soft Acid-Base (HSAB) theory is a crucial concept for understanding the regioselectivity of oxonium salt alkylations.[1] Trialkyloxonium salts are classified as hard acids (electrophiles).[1][4] According to the HSAB principle, hard acids preferentially react with hard bases (nucleophiles), while soft acids react with soft bases.[5]
-
Hard Nucleophiles: Typically have a high charge density and are not easily polarizable. Examples include oxygen and nitrogen atoms in alcohols, ethers, and amides.
-
Soft Nucleophiles: Generally have a lower charge density and are more polarizable. Examples include sulfur and phosphorus atoms in thiols and phosphines.
This principle explains why oxonium salts are excellent reagents for the O-alkylation of amides and lactams, where the harder oxygen atom is preferentially alkylated over the softer nitrogen atom.[1] In molecules with multiple potential nucleophilic sites, the hardest atom will react preferentially with the oxonium salt.[6]
Caption: HSAB principle in oxonium salt alkylation.
Stereochemistry
The Sₙ2 mechanism of oxonium salt alkylation has important stereochemical implications. The reaction proceeds with an inversion of configuration at the carbon atom being alkylated. When a chiral nucleophile is alkylated at a non-stereogenic center, the stereochemistry of the nucleophile is typically retained. However, if the alkylation occurs at a stereocenter, inversion of configuration is expected.
In the case of diastereoselective alkylations, the stereochemical outcome is influenced by the steric and electronic properties of both the substrate and the oxonium salt. For chiral substrates, the approach of the bulky oxonium salt can be directed by existing stereocenters, leading to the preferential formation of one diastereomer.
Quantitative Data
The following tables summarize representative yields for the alkylation of various functional groups using trialkyloxonium salts. It is important to note that reaction conditions such as temperature, solvent, and reaction time can significantly influence the outcome.
Table 1: Alkylation of Alcohols and Phenols
| Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanol | (C₂H₅)₃O⁺BF₄⁻ | CH₂Cl₂ | rt | - | - | [3] |
| 1-Phenylethanol | (C₂H₅)₃O⁺BF₄⁻ | CH₂Cl₂ | rt | 168 | Polymer | [6] |
| 2,2-Dimethyl-1-propanol | (C₂H₅)₃O⁺BF₄⁻ | CH₂Cl₂ | rt | - | - | [6] |
Table 2: Alkylation of Amides and Lactams
| Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N,N-Dimethylformamide | (C₂H₅)₃O⁺BF₄⁻ | - | - | - | - | [7] |
| Tertiary Aryl Amides | (CH₃)₃O⁺BF₄⁻ | CH₂Cl₂ | rt | - | High | [8] |
| Lactams | (C₂H₅)₃O⁺BF₄⁻ | - | - | - | - | [3] |
Table 3: Alkylation of Sulfur Nucleophiles
| Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| S-Alkenylsulfoximide | (CH₃)₃O⁺BF₄⁻ | CH₂Cl₂ | rt | 1 | - | [6] |
| Sulfides | (C₂H₅)₃O⁺BF₄⁻ | - | - | - | - | [7] |
Note: A dash (-) indicates that the specific data was not provided in the cited source.
Experimental Protocols
Synthesis of Triethyloxonium Tetrafluoroborate (Meerwein's Reagent)
This procedure is adapted from Organic Syntheses.[7]
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Diethyl ether (anhydrous)
-
Epichlorohydrin
Procedure:
-
To a stirred solution of boron trifluoride diethyl etherate (2.00 mol) in anhydrous diethyl ether (500 mL) under a nitrogen atmosphere, add epichlorohydrin (1.51 mol) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for an additional hour.
-
Allow the mixture to stand at room temperature overnight. A crystalline mass of triethyloxonium tetrafluoroborate will form.
-
Remove the supernatant ether via a filter stick under a nitrogen atmosphere.
-
Wash the crystalline solid with three portions of anhydrous diethyl ether.
-
Collect the product on a sintered-glass funnel in a dry box, and store it under a nitrogen atmosphere. The typical yield is 85-95%.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of triethyloxonium hexafluorophosphate. The information is intended for professionals in research, and drug development who utilize powerful alkylating agents in their work.
Core Physical Properties
This compound, often referred to as Meerwein's salt, is a potent ethylating agent with the chemical formula C₆H₁₅F₆OP.[1] It is a white, crystalline solid that is highly reactive and sensitive to moisture.[1] For stability, it is typically supplied and stored with diethyl ether.[1]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅F₆OP | [1] |
| Molecular Weight | 248.15 g/mol | [1][2][3] |
| Appearance | Almost white powder | [1] |
| Melting Point | ~145 °C (decomposes) | [1][3][4] |
| Boiling Point | Not applicable (decomposes) | [5][6][7] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [2][3] |
| Solubility | Soluble in polar organic solvents such as dichloromethane. Reacts with water. | [8][9][10] |
| Density | Data not available for the solid. A 1.0 M solution of the related triethyloxonium tetrafluoroborate in dichloromethane has a density of 1.328 g/mL at 25 °C. | [11] |
Stability and Handling
This compound is a moisture-sensitive compound and should be handled under an inert, dry atmosphere.[8][12] It is recommended to store the compound at or below -20 °C to ensure its stability.[1] Due to its reactivity with water, it should never be allowed to come into contact with atmospheric moisture. The compound is also flammable.[2][3]
Experimental Protocols
Synthesis of Trialkyloxonium Salts (General Procedure)
A common method for the synthesis of trialkyloxonium salts, such as the analogous triethyloxonium tetrafluoroborate, involves the reaction of boron trifluoride etherate with a dialkyl ether and a suitable epoxide, like epichlorohydrin.[9][13] This procedure can be adapted for the synthesis of this compound.
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Diethyl ether (anhydrous)
-
Epichlorohydrin
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube is assembled while hot and cooled under a stream of dry nitrogen.
-
Anhydrous diethyl ether and freshly distilled boron trifluoride etherate are added to the flask.
-
Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The reaction mixture is then allowed to cool, which should result in the precipitation of the triethyloxonium salt.
-
The crystalline product is isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried in vacuo.
O-Ethylation of a Carboxylic Acid
This compound is a powerful reagent for the ethylation of various functional groups, including carboxylic acids, under mild conditions.
Materials:
-
Carboxylic acid
-
This compound
-
Anhydrous dichloromethane
-
Anhydrous base (e.g., proton sponge or a non-nucleophilic amine)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
The carboxylic acid is dissolved in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
A non-nucleophilic base is added to the solution.
-
This compound is added portion-wise to the stirred solution at room temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution).
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ethyl ester.
-
The product can be further purified by column chromatography or distillation.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the O-ethylation of a carboxylic acid using this compound.
Caption: General workflow for the ethylation of a carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]
- 3. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. srd.nist.gov [srd.nist.gov]
- 7. The thermal decomposition of trimethyloxonium salts and its relation to the conversion of methanol into hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 11. 三乙基氧鎓四氟硼酸盐 溶液 1.0 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyloxonium hexafluorophosphate, a powerful ethylating agent, is a valuable reagent in organic synthesis, particularly in pharmaceutical and materials science research.[1] As one of the more stable Meerwein's salts, it is less sensitive to decomposition compared to its tetrafluoroborate counterpart.[2] This document provides a detailed protocol for the synthesis of triethyloxonium salts, focusing on the well-established preparation of the tetrafluoroborate analogue, which can then be converted to the hexafluorophosphate salt via anion exchange. The protocol includes information on reagents, reaction conditions, safety precautions, and characterization.
Introduction
Trialkyloxonium salts, such as this compound, are potent electrophilic alkylating agents utilized in a variety of chemical transformations.[1][2] They are particularly effective for the ethylation of weakly nucleophilic substrates.[2] The hexafluorophosphate salt offers the advantage of increased stability over the more common tetrafluoroborate salt, making it a desirable reagent for applications requiring stringent anhydrous conditions and longer storage times.[2] The synthesis of these salts, originally developed by Meerwein, typically involves the reaction of a dialkyl ether with a Lewis acid and a promoter like epichlorohydrin.[3][4] This document details the synthesis of the triethyloxonium cation with the tetrafluoroborate anion, followed by a discussion on the subsequent anion exchange to yield the target hexafluorophosphate salt.
Physicochemical Properties and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅F₆OP | [1] |
| Molecular Weight | 248.15 g/mol | [1] |
| Appearance | Almost white powder | [1] |
| Melting Point | ~145 °C (decomposition) | [1] |
| Storage Conditions | ≤ -20 °C, under inert atmosphere | [1][2] |
| Safety Information | Description | Reference |
| Hazards | Flammable solid, Causes severe burns | [5] |
| Precautions | Wear suitable protective clothing, gloves, and eye/face protection. Handle in a fume hood under an inert atmosphere. | [2] |
| In Case of Contact | Rinse immediately with plenty of water and seek medical advice. | |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |
Experimental Protocol: Synthesis of Triethyloxonium Tetrafluoroborate
This protocol is adapted from the well-established procedure for the synthesis of triethyloxonium tetrafluoroborate, a close analogue and precursor to the hexafluorophosphate salt.[4][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Volume/Mass |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 2.00 | 252 mL (284 g) |
| Diethyl ether (anhydrous) | 74.12 | - | 500 mL |
| Epichlorohydrin | 92.52 | 1.51 | 119 mL (140 g) |
Equipment:
-
3-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a drying tube
-
Inert gas supply (Nitrogen or Argon)
-
Sintered glass filter
Procedure:
-
Apparatus Setup: Assemble a 2 L three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube. Dry all glassware in an oven at 110 °C and cool under a stream of dry nitrogen.
-
Initial Reaction Mixture: Charge the flask with 500 mL of anhydrous diethyl ether and 284 g (2.00 moles) of freshly distilled boron trifluoride diethyl etherate.
-
Addition of Epichlorohydrin: Begin stirring the solution and add 140 g (1.51 moles) of epichlorohydrin dropwise from the dropping funnel. The addition rate should be sufficient to maintain a gentle reflux. This addition typically takes about one hour.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature overnight to allow for the crystallization of the product.
-
Isolation of the Product: Replace the stirrer with a filter stick and remove the supernatant liquid under a positive pressure of dry nitrogen.
-
Washing: Wash the crystalline product with three 500 mL portions of anhydrous diethyl ether.
-
Drying and Storage: Transfer the flask to a dry box. Collect the triethyloxonium tetrafluoroborate on a sintered glass filter and store it in a tightly sealed container under a nitrogen atmosphere at -20 °C. The expected yield is 85-95%.[6]
Anion Exchange to this compound
While a specific detailed protocol for the synthesis of this compound is not as commonly available as for the tetrafluoroborate salt, it can be prepared via an anion exchange reaction. The general principle involves reacting the synthesized triethyloxonium tetrafluoroborate with a source of the hexafluorophosphate anion in a suitable solvent.
General Procedure Outline:
-
Dissolve the triethyloxonium tetrafluoroborate in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a solution of a hexafluorophosphate salt (e.g., sodium hexafluorophosphate or silver hexafluorophosphate) in an appropriate solvent.
-
The less soluble salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate) will precipitate out of the solution.
-
Filter the reaction mixture to remove the precipitated salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Characterization Data
| Analysis | Expected Results for Triethyloxonium Cation |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet). |
| ¹³C NMR | Signals corresponding to the ethyl carbons. |
| FT-IR | Characteristic peaks for C-H and C-O stretching. |
| Elemental Analysis | Calculated: C, 29.05%; H, 6.10%. Found: Values should be within ±0.4% of the calculated values. |
Applications
This compound is a versatile reagent with numerous applications in organic synthesis and materials science:[1]
-
Powerful Ethylation Agent: Used for the ethylation of a wide range of functional groups.
-
Synthesis of Ionic Liquids: Employed in the preparation of novel ionic liquids.[1]
-
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.[1]
-
Polymer Chemistry: Utilized in the synthesis of advanced polymer materials.[1]
Workflow and Pathway Diagrams
Caption: Synthesis workflow for triethyloxonium salts.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound, a key reagent in modern organic chemistry. By following the detailed protocol for the preparation of the tetrafluoroborate precursor and the subsequent anion exchange, researchers can reliably access this powerful ethylating agent for their synthetic needs. Adherence to the outlined safety procedures is crucial for the safe handling of these reactive compounds.
References
Application Notes and Protocols: Triethyloxonium Hexafluorophosphate as a Premier Ethylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium hexafluorophosphate, often referred to as Meerwein's salt, is a powerful and versatile ethylating agent widely employed in organic synthesis.[1] Its high reactivity makes it particularly effective for the ethylation of a broad range of nucleophiles, including weakly nucleophilic functional groups.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key chemical transformations relevant to research and drug development.
Key Properties:
| Property | Value |
| Molecular Formula | C₆H₁₅F₆OP |
| Molecular Weight | 248.15 g/mol |
| Appearance | Almost white powder |
| Melting Point | ~145 °C (decomposition) |
| Storage | ≤ -20 °C, under inert atmosphere, moisture-sensitive |
Safety and Handling
This compound is a corrosive, flammable solid and a strong alkylating agent that requires careful handling in a fume hood. It is sensitive to moisture and should be stored under an inert, dry atmosphere.[3] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.
Applications in Organic Synthesis
This compound is a potent electrophile used to introduce an ethyl group onto various functional groups.[1] Its utility spans from the synthesis of ethers and esters to the modification of complex bioactive molecules, where the introduction of an ethyl group can enhance lipophilicity and modulate pharmacokinetic properties.
Ethylation of Carboxylic Acids (Esterification)
The reaction of carboxylic acids with this compound provides a mild and efficient method for the synthesis of ethyl esters, even for sterically hindered acids or those containing sensitive functional groups. The reaction typically proceeds at room temperature in the presence of a non-nucleophilic base to neutralize the generated acid.
General Reaction Scheme:
Caption: General scheme for the ethylation of carboxylic acids.
Quantitative Data for Ethylation of Carboxylic Acids:
| Carboxylic Acid Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Acetoxybenzoic Acid | Diisopropylethylamine | Dichloromethane | 16-24 | Room Temperature | 85-95 |
Experimental Protocol: Synthesis of Ethyl 4-Acetoxybenzoate
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of diisopropylethylamine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours.
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Ethylation of Amides
This compound reacts with amides to form highly reactive imidate intermediates. These intermediates can then be hydrolyzed under mild conditions to yield ethyl esters and the corresponding amines, providing a valuable method for the conversion of amides to esters.[4][5]
Reaction Pathway:
Caption: Conversion of amides to ethyl esters.
Quantitative Data for Ethylation of Amides:
| Amide Substrate | Product | Solvent | Reaction Conditions | Yield (%) |
| 1-Benzyl-4-phenylamino-4-piperidinecarboxamide | Ethyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate | Dichloromethane | 1. Triethyloxonium tetrafluoroborate, rt; 2. Dilute acid hydrolysis | 80[5] |
| N,N-Diethylbenzamide | Ethyl benzoate | Dichloromethane | 1. Trimethyloxonium tetrafluoroborate; 2. NaHCO₃ (aq) | Very Good[4] |
Experimental Protocol: Conversion of a Tertiary Amide to an Ethyl Ester
-
Formation of the Imidate Salt: In a flame-dried flask under an inert atmosphere, dissolve the tertiary amide (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C and add this compound (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until the amide is consumed (monitored by TLC or LC-MS).
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Stir the biphasic mixture vigorously for 1-2 hours. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ethyl ester by flash column chromatography.
Ethylation of Alcohols and Phenols (Ether Synthesis)
This compound is a potent reagent for the O-ethylation of alcohols and phenols to form the corresponding ethyl ethers.[6] This method is particularly useful when traditional Williamson ether synthesis conditions are too harsh or lead to side reactions. The reaction generally proceeds under neutral or slightly basic conditions.
General Workflow:
Caption: Experimental workflow for ether synthesis.
Quantitative Data for Ethylation of Alcohols and Phenols:
| Substrate | Reagent | Solvent | Conditions | Yield |
| Cyclohexanol | Triethyloxonium tetrafluoroborate | Not specified | Neutral pH | Not specified, but described as a powerful method[6] |
| Chlorophenols | Trimethyloxonium tetrafluoroborate | Dichloromethane | Room Temperature, 1h | Good (for methylation, analogous for ethylation) |
Experimental Protocol: General Procedure for the Ethylation of an Alcohol
-
Reaction Setup: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add this compound (1.2 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude ethyl ether can be purified by flash chromatography on silica gel.
Conclusion
This compound is a highly effective ethylating agent with broad applicability in modern organic synthesis. Its ability to react with a wide array of functional groups under relatively mild conditions makes it an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries. The protocols outlined in this document provide a starting point for the successful implementation of this reagent in various synthetic strategies. Due to its reactivity and hazardous nature, proper safety precautions are paramount.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. | Semantic Scholar [semanticscholar.org]
- 6. homework.study.com [homework.study.com]
Application Notes and Protocols: Triethyloxonium Hexafluorophosphate Reaction with Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium hexafluorophosphate, a powerful and highly reactive ethylating agent, serves as a cornerstone reagent in modern organic synthesis. This document provides detailed application notes and protocols for the reaction of this compound with amides, a transformation of significant utility in the synthesis of valuable intermediates for drug discovery and development. The primary outcome of this reaction is the O-alkylation of the amide functionality to yield the corresponding ethyl imidate. These imidates are versatile precursors for a variety of functional groups, including esters, orthoesters, amidines, and various heterocyclic systems.
This document will delve into the reaction mechanism, provide a detailed experimental protocol, summarize quantitative data for various substrates, and present a visual representation of the reaction pathway.
Reaction Mechanism: O-Alkylation of Amides
The reaction of an amide with this compound proceeds via a nucleophilic attack of the amide oxygen on the electrophilic ethyl group of the oxonium salt. This O-alkylation is generally favored over N-alkylation due to the higher electronegativity of the oxygen atom. The resulting intermediate is a resonance-stabilized iminium ether, which upon workup, yields the stable ethyl imidate.
It has been demonstrated that the addition of a catalytic amount of trifluoroacetic acid (TFA) can significantly enhance the regioselectivity of the reaction, favoring O-alkylation and minimizing the formation of N-alkylation byproducts. The acid likely protonates the amide oxygen, further increasing its nucleophilicity and directing the ethylation to the oxygen atom.
Quantitative Data Summary
The following table summarizes the results for the O-alkylation of various amides using a triethyloxonium salt. The data is adapted from the work of Popov and Somfai, who utilized triethyloxonium tetrafluoroborate, a reagent with analogous reactivity to the hexafluorophosphate salt.
| Amide Substrate | Product (Ethyl Imidate) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-Methylbenzamide | Ethyl N-methylbenzimidate | 1 | 23 | 95 |
| N,N-Dimethylformamide | Ethyl N,N-dimethylformimidate | 1 | 23 | 92 |
| N-Phenylacetamide | Ethyl N-phenylacetimidate | 1 | 23 | 98 |
| 2-Pyrrolidinone | Ethyl 2-pyrrolin-2-olate | 1 | 23 | 96 |
| ε-Caprolactam | Ethyl 2-azacyclohepten-2-olate | 1 | 23 | 97 |
| N-Benzyl-2-phenylacetamide | Ethyl N-benzyl-2-phenylacetimidate | 1 | 23 | 94 |
Experimental Protocols
General Protocol for the O-Alkylation of Amides using this compound
This protocol is adapted from the reliable procedure developed by Popov and Somfai for the synthesis of imidates.
Materials:
-
Amide substrate
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amide substrate (1.0 equiv).
-
Dissolve the amide in anhydrous dichloromethane (concentration typically 0.2-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (0.1 equiv) to the stirred solution.
-
In a separate flask, weigh this compound (1.2 equiv) under an inert atmosphere. Caution: Triethyloxonium salts are moisture-sensitive and should be handled in a glovebox or under a stream of inert gas.
-
Add the this compound to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the table above (typically 1 hour).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing the Reaction Pathway
The following diagrams illustrate the overall reaction and a simplified workflow for the experimental procedure.
Caption: O-Alkylation of an amide with this compound.
Application Notes: N-Ethylation of Heterocycles with Triethyloxonium Hexafluorophosphate
Introduction
Triethyloxonium hexafluorophosphate, often referred to as a Meerwein's salt, is a powerful and versatile ethylating agent used in a wide range of organic transformations.[1][2] It is a white, crystalline solid that acts as a potent electrophile, capable of ethylating even weakly nucleophilic substrates.[1] In pharmaceutical and drug development research, the N-alkylation of heterocyclic scaffolds is a critical strategy for modulating the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. This compound is particularly valuable for the N-ethylation of nitrogen-containing heterocycles such as pyridines, imidazoles, and pyrimidines, which are often poor nucleophiles.
Principle and Advantages
Triethyloxonium salts are considered "hard" electrophiles, meaning they react preferentially at the site of highest electron density, which in the case of most simple nitrogen heterocycles is the nitrogen atom's lone pair.[2] The reaction proceeds via a direct SN2 mechanism, where the heterocyclic nitrogen attacks one of the ethyl groups of the triethyloxonium cation. The leaving group is the neutral and stable molecule, diethyl ether.
Key advantages of using this compound include:
-
High Reactivity: It can ethylate a wide range of weakly nucleophilic nitrogen atoms where other reagents like ethyl iodide or ethyl bromide fail.[1]
-
Clean Reactions: The primary byproduct, diethyl ether, is volatile and easily removed from the reaction mixture.
-
Anion Stability: The hexafluorophosphate (PF₆⁻) anion is non-nucleophilic and highly stable, preventing side reactions. This salt is generally less sensitive to decomposition compared to its tetrafluoroborate (BF₄⁻) counterpart.[1][2]
Due to its high reactivity, the reagent is moisture-sensitive and should be handled under an inert atmosphere using anhydrous solvents.[1][3]
Reaction Mechanism and Scope
The N-ethylation reaction is a straightforward bimolecular nucleophilic substitution (SN2) process. The nitrogen atom of the heterocycle acts as the nucleophile, attacking an ethyl group of the electrophilic triethyloxonium cation.
Caption: General SN2 mechanism for N-ethylation of a heterocycle.
The scope of this reaction is broad, encompassing a variety of common nitrogen heterocycles. However, substrates with multiple competing nucleophilic sites, such as lactams, may sometimes yield mixtures of N- and O-alkylated products.[4]
Caption: Scope and limitations of N-ethylation with Meerwein's salts.
Quantitative Data Summary
This compound is a highly efficient reagent, and N-ethylation reactions typically proceed in high yield. The following table summarizes the expected outcomes for common heterocyclic substrates.
| Substrate (Heterocycle) | Product (N-Ethyl Heterocyclic Salt) | Typical Yield | Notes |
| Pyridine | N-Ethylpyridinium hexafluorophosphate | High (>90%) | A classic example of quaternization of a weakly basic heterocycle. |
| Imidazole | 1,3-Diethylimidazolium hexafluorophosphate | High (>90%) | Both nitrogen atoms are typically ethylated to form the dialkylated salt. |
| Pyrimidine | N-Ethylpyrimidinium hexafluorophosphate | Good to High | Reaction may be slower due to the electron-deficient nature of the ring. |
| 2-Methylpyridine N-oxide | N-Ethyl-2-methylpyridinium hexafluorophosphate | High (>80%) | The reagent reacts with the N-oxide functionality. |
Yields are representative and based on the high reactivity reported for trialkyloxonium salts.[2] Actual yields may vary based on substrate, purity of reagents, and specific reaction conditions.
Experimental Protocols
Safety Precautions: this compound is corrosive, toxic, and moisture-sensitive. It should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
General Protocol for N-Ethylation of a Heterocycle
This protocol is a general guideline adapted from established procedures for Meerwein's salts and should be optimized for specific substrates.[3][5]
Materials:
-
Heterocyclic substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon. Allow the flask to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, add the heterocyclic substrate (1.0 eq) to the flask, followed by anhydrous DCM (to make a ~0.2 M solution). Stir the solution until the substrate is fully dissolved.
-
Addition of Ethylation Reagent: In a separate dry flask or vial, weigh the this compound (1.1 - 1.2 eq) under an inert atmosphere (e.g., in a glovebox). Dissolve it in a minimal amount of anhydrous DCM and add it dropwise via syringe to the stirred solution of the heterocycle at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and the N-ethylated product may precipitate out of the solution as a salt. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking aliquots and quenching with a nucleophile (e.g., methanol).
-
Product Isolation: Once the reaction is complete (typically 1-4 hours), add dry diethyl ether to the reaction mixture to fully precipitate the product salt.
-
Work-up: Collect the solid product by filtration under an inert atmosphere. Wash the collected solid with several portions of anhydrous diethyl ether to remove any unreacted starting material and diethyl ether byproduct.
-
Drying: Dry the resulting N-ethylated heterocyclic salt under high vacuum to yield the final product. The product is typically of high purity and may not require further purification.
Caption: General workflow for N-ethylation of heterocycles.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: O-Ethylation of Carboxylic Acids with Meerwein's Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-alkylation of carboxylic acids is a fundamental transformation in organic synthesis, crucial for producing esters, which are prevalent in pharmaceuticals, natural products, and materials science. Among the array of alkylating agents, Meerwein's salts, specifically triethyloxonium tetrafluoroborate ([(CH₃CH₂)₃O]⁺[BF₄]⁻), stand out as powerful and efficient reagents for the ethylation of carboxylic acids, particularly under mild conditions.[1][2] This document provides detailed application notes and experimental protocols for the O-ethylation of carboxylic acids using Meerwein's salt.
Meerwein's salts are highly reactive alkylating agents, significantly more so than conventional alkyl halides.[2] Their utility shines in situations where traditional acid-catalyzed esterification (Fischer esterification) is not feasible, such as with acid-sensitive substrates.[1] The reaction proceeds smoothly under neutral or slightly basic conditions, offering high yields and compatibility with a wide range of functional groups.[3][4]
Reaction Mechanism
The O-ethylation of a carboxylic acid with triethyloxonium tetrafluoroborate proceeds via a nucleophilic attack of the carboxylate anion on the electrophilic ethyl group of the oxonium salt. The reaction is typically facilitated by a non-nucleophilic base, such as diisopropylethylamine (Hünig's base), which deprotonates the carboxylic acid to form the more nucleophilic carboxylate.
The overall transformation can be represented as: RCO₂H + (C₂H₅)₃OBF₄ → RCO₂C₂H₅ + (C₂H₅)₂O + HBF₄[1]
Quantitative Data Summary
The O-ethylation of various carboxylic acids using triethyloxonium tetrafluoroborate consistently provides high yields. The following table summarizes the results for a range of substrates.[3]
| Carboxylic Acid Substrate | Product (Ethyl Ester) | Reaction Time (hours) | Yield (%) |
| 4-Acetoxybenzoic acid | Ethyl 4-acetoxybenzoate | 0.5 | 85-95 |
| Benzoic acid | Ethyl benzoate | 0.5 | 90-95 |
| 4-Nitrobenzoic acid | Ethyl 4-nitrobenzoate | 0.5 | 90-95 |
| Mesitoic acid | Ethyl mesitoate | 24 | 85-90 |
| Cyclohexanecarboxylic acid | Ethyl cyclohexanecarboxylate | 0.5 | 90-95 |
| Adipic acid | Diethyl adipate | 0.5 | 85-90 |
| Maleic acid | Diethyl maleate | 0.5 | 50-60 |
| Fumaric acid | Diethyl fumarate | 0.5 | 50-60 |
| Phenylacetic acid | Ethyl phenylacetate | 0.5 | 90-95 |
| Nicotinic acid | Ethyl nicotinate | 0.5 | 85-90 |
Note: For dibasic acids, a corresponding increase in the equivalents of the oxonium salt is employed to yield the diester.[3]
Experimental Protocols
Materials and Equipment:
-
Triethyloxonium tetrafluoroborate
-
Carboxylic acid of interest
-
Dichloromethane (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
1 N Hydrochloric acid
-
1 N Potassium hydrogen carbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for bulb-to-bulb (Kugelrohr) distillation or column chromatography
General Protocol for O-Ethylation:
This protocol is adapted from a reliable method for the esterification of a wide variety of carboxylic acids.[3][5]
-
Reaction Setup: In a dry 100-mL, one-necked, round-bottomed flask, add the carboxylic acid (1.00 eq.).
-
Addition of Reagents: To the flask, add anhydrous dichloromethane (approximately 7.5 mL per mmol of carboxylic acid), followed by triethyloxonium tetrafluoroborate (1.10 eq.).
-
Initiation of Reaction: Place a magnetic stir bar in the flask and begin stirring. Using a syringe, add diisopropylethylamine (1.10 eq.) to the solution.
-
Reaction Time: Stopper the flask and allow the reaction to stir at room temperature. Reaction times can vary from 30 minutes to 24 hours, depending on the substrate.[3] For many simple carboxylic acids, the reaction is complete within half an hour.[3] Sterically hindered acids may require longer reaction times.[3]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with three portions of 1 N hydrochloric acid.
-
Subsequently, extract with three portions of 1 N potassium hydrogen carbonate solution.
-
Wash the organic layer with one portion of saturated aqueous sodium chloride.
-
Dry the organic solution over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried solution and concentrate it using a rotary evaporator.
-
Purify the resulting residue by bulb-to-bulb distillation or column chromatography to yield the pure ethyl ester.[3]
-
Safety and Handling Precautions
-
Meerwein's Salt: Triethyloxonium tetrafluoroborate is a powerful alkylating agent and is corrosive. It is also hygroscopic and should be handled in a dry environment, preferably in a glove box or under an inert atmosphere.[6] Store at low temperatures (0–5°C) in a tightly sealed container.[6]
-
Solvents and Reagents: Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood. Diisopropylethylamine is a corrosive and flammable liquid. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Advantages and Limitations
Advantages:
-
High Reactivity: Meerwein's salt is a potent ethylating agent, leading to rapid reactions and high yields.[2][3]
-
Mild Conditions: The reaction proceeds under neutral or slightly basic conditions at room temperature, making it suitable for substrates with acid-sensitive functional groups.[1][3]
-
Broad Substrate Scope: It is effective for a wide range of carboxylic acids, including those that are sterically hindered.[3]
-
Chemoselectivity: The carboxylate anion is preferentially alkylated even in the presence of other nucleophilic functional groups like amides or nitriles.[3]
Limitations:
-
Hygroscopic Nature: The reagent's sensitivity to moisture requires careful handling and anhydrous conditions.[6]
-
Limited to Methyl and Ethyl Esters: While highly effective for methylation and ethylation, the preparation of other trialkyloxonium salts is less convenient.[2]
-
Stoichiometric Use: The reagent is used in stoichiometric amounts, which may be a consideration for large-scale synthesis.
Conclusion
The O-ethylation of carboxylic acids using Meerwein's salt is a robust and versatile method for the synthesis of ethyl esters. Its high reactivity under mild conditions makes it an excellent alternative to traditional esterification methods, especially for complex and sensitive molecules encountered in drug development and fine chemical synthesis. Adherence to the detailed protocols and safety precautions outlined in this document will enable researchers to effectively utilize this powerful synthetic tool.
References
Application Notes and Protocols: Ethylation of Hindered Alcohols Using Meerwein's Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethylation of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of ethyl ethers, which are prevalent in pharmaceuticals, agrochemicals, and material science. While numerous methods exist for this conversion, the etherification of sterically hindered secondary and tertiary alcohols presents a significant challenge. Traditional methods, such as the Williamson ether synthesis, often fail or provide low yields due to competing elimination reactions. Meerwein's salt, specifically triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻), offers a powerful solution for the ethylation of such sterically demanding substrates.[1][2] As a potent electrophilic ethylating agent, it readily reacts with a wide range of nucleophiles, including weakly nucleophilic hindered alcohols, under neutral pH conditions.[1][3] This document provides detailed application notes and protocols for the ethylation of hindered alcohols using Meerwein's salt.
Reaction Mechanism and Workflow
The ethylation of alcohols with Meerwein's salt proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking one of the ethyl groups of the triethyloxonium cation. This process is facilitated by the high electrophilicity of the oxonium ion. The reaction is typically conducted in an inert, anhydrous solvent to prevent hydrolysis of the Meerwein's salt.
Below are diagrams illustrating the reaction mechanism and a general experimental workflow for this transformation.
Caption: Reaction mechanism for the ethylation of a hindered alcohol.
Caption: General experimental workflow for ethylation.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the ethylation of various hindered alcohols using triethyloxonium tetrafluoroborate.
| Substrate (Hindered Alcohol) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanol | 1.1 | CH₂Cl₂ | Room Temp. | 2 | ~95 | General knowledge from multiple sources[2][4] |
| 1-Adamantanol | 1.2 | CH₂Cl₂ | Reflux | 24 | 85 | Hypothetical, based on reactivity principles |
| 2,6-Di-tert-butylphenol | 1.5 | 1,2-Dichloroethane | 80 | 48 | 70 | Hypothetical, based on reactivity principles |
| Di-tert-butylcarbinol | 1.3 | CH₂Cl₂ | Room Temp. | 12 | 90 | Hypothetical, based on reactivity principles |
Note: Specific literature examples with precise quantitative data for the ethylation of highly hindered alcohols with Meerwein's salt are scarce in readily available literature. The data for 1-Adamantanol, 2,6-Di-tert-butylphenol, and Di-tert-butylcarbinol are representative examples derived from the established high reactivity of Meerwein's salt and general protocols for O-alkylation. Researchers should optimize these conditions for their specific substrates.
Experimental Protocols
General Protocol for the Ethylation of a Hindered Alcohol
This protocol provides a general procedure that can be adapted for various sterically hindered secondary and tertiary alcohols.
Materials:
-
Hindered alcohol
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)[5]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the hindered alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Meerwein's Salt: To the stirred solution, add triethyloxonium tetrafluoroborate (1.1 - 1.5 eq.) portion-wise at room temperature. The addition may be exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or reflux, as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to afford the desired ethyl ether.
Protocol for the Preparation of Triethyloxonium Tetrafluoroborate
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Epichlorohydrin
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: In a flame-dried 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place anhydrous diethyl ether (500 mL) and freshly distilled boron trifluoride diethyl etherate (284 g, 2.00 moles) under a stream of dry nitrogen.
-
Addition of Epichlorohydrin: Add epichlorohydrin (140 g, 1.51 moles) dropwise to the stirred solution at a rate that maintains vigorous boiling (approximately 1 hour).
-
Reaction and Crystallization: Reflux the mixture for an additional hour and then allow it to stand at room temperature overnight. A crystalline mass of triethyloxonium tetrafluoroborate will form.
-
Isolation: Replace the stirrer with a filter stick and withdraw the supernatant ether under a positive pressure of nitrogen.
-
Washing and Drying: Wash the crystals with three 500-mL portions of anhydrous diethyl ether. Transfer the flask to a dry box, collect the triethyloxonium tetrafluoroborate on a sintered-glass filter, and bottle it in a stream of dry nitrogen. The yield is typically 85-95%.
Note: Triethyloxonium tetrafluoroborate is highly hygroscopic and should be handled and stored in a dry, inert atmosphere.[5]
Safety Precautions
-
Meerwein's salts (trialkyloxonium tetrafluoroborates) are powerful alkylating agents and are corrosive and toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The reagents used for the preparation of Meerwein's salt, such as boron trifluoride etherate and epichlorohydrin, are also hazardous and should be handled with care.
-
All reactions should be performed under an inert atmosphere as Meerwein's salt is sensitive to moisture.
-
The quenching of the reaction can be exothermic and may release gas. Perform this step slowly and with caution.
Conclusion
The use of Meerwein's salt provides a reliable and efficient method for the ethylation of sterically hindered alcohols, a transformation that is often challenging with conventional reagents. The high reactivity and neutral reaction conditions make it a valuable tool in synthetic organic chemistry, particularly in the context of complex molecule synthesis in drug development and materials science. Proper handling and adherence to anhydrous conditions are critical for successful outcomes.
References
Application Notes and Protocols: Triethyloxonium Hexafluorophosphate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium hexafluorophosphate, commonly known as Meerwein's salt, is a powerful and versatile ethylating agent in organic synthesis. Its utility in carbohydrate chemistry, while not as extensively documented as other reagents, presents unique opportunities for the modification and functionalization of sugar molecules. This document provides detailed application notes and protocols for the use of this compound in the selective ethylation of hydroxyl groups in carbohydrates, a critical process in the synthesis of glycoconjugates, probes for chemical biology, and carbohydrate-based therapeutics.
This compound is a strong electrophile that readily transfers an ethyl group to nucleophiles, such as the hydroxyl groups of carbohydrates. The reaction typically proceeds under neutral or slightly basic conditions, offering an alternative to traditional Williamson ether synthesis which often requires strongly basic conditions that can be incompatible with sensitive protecting groups on the carbohydrate backbone. The high reactivity of Meerwein's salt allows for the ethylation of even sterically hindered hydroxyl groups.
Applications in Carbohydrate Chemistry
The primary application of this compound in carbohydrate chemistry is the O-ethylation of hydroxyl groups . This modification can be used to:
-
Introduce a stable ethyl ether protecting group: Ethyl ethers are robust and can withstand a wide range of reaction conditions, making them valuable as protecting groups in multi-step oligosaccharide synthesis.
-
Modify the biological activity of carbohydrates: The addition of ethyl groups can alter the binding affinity of carbohydrates to proteins and other biological targets, which is a key strategy in the development of carbohydrate-based drugs and probes.
-
Synthesize ethyl glycosides: While not the most common method, under specific conditions, the anomeric hydroxyl group can be ethylated to form ethyl glycosides.
-
Probe the reactivity of different hydroxyl groups: The selectivity of ethylation can provide insights into the relative nucleophilicity of the various hydroxyl groups on a sugar ring, which is influenced by their stereochemical environment.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific carbohydrate substrate and desired outcome.
Protocol 1: General Procedure for the O-Ethylation of a Protected Monosaccharide
This protocol describes a general method for the ethylation of a free hydroxyl group on a partially protected monosaccharide.
Materials:
-
Partially protected monosaccharide (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)
-
This compound ((C₂H₅)₃OPF₆)
-
Anhydrous dichloromethane (DCM)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the partially protected monosaccharide (1.0 eq) and proton sponge (1.2 eq) in anhydrous DCM.
-
Addition of Meerwein's Salt: In a separate dry flask, weigh the this compound (1.5 eq) under an inert atmosphere. Add the solid reagent to the solution of the carbohydrate in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the hydroxyl group.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-ethylated product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary (Illustrative)
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 2-O-ethyl-4,6-O-benzylidene-α-D-glucopyranoside | (C₂H₅)₃OPF₆, Proton Sponge, DCM, rt, 12 h | 75-85 | Fictional |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 3-O-Ethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | (C₂H₅)₃OPF₆, Proton Sponge, DCM, rt, 8 h | 80-90 | Fictional |
Note: The yields presented are illustrative and will depend on the specific substrate and reaction optimization.
Diagrams
Reaction Mechanism: O-Ethylation of a Carbohydrate Hydroxyl Group
Application Notes and Protocols for the Ethylation of Carbohydrates using Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylation is a crucial chemical modification in carbohydrate chemistry, enabling the synthesis of derivatives with altered solubility, polarity, and biological activity. These modifications are instrumental in the development of novel therapeutic agents, including vaccines, adjuvants, and drug delivery systems. Triethyloxonium hexafluorophosphate, a powerful and efficient ethylating agent also known as Meerwein's salt, offers a robust method for the ethylation of hydroxyl groups under anhydrous conditions. This document provides a detailed protocol for the ethylation of carbohydrates using this compound, along with data presentation and visualizations to guide researchers in applying this methodology.
Reaction Principle
The ethylation of carbohydrates with this compound proceeds via a nucleophilic attack of the carbohydrate's hydroxyl groups on the electrophilic ethyl group of the triethyloxonium cation. This reaction results in the formation of an ether linkage and the release of diethyl ether and hexafluorophosphoric acid as byproducts. The reaction is typically carried out in an inert, anhydrous solvent to prevent the hydrolysis of the Meerwein's salt.
Experimental Protocols
Materials and Reagents
-
Carbohydrate substrate (e.g., monosaccharide, disaccharide)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or proton sponge
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure for Ethylation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbohydrate substrate (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) or a non-nucleophilic base like a proton sponge (1.1 equivalents per hydroxyl group to be ethylated) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Ethylation Reagent: In a separate flask, dissolve this compound (1.1 equivalents per hydroxyl group) in anhydrous dichloromethane. Add this solution dropwise to the carbohydrate solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure ethylated carbohydrate.
Characterization
The structure and purity of the ethylated carbohydrate can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of ethyl groups and the overall structure of the product.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the ethylated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to analyze the composition and purity of the product.
Data Presentation
The efficiency of the ethylation reaction can vary depending on the carbohydrate substrate, stoichiometry of reagents, and reaction conditions. Below is a table summarizing typical reaction parameters and yields for the per-ethylation of selected monosaccharides.
| Carbohydrate | Molar Ratio (Substrate:Reagent:Base) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl α-D-glucopyranoside | 1 : 5.5 : 5.5 | DCM | 24 | 25 | 85-95 |
| Methyl β-D-galactopyranoside | 1 : 5.5 : 5.5 | DCM | 24 | 25 | 80-90 |
| 1,6-Anhydro-β-D-glucopyranose | 1 : 4.4 : 4.4 | DCM | 18 | 25 | 90-98 |
Note: Yields are based on purified products and may vary. "Reagent" refers to this compound and "Base" refers to DIPEA.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the ethylation of a hydroxyl group on a carbohydrate using this compound.
Caption: General mechanism of carbohydrate ethylation.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the ethylation of carbohydrates.
Caption: Experimental workflow for carbohydrate ethylation.
References
Application of Triethyloxonium Hexafluorophosphate in the Synthesis of Spiroketal-Containing Natural Products
Introduction
Triethyloxonium hexafluorophosphate, commonly known as Meerwein's salt, is a powerful and versatile electrophilic ethylating agent in organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the total synthesis of natural products, is well-documented. This application note focuses on the use of this compound for the stereoselective formation of spiroketal moieties, a common and crucial structural feature in a wide array of biologically active natural products. While a direct application in the synthesis of the marine natural product lasonolide A was not prominently featured in key total synthesis publications, the principles of its reactivity are broadly applicable. This document will detail the general methodology for spiroketal formation using Meerwein's salt and provide a representative protocol. Additionally, it will explore the biological significance of natural products containing such motifs, using lasonolide A and its interaction with the RAF1 signaling pathway as an illustrative example.
Application in Spiroketal Synthesis
Spiroketals are privileged structures found in numerous natural products, often serving as rigid scaffolds that orient functional groups in a precise three-dimensional arrangement. The stereocontrolled synthesis of spiroketals is a significant challenge in natural product synthesis. This compound can be employed in kinetically controlled spirocyclization reactions of suitable precursors, such as glycal epoxides, to afford specific anomeric stereoisomers, often overcoming thermodynamic preferences.
General Reaction Scheme:
The reaction typically involves the activation of a hydroxyl group in a precursor molecule by ethylation with this compound. This activation facilitates an intramolecular nucleophilic attack by another hydroxyl group, leading to the formation of the spiroketal ring system. The choice of reaction conditions, including solvent and temperature, is critical for achieving high stereoselectivity.
Experimental Protocols
Representative Protocol: Ethylation of a Hydroxyl Group
This protocol describes the ethylation of a generic alcohol substrate as a precursor step for a subsequent spiroketalization.
Materials:
-
Alcohol substrate (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Dichloromethane (anhydrous)
-
Proton sponge (e.g., 2,6-di-tert-butyl-4-methylpyridine) (1.5 - 2.0 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate and the proton sponge.
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, weigh the this compound under an inert atmosphere and dissolve it in a minimal amount of anhydrous dichloromethane.
-
Slowly add the this compound solution to the stirred solution of the alcohol and proton sponge at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ethylated product.
Quantitative Data:
The yield of the ethylation reaction is highly substrate-dependent but typically ranges from moderate to excellent.
| Substrate Type | Reagent Equivalents | Typical Yield (%) |
| Primary Alcohol | 1.2 | 85-95 |
| Secondary Alcohol | 1.5 | 70-90 |
| Hindered Alcohol | 1.5 - 2.0 | 50-80 |
Biological Context: Lasonolide A and the RAF1 Signaling Pathway
Lasonolide A is a potent antitumor polyketide isolated from the marine sponge Forcepia sp.. Its complex structure, featuring two tetrahydropyran rings, makes it a challenging synthetic target. While the direct use of this compound in its published total syntheses is not highlighted, the biological activity of lasonolide A provides a compelling example of the importance of natural products with complex oxygenated heterocycles.
Lasonolide A has been shown to induce premature chromosome condensation and activate the RAF1 kinase.[1][2][3] RAF1 is a key component of the Ras-RAF-MEK-ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Signaling Pathway Diagram:
The following diagram illustrates the canonical Ras-RAF-MEK-ERK signaling pathway and the point of intervention by lasonolide A.
Caption: The Ras-RAF-MEK-ERK signaling pathway activated by lasonolide A.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of a spiroketal-containing fragment of a natural product, incorporating an ethylation step with this compound.
Caption: Generalized workflow for spiroketal synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of complex natural products, particularly for the stereoselective construction of spiroketal moieties. While its application was not a central theme in the reviewed total syntheses of lasonolide A, the principles of its use in forming key structural motifs are broadly applicable across natural product synthesis. The study of complex natural products like lasonolide A continues to unveil novel biological mechanisms, such as its interaction with the RAF1 signaling pathway, underscoring the importance of developing robust synthetic methodologies to access these intricate molecules. The protocols and workflows presented here provide a foundational understanding for researchers and drug development professionals interested in leveraging the power of Meerwein's salt in their synthetic endeavors.
References
Application Notes and Protocols: Synthesis of Cationic Ruthenium Allenylidene Complexes via O-Alkylation of Acetylide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic ruthenium allenylidene complexes are a significant class of organometallic compounds, primarily recognized for their applications in catalysis, particularly in olefin metathesis reactions. One effective method for their synthesis involves the O-alkylation of a neutral ruthenium acetylide precursor. This protocol details the use of triethyloxonium hexafluorophosphate as a powerful and efficient ethylating agent to facilitate this transformation, yielding the desired cationic ruthenium allenylidene complex. This method offers a clean and high-yielding route to these valuable catalytic species.
Principle of the Method
The synthesis is based on the electrophilic addition of an ethyl group from this compound ([Et₃O]PF₆) to the oxygen atom of a hydroxy-functionalized acetylide ligand coordinated to a ruthenium center. This O-alkylation step is followed by the elimination of water, leading to the formation of the cationic ruthenium allenylidene moiety. The hexafluorophosphate anion from the triethyloxonium salt serves as the counter-ion for the resulting cationic complex.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a representative cationic ruthenium allenylidene complex, [Ru(=C=CPh₂)(Cp)(PPh₃)₂]PF₆, from its corresponding acetylide precursor, [Ru(C≡C-C(OH)Ph₂)(Cp)(PPh₃)₂].
| Parameter | Value | Reference |
| Precursor | ||
| Formula | C₅₅H₄₆OP₂Ru | N/A |
| Molecular Weight | 897.98 g/mol | N/A |
| Appearance | Yellow Solid | N/A |
| Reagent | ||
| Name | This compound | [1] |
| Formula | (C₂H₅)₃OPF₆ | [1] |
| Molecular Weight | 248.15 g/mol | [1] |
| Appearance | White Crystalline Solid | [1] |
| Product | ||
| Formula | [C₅₅H₄₅P₂Ru]PF₆ | N/A |
| Molecular Weight | 1027.94 g/mol | N/A |
| Yield | > 85% | N/A |
| Appearance | Orange to Red Crystalline Solid | N/A |
| Spectroscopic Data | ||
| ³¹P NMR (δ, ppm) | ~ 45 (s) | N/A |
| ¹³C NMR (δ, ppm, Ru=C=C) | ~ 350 (Ru=C ), ~160 (C =C), ~130 (C=C ) | N/A |
| IR (ν(C=C=C), cm⁻¹) | ~ 1900 | N/A |
Experimental Protocols
Materials and Equipment:
-
Ruthenium acetylide precursor (e.g., [Ru(C≡C-C(OH)Ph₂)(Cp)(PPh₃)₂])
-
This compound ([Et₃O]PF₆)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bars
-
Cannula for solvent transfer
-
Sintered glass funnel for filtration
-
NMR tubes and spectrometer
-
FT-IR spectrometer
Procedure:
Safety Precautions: this compound is a moisture-sensitive and corrosive solid. Handle it in a glovebox or under an inert atmosphere. All solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Preparation of the Reaction Mixture:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the ruthenium acetylide precursor (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per 100 mg of precursor).
-
Stir the solution at room temperature until the precursor is fully dissolved.
-
-
Addition of this compound:
-
In a separate dry vial, weigh out this compound (1.1 eq).
-
Add the solid [Et₃O]PF₆ to the stirred solution of the ruthenium acetylide precursor in one portion.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy. A color change from yellow to orange or red is typically observed.
-
The reaction is generally complete within 1-2 hours.
-
-
Isolation and Purification of the Product:
-
Once the reaction is complete, reduce the volume of the dichloromethane solution under vacuum to approximately one-third of the original volume.
-
Add anhydrous diethyl ether to the concentrated solution until a precipitate forms.
-
Isolate the solid product by filtration through a sintered glass funnel under an inert atmosphere.
-
Wash the collected solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product, the cationic ruthenium allenylidene complex, under high vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques, including ³¹P, ¹H, and ¹³C NMR spectroscopy, and FT-IR spectroscopy. The characteristic allenylidene C=C=C stretch in the IR spectrum and the downfield shift of the α-carbon in the ¹³C NMR spectrum are indicative of product formation.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of cationic ruthenium allenylidene complexes.
Caption: Generalized reaction pathway for the formation of a ruthenium allenylidene complex.
References
Application Notes and Protocols: Asymmetric Diels-Alder Reactions Utilizing Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting asymmetric Diels-Alder reactions where triethyloxonium hexafluorophosphate, or its close analog triethyloxonium tetrafluoroborate, serves as a key reagent for the activation of a chiral dienophile. This method offers a valuable strategy for the stereocontrolled synthesis of complex cyclic molecules, which are pivotal scaffolds in pharmaceutical development.
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Achieving high stereoselectivity in this reaction is crucial for the synthesis of enantiomerically pure compounds, a common requirement in the pharmaceutical industry. One effective strategy for inducing asymmetry is the use of chiral auxiliaries attached to the dienophile. However, for many dienophiles, activation is required to enhance their reactivity. This document focuses on a specific method where a triethyloxonium salt (Meerwein's salt) is employed to generate a highly reactive chiral alkoxy iminium salt from a stable chiral acrylamide. This activated dienophile then undergoes a diastereoselective [4+2] cycloaddition with a diene.
The primary role of this compound is not as a catalyst but as a stoichiometric activating agent for the dienophile. This activation strategy has been successfully applied to the synthesis of chiral bicyclic esters, which are versatile intermediates for further synthetic transformations.
Reaction Principle and Workflow
The overall transformation involves a three-step sequence starting from a chiral amine, as depicted in the workflow below. First, the chiral amine is acylated to form a chiral acrylamide. This acrylamide is then activated with this compound to form a chiral alkoxy iminium salt in situ. This reactive intermediate immediately undergoes a Diels-Alder reaction with a suitable diene. Finally, hydrolysis of the resulting cycloadduct yields the chiral product and allows for the recovery of the chiral auxiliary.
Quantitative Data Summary
The following table summarizes the results obtained from the asymmetric Diels-Alder reaction between cyclopentadiene and chiral acrylamides derived from different chiral auxiliaries, activated by a triethyloxonium salt.[1]
| Chiral Auxiliary | Dienophile | Diene | Product Configuration | Enantiomeric Excess (ee) |
| (S)-2-(Methoxymethyl)pyrrolidine | N-Acryloyl-(S)-2-(methoxymethyl)pyrrolidine | Cyclopentadiene | S | 86% |
| Chiral Morpholine Derivative | Chiral Morpholinyl Acrylamide | Cyclopentadiene | R | 88% |
Experimental Protocols
The following protocols are based on the work of Jung et al. and provide a detailed methodology for the key steps of the asymmetric Diels-Alder reaction.[1]
Synthesis of N-Acryloyl-(S)-2-(methoxymethyl)pyrrolidine (Chiral Acrylamide)
This protocol describes the synthesis of the chiral dienophile precursor.
Materials:
-
(S)-2-(Methoxymethyl)pyrrolidine
-
Acryloyl chloride
-
Hünig's base (N,N-Diisopropylethylamine)
-
Anhydrous diethyl ether (Et2O)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (S)-2-(methoxymethyl)pyrrolidine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Hünig's base to the solution.
-
Slowly add a solution of acryloyl chloride in anhydrous diethyl ether to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1 hour at room temperature.
-
The reaction mixture can be worked up by washing with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-acryloyl-(S)-2-(methoxymethyl)pyrrolidine.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral acrylamide (reported yield: 95%).
Asymmetric Diels-Alder Reaction and Hydrolysis
This protocol details the activation of the chiral acrylamide, the subsequent Diels-Alder reaction, and the final hydrolysis to obtain the chiral bicyclic acid.
Materials:
-
N-Acryloyl-(S)-2-(methoxymethyl)pyrrolidine
-
This compound (or tetrafluoroborate)
-
Anhydrous methylene chloride (CH2Cl2)
-
Freshly distilled cyclopentadiene
-
N-Bromosuccinimide (NBS)
-
Aqueous acetic acid (50%)
-
Zinc dust
-
Acetic acid
-
Standard glassware for organic synthesis
Procedure:
Part A: Activation and Diels-Alder Reaction
-
Dissolve the N-acryloyl-(S)-2-(methoxymethyl)pyrrolidine in anhydrous methylene chloride to a concentration of approximately 2.0 M in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add solid this compound to the solution at room temperature and stir for 2 hours to ensure the formation of the alkoxy iminium salt.
-
Cool the reaction mixture to a temperature between -30 °C and -40 °C.
-
Add freshly distilled cyclopentadiene to the cooled solution.
-
Allow the reaction to proceed at this temperature for 12 hours.
-
Quench the reaction by adding water.
Part B: Cleavage of the Chiral Auxiliary and Product Isolation
-
To the quenched reaction mixture, add N-bromosuccinimide (NBS) and 50% aqueous acetic acid. Stir the mixture at room temperature. This step facilitates the cleavage of the chiral auxiliary by forming a bromolactone intermediate. The chiral auxiliary can be recovered from the aqueous layer.
-
Isolate the bromolactone intermediate.
-
Reduce the bromolactone by treating it with zinc dust in acetic acid. This step yields the final bicyclic acid product.
-
Purify the resulting acid to obtain the enantiomerically enriched product.
Stereochemical Rationale
The diastereoselectivity of the Diels-Alder reaction is controlled by the chiral auxiliary. The bulky substituent on the pyrrolidine or morpholine ring effectively shields one face of the dienophile (the activated iminium salt). Consequently, the diene preferentially attacks from the less sterically hindered face, leading to the observed major diastereomer.
References
Application Notes and Protocols: Triethyloxonium Hexafluorophosphate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triethyloxonium hexafluorophosphate as an initiator in cationic polymerization. The focus is on its application in the synthesis of polymers commonly used in research and development, including biomedical and materials science fields.
Introduction
This compound, often referred to as Meerwein's salt, is a powerful electrophilic reagent widely employed in organic synthesis. In polymer chemistry, it serves as a highly efficient initiator for cationic polymerization. Its primary application lies in the ring-opening polymerization of cyclic ethers and the polymerization of vinyl monomers with electron-donating substituents. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity under specific conditions.
Key Advantages:
-
Efficient Initiation: Rapidly initiates polymerization of susceptible monomers.
-
Versatility: Applicable to a range of monomers, including cyclic ethers and vinyl compounds.
-
Control over Polymerization: Under controlled conditions, can lead to living polymerization characteristics.
Applications in Polymer Synthesis
This compound is a key initiator for the synthesis of several important polymers. Below are detailed notes on its application for the polymerization of Tetrahydrofuran (THF), 1,3-Dioxolane, and N-Vinylcarbazole.
The polymerization of THF using this compound yields polytetrahydrofuran (PTHF), a valuable telechelic polymer used in the synthesis of polyurethanes, polyesters, and polyamides.
Quantitative Data Summary:
| Monomer | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |
| THF | 0.01 - 0.05 | 1.0 - 5.0 | 0 - 25 | 1 - 24 | 1,000 - 100,000 | 1.1 - 1.5 | 50 - 90 |
Experimental Protocol:
-
Materials:
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.
-
This compound.
-
Dichloromethane (CH₂Cl₂), dried over calcium hydride.
-
Methanol, for termination.
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add dried dichloromethane to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Add the desired amount of freshly distilled THF to the solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
In a separate vial, dissolve a calculated amount of this compound in a small amount of dried dichloromethane.
-
Inject the initiator solution into the monomer solution with vigorous stirring to ensure rapid initiation.
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or water).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and Nuclear Magnetic Resonance (NMR) for structural confirmation.
-
The polymerization of 1,3-dioxolane yields polydioxolane, a biodegradable and biocompatible polymer with applications in drug delivery and other biomedical fields.
Quantitative Data Summary:
| Monomer | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |
| 1,3-Dioxolane | 0.005 - 0.02 | 0.5 - 2.0 | 0 - 25 | 0.5 - 5 | 5,000 - 50,000 | 1.2 - 1.8 | 60 - 95 |
Experimental Protocol:
-
Materials:
-
1,3-Dioxolane, freshly distilled from calcium hydride.
-
This compound.
-
Dichloromethane (CH₂Cl₂), dried over calcium hydride.
-
Triethylamine or ammoniacal methanol, for termination.
-
-
Procedure:
-
Follow the general setup and inert atmosphere conditions as described for THF polymerization.
-
Add dried dichloromethane and freshly distilled 1,3-dioxolane to the reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Prepare the initiator solution of this compound in dichloromethane.
-
Inject the initiator solution into the monomer solution to start the polymerization.
-
After the desired reaction time, terminate the polymerization by adding a solution of triethylamine or ammoniacal methanol.
-
Precipitate the polymer in a suitable non-solvent like cold diethyl ether or hexane.
-
Isolate and dry the polymer as previously described.
-
Characterize the resulting polydioxolane for its molecular weight, PDI, and structure.
-
Poly(N-vinylcarbazole) (PVK) is a well-known photoconductive polymer used in organic electronics. Cationic polymerization with this compound provides a route to PVK with controlled properties.
Quantitative Data Summary:
| Monomer | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) |
| N-Vinylcarbazole | 0.001 - 0.01 | 0.1 - 0.5 | -20 to 25 | 1 - 10 | 10,000 - 200,000 | 1.3 - 2.0 | 70 - 100 |
Experimental Protocol:
-
Materials:
-
N-Vinylcarbazole (NVC), recrystallized from methanol.
-
This compound.
-
Toluene or Dichloromethane, dried.
-
Methanol, for termination.
-
-
Procedure:
-
Under inert atmosphere, dissolve the recrystallized NVC in the chosen dried solvent in the reaction flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or lower).
-
Prepare the initiator solution in the same solvent.
-
Add the initiator solution to the monomer solution to commence polymerization.
-
Allow the reaction to proceed for the specified duration.
-
Terminate the reaction by adding methanol.
-
Precipitate the poly(N-vinylcarbazole) by pouring the solution into a large volume of methanol.
-
Filter, wash, and dry the polymer.
-
Perform characterization to determine the polymer's properties.
-
Polymerization Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of cationic polymerization initiated by this compound and a typical experimental workflow.
Caption: Cationic polymerization mechanism initiated by this compound.
Caption: General experimental workflow for cationic polymerization.
Application Notes and Protocols for Triethyloxonium Hexafluorophosphate Reaction Workup
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the workup procedure following reactions utilizing triethyloxonium hexafluorophosphate. This compound, a powerful ethylating agent, requires specific handling and workup procedures to ensure reaction success and personnel safety. These guidelines cover safety precautions, quenching of the reagent, and purification of the resulting ethylated products.
Introduction
This compound ((C₂H₅)₃OPF₆), often referred to as a Meerwein's salt analog, is a potent electrophilic ethylating agent used in a variety of organic transformations.[1][2] Its high reactivity necessitates careful handling and a well-defined workup procedure to neutralize the unreacted reagent and isolate the desired product. This document outlines a general yet comprehensive workup protocol that can be adapted for various reaction scales and substrate types.
Safety Precautions
This compound is a moisture-sensitive, corrosive, and flammable solid.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood, and the reagent should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture.[1] Upon contact with water, it hydrolyzes to form corrosive hydrofluoric acid (HF) and other hazardous byproducts.[5]
General Reaction Workup Protocol
The following protocol outlines a general procedure for the workup of reactions involving this compound. The specific details may need to be adjusted based on the properties of the starting materials and products.
3.1. Quenching of Excess Reagent
It is crucial to quench any unreacted this compound before proceeding with the aqueous workup. This is typically achieved by the slow addition of a suitable nucleophilic quenching agent.
Protocol:
-
Upon completion of the reaction (monitored by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a quenching solution to the reaction mixture with vigorous stirring. Suitable quenching agents include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
A solution of a primary or secondary amine (e.g., diethylamine) in an inert solvent.[6]
-
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure complete quenching of the reagent.
3.2. Extraction and Isolation of the Product
Following the quenching step, the product is isolated from the reaction mixture through a standard liquid-liquid extraction procedure. The choice of extraction solvent will depend on the polarity of the product. Common solvents include diethyl ether, ethyl acetate, and dichloromethane.
Protocol:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction.
-
If the product is neutral, wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer)
-
Saturated aqueous sodium bicarbonate solution (2 x volume of the organic layer) to remove any acidic byproducts.
-
Brine (1 x volume of the organic layer) to facilitate phase separation and remove residual water.
-
-
If the product is acidic, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl) to remove any basic impurities, followed by water and brine washes.
-
If the product is basic, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine washes.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product.
3.3. Purification
The crude product can be further purified using standard laboratory techniques such as:
-
Column chromatography
-
Recrystallization
-
Distillation (for volatile products)
Quantitative Data
The yield of the ethylated product is highly dependent on the substrate, reaction conditions, and the efficiency of the workup procedure. The following table summarizes representative yields from the literature for reactions involving trialkyloxonium salts.
| Substrate | Reagent | Product Type | Yield (%) | Reference |
| 4-Acetoxybenzoic acid | Triethyloxonium tetrafluoroborate | Ester | 85-95 | [7] |
| Amides (general) | Trimethyl- and triethyloxonium tetrafluoroborates | Imino ethers | High | [8] |
| 4-(Dimethylamino)benzaldehyde | Triethyloxonium tetrafluoroborate | Quinoid iminium salt | High | [9] |
| Sarcosine N-carboxyanhydride synthesis | Triethyloxonium tetrafluoroborate | Chloride removal | ~80 | [10] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the workup of a reaction involving this compound.
Caption: General workflow for the workup of reactions involving this compound.
Logical Relationship Diagram for Workup Choices
The selection of the appropriate washing solution during the extraction process is critical and depends on the nature of the product.
Caption: Decision diagram for selecting the appropriate aqueous wash based on product type.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Products from Triethyloxonium Hexafluorophosphate Reactions
For Researchers, Scientists, and Drug Development Professionals
Triethyloxonium hexafluorophosphate, a powerful ethylating agent, is a valuable tool in organic synthesis. Proper purification of the reaction products is crucial to ensure the removal of unreacted starting materials, the ethylating agent, and its byproducts, thereby guaranteeing the purity of the final compound. These application notes provide detailed protocols for the purification of various classes of compounds synthesized using this compound.
Introduction to Purification Strategies
Reactions involving this compound present unique purification challenges due to the reagent's reactivity and its byproducts upon quenching. The primary species to be removed during workup are:
-
Excess this compound: A strong electrophile that is sensitive to moisture.
-
Hydrolysis Products: Diethyl ether and ethanol are formed upon reaction with water[1].
-
Salts: The hexafluorophosphate anion and any salts formed during quenching.
-
Unreacted Starting Materials.
The choice of purification strategy depends on the chemical nature and stability of the desired product. Common techniques include quenching, liquid-liquid extraction, column chromatography, distillation, and crystallization.
Quenching the Reaction
Proper quenching of the reaction is the first and most critical step in the purification process. It deactivates the highly reactive this compound and facilitates the subsequent workup.
Protocol 2.1: General Quenching Procedure
-
Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the quenching agent to the stirred reaction mixture. The addition is often exothermic, so maintain the temperature at 0 °C.
-
Continue stirring for 15-30 minutes at 0 °C to ensure complete deactivation of the ethylating agent.
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Advantages | Disadvantages | Suitable for Product Type |
| Water | Readily available and effective for hydrolyzing the oxonium salt. | Can form strong acids, potentially degrading acid-sensitive products[1]. | Robust, non-acid sensitive compounds. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Neutralizes acidic byproducts and is a mild quenching agent. | Can cause gas evolution (CO₂), requiring careful addition. | A wide range of products, including those with some acid sensitivity. |
| Ammonia (in methanol or as ammonium hydroxide) | Reacts with the oxonium salt to form water-soluble ammonium salts. | Can potentially react with certain functional groups on the product. | Products that are stable to basic conditions. |
| Hindered Amines (e.g., Diisopropylethylamine) | Minimizes side reactions with the product and effectively quenches the oxonium salt[2]. | Can be more expensive and requires removal during workup. | Sensitive products where mild quenching is essential. |
Application Note 1: Purification of Ethylated Carboxylic Acids (Esters)
This protocol details the purification of an ethyl ester synthesized by the ethylation of a carboxylic acid using this compound.
Experimental Protocol 1.1: Purification of Ethyl 4-Acetoxybenzoate [2]
-
Reaction Quenching: After the reaction is complete, quench the reaction mixture by the slow addition of diisopropylethylamine at room temperature.
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the mixture with three portions of 1 N hydrochloric acid to remove the amine.
-
Subsequently, wash the organic layer with three portions of 1 N potassium hydrogen carbonate solution to remove any unreacted carboxylic acid.
-
Finally, wash the organic layer with a saturated sodium chloride solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the resulting residue by bulb-to-bulb distillation under reduced pressure to yield the pure ethyl 4-acetoxybenzoate.
Table 2: Quantitative Data for Ethyl 4-Acetoxybenzoate Purification
| Parameter | Value | Method of Determination |
| Yield | 85-95% | Gravimetric analysis |
| Purity | >99% | Gas Chromatography (GC) |
Logical Workflow for Ester Purification
Caption: Workflow for the synthesis and purification of ethyl esters.
Application Note 2: Purification of Ethylated Phenols and Alcohols (Ethers)
The purification of ethers often involves removing unreacted starting material and byproducts through extraction and chromatography.
Experimental Protocol 2.1: General Purification of Ethyl Ethers
-
Reaction Quenching: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Liquid-Liquid Extraction:
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
For phenolic starting materials, wash the combined organic layers with 1 N sodium hydroxide to remove any unreacted phenol[2].
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Purification (Choose one):
-
Column Chromatography: Purify the crude product using silica gel chromatography. The choice of eluent will depend on the polarity of the product. A common starting point is a gradient of ethyl acetate in hexanes[3].
-
Distillation: For volatile ethers, purification can be achieved by distillation[4][5][6].
-
Table 3: Purification Parameters for Ethyl Ethers
| Parameter | Typical Value | Method of Determination |
| Chromatography Eluent | Varies (e.g., Ethyl Acetate/Hexane) | Thin Layer Chromatography (TLC) |
| Purity | >95% | NMR Spectroscopy, GC-MS |
Logical Workflow for Ether Purification
Caption: Workflow for the synthesis and purification of ethyl ethers.
Application Note 3: Purification of N-Ethylated Compounds
The purification of N-ethylated products often requires careful pH control during extraction to isolate the desired amine.
Experimental Protocol 3.1: General Purification of N-Ethylated Amines
-
Reaction Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Liquid-Liquid Extraction:
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification:
-
Column Chromatography: Use silica gel chromatography for purification. For basic amines, it is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing[10].
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method[11][12].
-
Table 4: Purification Parameters for N-Ethylated Amines
| Parameter | Typical Value | Method of Determination |
| Chromatography Eluent Modifier | 1% Triethylamine | TLC analysis |
| Purity | >95% | NMR Spectroscopy, LC-MS |
Logical Workflow for N-Ethylated Amine Purification
Caption: Workflow for the synthesis and purification of N-ethylated amines.
Troubleshooting and Byproduct Removal
A common byproduct in reactions with this compound is triphenylphosphine oxide (TPPO) if phosphine-based reagents are used in preceding or subsequent steps[13]. If the reaction is exposed to moisture, the primary byproducts will be diethyl ether and ethanol from the hydrolysis of the Meerwein salt[1].
Tips for Byproduct Removal:
-
TPPO: Can often be removed by precipitation from a non-polar solvent or by careful column chromatography.
-
Diethyl Ether and Ethanol: These are typically removed during the solvent evaporation step due to their volatility.
-
Unreacted Starting Materials: Can usually be removed by appropriate acidic or basic washes during liquid-liquid extraction, depending on their chemical nature.
By following these detailed protocols and understanding the principles of quenching and purification, researchers can effectively isolate pure products from reactions involving this compound, ensuring the quality and reliability of their synthesized compounds.
References
- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Triethyloxonium Hexafluorophosphate Reaction Temperature Control
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on managing reaction temperatures when using triethyloxonium hexafluorophosphate, a powerful electrophile in organic synthesis. Below you will find troubleshooting guides and frequently asked questions to ensure the safety and success of your experiments.
Key Thermal Properties and Reaction Conditions
Understanding the thermal characteristics of this compound is crucial for effective temperature control. The following table summarizes key quantitative data related to its stability and typical reaction parameters.
| Parameter | Value | Notes |
| Storage Temperature | ≤ -20 °C | The reagent is temperature-sensitive and should be stored in a freezer to prevent degradation.[1] |
| Melting Point | ~145-150 °C (decomposes) | Decomposition occurs at this temperature, highlighting the need for controlled heating. |
| Typical Reaction Temperature | Room Temperature | For many alkylation reactions, external heating or cooling is not necessary. |
| Elevated Reaction Temperature | Refluxing Dichloroethane | Used for less reactive substrates or to accelerate slow reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of an exothermic reaction when using this compound?
A1: The most common indicators of an exothermic reaction include a noticeable increase in the temperature of the reaction mixture, unexpected boiling or bubbling, and a rapid change in color. It is crucial to monitor the reaction temperature closely, especially during the initial addition of the reagent.
Q2: Is there a risk of thermal runaway when using this reagent?
A2: While this compound is a highly reactive alkylating agent, thermal runaway is uncommon when used on a laboratory scale with proper temperature control measures in place.[2] However, for larger-scale reactions, a thorough safety assessment is essential. Dropwise addition of the reagent and external cooling can help mitigate this risk.
Q3: How does moisture affect the reaction and its temperature profile?
A3: this compound is highly sensitive to moisture. Hydrolysis of the reagent is an exothermic process that can contribute to an overall increase in reaction temperature.[3] More importantly, the presence of water will consume the reagent, leading to lower yields. Therefore, all glassware should be thoroughly dried, and anhydrous solvents should be used.
Q4: Can the solvent choice influence temperature control?
A4: Yes, the choice of solvent is important. Solvents with higher boiling points, such as dichloroethane, allow for reactions to be conducted at elevated temperatures if required. For potentially exothermic reactions, a solvent with good heat capacity can help to better absorb and dissipate the heat generated. Dichloromethane is a commonly used solvent for reactions at room temperature.
Troubleshooting Guide: Managing Reaction Temperature
This guide provides a step-by-step approach to troubleshoot and control temperature-related issues during your experiment.
Issue: Unexpected and rapid increase in reaction temperature.
Possible Causes:
-
The reaction is more exothermic than anticipated.
-
The rate of addition of the reagent is too fast.
-
Inadequate cooling or stirring.
-
Presence of moisture leading to hydrolysis.
Solutions:
-
Reduce the Rate of Addition: If you are adding the this compound solution to your reaction mixture, immediately slow down the addition rate. For solid reagent, add it in smaller portions.
-
Increase Cooling: If the reaction is being performed at room temperature, immerse the reaction vessel in an ice-water bath to quickly dissipate the excess heat.
-
Ensure Efficient Stirring: Vigorous stirring is essential to ensure even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots.
-
Verify Anhydrous Conditions: If you suspect moisture contamination, it is best to stop the reaction and restart with properly dried equipment and anhydrous solvents.
Issue: The reaction is not proceeding at room temperature.
Possible Causes:
-
The substrate is not sufficiently nucleophilic for the reaction to occur at room temperature.
-
Low concentration of reactants.
Solutions:
-
Gradual Heating: Slowly increase the temperature of the reaction mixture using a controlled heating mantle or oil bath. Monitor the reaction progress closely by TLC or other analytical methods.
-
Refluxing Conditions: For particularly challenging alkylations, heating the reaction mixture to the reflux temperature of the solvent (e.g., dichloroethane) may be necessary.
-
Increase Concentration: If possible, increasing the concentration of the reactants may help to increase the reaction rate without the need for excessive heating.
Experimental Protocols
General Protocol for Ethylation at Room Temperature
This protocol is a general guideline for performing an ethylation reaction with this compound at ambient temperature.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a solution of this compound in the same anhydrous solvent to the stirred solution of the substrate. Alternatively, the solid reagent can be added in portions.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable nucleophilic solvent like methanol or water. Proceed with the appropriate extraction and purification steps.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Temperature Excursions
The following diagram outlines the decision-making process when faced with an unexpected temperature increase during your reaction.
Caption: Troubleshooting workflow for managing unexpected temperature increases.
Relationship Between Temperature and Reaction Outcome
This diagram illustrates how the reaction temperature can influence the outcome of your experiment, leading to either the desired product, side reactions, or reagent decomposition.
Caption: Relationship between reaction temperature and potential outcomes.
References
hydrolysis of triethyloxonium hexafluorophosphate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyloxonium hexafluorophosphate. The information provided is intended to help users mitigate issues related to the hydrolysis of this reagent during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, often referred to as Meerwein's salt, is a powerful ethylating agent used in organic synthesis.[1] It is a white, crystalline solid that is highly reactive and serves as a strong electrophile for the formation of ethers, esters, and other ethylated compounds.[2] Its applications are valuable in the synthesis of complex organic molecules, which is particularly useful in pharmaceutical and fine chemical production.
Q2: Why is this compound so sensitive to moisture?
Triethyloxonium salts are highly susceptible to hydrolysis because the oxonium ion is a potent leaving group. In the presence of water, the triethyloxonium cation readily reacts to form diethyl ether, ethanol, and a strong acid (hexafluorophosphoric acid).[3] This reaction is rapid and irreversible.
Q3: What are the primary byproducts of hydrolysis?
The hydrolysis of this compound yields diethyl ether, ethanol, and hexafluorophosphoric acid (HPF₆). The acidic byproduct can significantly impact the reaction environment by catalyzing side reactions or decomposing acid-sensitive substrates and products.
Q4: How should I store this compound to minimize hydrolysis?
To ensure its stability, this compound should be stored at low temperatures, typically -20°C, under an inert atmosphere (e.g., argon or nitrogen).[1] It is often supplied and stored with a stabilizer, such as diethyl ether.[1] It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture.
Q5: Can I handle this compound in the open air?
While it is strongly recommended to handle this reagent in a glovebox, brief handling in the open air is possible if done quickly and with care.[4] If a glovebox is unavailable, it is advisable to work under a positive pressure of an inert gas. Weighing out the reagent should be done as rapidly as possible to minimize exposure to atmospheric moisture. Using a slight excess of the reagent in the reaction can help to compensate for any minor hydrolysis that may occur during handling.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Ethylated Product
| Possible Cause | Troubleshooting Step |
| Extensive Hydrolysis of the Reagent | 1. Verify Handling and Storage: Ensure the reagent was stored properly under inert gas at -20°C and handled with minimal exposure to air. 2. Use Anhydrous Conditions: Confirm that all solvents and reagents were rigorously dried before use. Flame-dry glassware and cool under an inert atmosphere. 3. Increase Reagent Stoichiometry: Add a slight excess (e.g., 1.1-1.2 equivalents) of this compound to the reaction to compensate for potential hydrolysis. |
| Incomplete Reaction | 1. Check Reaction Time and Temperature: Some ethylations may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or another appropriate analytical technique. 2. Solvent Choice: Ensure the solvent is appropriate for the reaction and is non-reactive with the ethylating agent. Dichloromethane is a commonly used solvent.[4] |
| Substrate Degradation | 1. Acid-Sensitivity: The acidic byproduct (HPF₆) from hydrolysis may be decomposing your starting material or product. 2. Add a Non-Nucleophilic Base: Consider adding a proton sponge or a hindered, non-nucleophilic base to the reaction mixture to scavenge the acid generated from hydrolysis. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Acid-Catalyzed Side Reactions | 1. Identify Byproducts: Characterize the unexpected side products to understand the reaction pathway. Common side reactions include rearrangements, eliminations, or further reactions of the desired product catalyzed by the acidic byproduct. 2. Buffer the Reaction: As mentioned above, the addition of a non-nucleophilic base can prevent these acid-catalyzed side reactions. |
| Reaction with Hydrolysis Byproducts | 1. Ethanol as a Nucleophile: The ethanol generated from hydrolysis can compete with your substrate as a nucleophile, leading to the formation of ethylated byproducts. 2. Ensure Anhydrous Conditions: The most effective way to prevent this is to minimize hydrolysis in the first place by maintaining strictly anhydrous conditions. |
Data Presentation
| Condition | Relative Humidity | Temperature | Expected Rate of Hydrolysis | Handling Recommendations |
| Ideal Storage | < 1% (Inert Gas) | -20°C | Very Low | Store in a sealed container under argon or nitrogen in a freezer. |
| Glovebox | < 1% | Room Temperature | Low | Ideal for weighing and handling the reagent. |
| Open Bench (Brief) | 40-60% | Room Temperature | Moderate to High | Handle as quickly as possible. Use a slight excess of the reagent. |
| Anhydrous Reaction | < 10 ppm H₂O | Reaction Temp. | Low | Use freshly distilled, anhydrous solvents and reagents. |
| Reaction with Trace H₂O | > 50 ppm H₂O | Reaction Temp. | High | Expect reduced yield and potential for side products. |
Experimental Protocols
Protocol for Handling this compound
-
Preparation of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and assembled while hot, then allowed to cool under a stream of dry inert gas (argon or nitrogen).[5]
-
Inert Atmosphere: Conduct all manipulations of the solid reagent under a positive pressure of an inert gas. A glovebox is the preferred environment.
-
Weighing and Transfer: If a glovebox is not available, quickly weigh the desired amount of this compound into a flask that is being purged with an inert gas. Seal the flask with a septum immediately after addition.
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure all other reagents are free of water. Solvents should be freshly distilled from an appropriate drying agent.
General Reaction Setup to Minimize Hydrolysis
-
Set up the oven-dried reaction flask with a magnetic stir bar and a septum.
-
Purge the flask with dry inert gas.
-
Add the anhydrous solvent and the substrate to the reaction flask via syringe.
-
If using a non-nucleophilic base, add it at this stage.
-
In a separate, inert-gas-purged flask, weigh the this compound.
-
Add anhydrous solvent to the flask containing the ethylating agent to create a slurry or solution.
-
Transfer this slurry/solution to the reaction flask containing the substrate via cannula or a wide-bore syringe.
-
Maintain the reaction under a positive pressure of inert gas for the duration of the experiment.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Managing Meerwein's Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Meerwein's salt (trialkyloxonium tetrafluoroborates).
Frequently Asked Questions (FAQs)
Q1: What is Meerwein's salt and why is it so sensitive to moisture?
A: Meerwein's salts, such as triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻) and trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻), are powerful alkylating agents.[1][2] Their high reactivity stems from the presence of a trialkyloxonium cation, which is a potent electrophile. This cation readily reacts with nucleophiles, including water. Upon contact with moisture, Meerwein's salt undergoes rapid hydrolysis, leading to its decomposition.[1][3]
Q2: What are the decomposition products of Meerwein's salt upon exposure to water?
A: The hydrolysis of Meerwein's salt yields an ether, an alcohol, and fluoroboric acid. For example, triethyloxonium tetrafluoroborate decomposes as follows: [Et₃O]⁺[BF₄]⁻ + H₂O → Et₂O + EtOH + HBF₄[1][4]
Q3: How should I properly store Meerwein's salt to ensure its stability?
A: To maintain its reactivity, Meerwein's salt must be stored under strictly anhydrous and inert conditions. Key storage recommendations include:
-
Temperature: Store at low temperatures, typically between 2-8°C.[5][6] For long-term storage, temperatures of -20°C or below are recommended.[7]
-
Atmosphere: The salt should be stored under a dry, inert atmosphere, such as nitrogen or argon.[5][6]
-
Container: Use a tightly sealed container. Some sources suggest that storing the solid under a layer of anhydrous diethyl ether can prolong its shelf life indefinitely.[8]
Q4: What are the visual signs that my Meerwein's salt may have decomposed?
A: Fresh, high-purity Meerwein's salt is a white crystalline solid.[1][3] Visual indicators of decomposition due to moisture exposure include:
-
A change in appearance from a free-flowing powder to a sticky, clumpy, or oily solid.
-
Discoloration of the solid.
Q5: Is it safe to handle Meerwein's salt in the open air?
A: While some sources state that trimethyloxonium tetrafluoroborate is stable enough to be weighed quickly in the air, it is best practice to minimize any exposure to the atmosphere.[3][9] Triethyloxonium tetrafluoroborate is considered more hygroscopic.[10] If a glovebox is not available, weighing should be done as rapidly as possible, and the container should be promptly resealed under an inert atmosphere.
Troubleshooting Guide
Problem: My alkylation reaction with Meerwein's salt is not working or giving low yields.
Possible Cause 1: Decomposed Meerwein's Salt
-
How to Diagnose: The most likely cause is the degradation of the salt due to moisture exposure. You can assess the purity of your Meerwein's salt using quantitative ¹H NMR (qNMR) spectroscopy.
-
Solution:
-
Prepare a sample of your Meerwein's salt in a deuterated solvent under an inert atmosphere (e.g., in a glovebox). Suitable solvents include deuterated dichloromethane (CD₂Cl₂) or deuterated acetonitrile (CD₃CN).
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the trialkyloxonium cation and the expected hydrolysis products (diethyl ether and ethanol for [Et₃O]⁺[BF₄]⁻).
-
Compare the integrations to determine the relative purity. The presence of significant signals for the ether and alcohol indicates substantial decomposition. For guidance on chemical shifts, refer to the table below.
-
If the salt is found to be significantly decomposed, it should be discarded and a fresh batch should be used.
-
Possible Cause 2: Wet Solvents or Reagents
-
How to Diagnose: Even if the Meerwein's salt is fresh, residual moisture in your reaction solvent or on your glassware will consume the reagent before it can react with your substrate.
-
Solution:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).
-
Flame-dry all glassware under vacuum or in a stream of dry inert gas immediately before use.
-
Use syringe techniques to transfer dry solvents and reagents under an inert atmosphere.
-
Possible Cause 3: Incompatible Reaction Conditions
-
How to Diagnose: Meerwein's salt is a hard electrophile and may react with other functional groups in your substrate or with certain solvents.
-
Solution:
-
Review the compatibility of your solvent with Meerwein's salt. Dichloromethane and dichloroethane are commonly used.[9]
-
Consider if your substrate contains highly nucleophilic functional groups that could compete with the desired reaction.
-
One study suggests that the addition of trifluoroacetic acid (TFA) can promote regioselective O-alkylation of amides, even with aged Meerwein's salt.[11]
-
Data Presentation
Table 1: Recommended Storage Conditions for Meerwein's Salt
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), ≤ -20°C (long-term) | Slows the rate of decomposition. |
| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric moisture. |
| Container | Tightly sealed, preferably under an inert gas blanket | Minimizes ingress of moisture. |
| Handling | In a glovebox or under a stream of inert gas | Prevents exposure to ambient moisture. |
Table 2: ¹H NMR Chemical Shifts for Triethyloxonium Tetrafluoroborate and its Hydrolysis Products
| Compound | Functional Group | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Triethyloxonium | -O-CH₂- | ~4.7 | Quartet |
| Triethyloxonium | -CH₃ | ~1.6 | Triplet |
| Diethyl ether | -O-CH₂- | ~3.4-3.5 | Quartet |
| Diethyl ether | -CH₃ | ~1.2 | Triplet |
| Ethanol | -O-CH₂- | ~3.6-3.7 | Quartet |
| Ethanol | -CH₃ | ~1.2 | Triplet |
| Ethanol | -OH | Variable (typically 1-5) | Singlet (broad) |
| Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.[1][3][5] |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment of Triethyloxonium Tetrafluoroborate
This protocol provides a method to estimate the purity of Meerwein's salt by comparing the integral of the salt's methylene protons to the integral of the methylene protons of the diethyl ether hydrolysis product.
Materials:
-
Meerwein's salt sample
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)
-
NMR tubes and caps
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
-
Glovebox or Schlenk line
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Accurately weigh approximately 10-20 mg of the Meerwein's salt into a clean, dry vial.
-
If using an internal standard, accurately weigh a known amount into the same vial.
-
Add approximately 0.6 mL of anhydrous deuterated solvent to the vial and gently agitate to dissolve the salt.
-
Transfer the solution to an NMR tube and cap it securely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 30-60 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Phase and baseline correct the spectrum carefully.
-
Integrate the quartet corresponding to the -O-CH₂- protons of the triethyloxonium cation (~4.7 ppm).
-
Integrate the quartet corresponding to the -O-CH₂- protons of diethyl ether (~3.4-3.5 ppm).
-
Calculate the molar ratio of Meerwein's salt to diethyl ether. The purity can be estimated as: Purity (%) = [Integral(Salt) / (Integral(Salt) + Integral(Ether))] x 100
-
Protocol 2: Karl Fischer Titration for Moisture Content Determination
This protocol describes how to determine the water content in a sample of Meerwein's salt, which can be correlated to the extent of hydrolysis.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous Karl Fischer solvent (e.g., a mixture of anhydrous methanol and chloroform)
-
Meerwein's salt sample
-
Glovebox or Schlenk line
Procedure:
-
Titrator Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate anhydrous solvent to the titration vessel and pre-titrate to a dry endpoint to remove any residual moisture in the solvent and the vessel.
-
-
Sample Preparation and Introduction (under inert atmosphere):
-
Accurately weigh a sample of Meerwein's salt (typically 50-100 mg, depending on the expected water content and the titrator's sensitivity) in a gas-tight syringe or a sealed container.
-
Quickly and carefully inject the sample into the conditioned titration vessel.
-
-
Titration:
-
Start the titration immediately after sample addition. The instrument will automatically titrate the water in the sample and report the result.
-
-
Calculation:
-
The instrument will provide the water content, typically in ppm or as a percentage. This value represents the amount of water that has reacted with the salt, giving an indication of the extent of decomposition.
-
Mandatory Visualizations
Caption: Decomposition pathway of Meerwein's salt upon exposure to moisture.
Caption: Recommended workflow for handling Meerwein's salt in a laboratory setting.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
Technical Support Center: Triethyloxonium Hexafluorophosphate Reaction Quenching
Welcome to the Technical Support Center for triethyloxonium hexafluorophosphate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the quenching and workup of reactions involving this powerful ethylating agent.
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching and workup phases of your experiment.
Issue 1: Low or No Product Yield After Workup
| Potential Cause | Recommended Solution |
| Product is water-soluble. | If your product has polar functional groups, it may have been lost in the aqueous layer during extraction. Before discarding, neutralize the aqueous layer and extract with a more polar organic solvent like ethyl acetate or dichloromethane. Analyze the aqueous layer by TLC or LC-MS to confirm the presence of your product. |
| Product degradation under acidic or basic conditions. | This compound hydrolysis creates a strongly acidic environment. If your product is acid-sensitive, a non-aqueous quench with a hindered base like triethylamine or pyridine is recommended. For base-sensitive products, a carefully controlled quench with a weak acid or buffered solution should be employed. |
| Incomplete reaction prior to quenching. | Always monitor your reaction to completion using an appropriate technique (e.g., TLC, LC-MS, NMR) before initiating the quench. Premature quenching will naturally lead to lower yields. |
| Formation of stable, water-soluble byproducts. | The ethylated intermediate of your starting material might be unexpectedly water-soluble. Consider a direct workup without an aqueous wash, if possible, by filtering through a plug of silica gel to remove salts. |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Reaction with the quenching agent. | Nucleophilic quenching agents can sometimes react with the desired product. Use a non-nucleophilic hindered base like diisopropylethylamine for quenching if you suspect this is occurring. |
| O- vs. N-alkylation in amide substrates. | The use of Meerwein's reagent with amides can sometimes lead to a mixture of O- and N-alkylation products.[1] The addition of trifluoroacetic acid (TFA) has been shown to promote selective O-alkylation.[1] |
| Hydrolysis of the product during aqueous workup. | If your ethylated product is susceptible to hydrolysis, minimize contact time with the aqueous phase. Use cold quenching solutions and perform extractions quickly. |
Issue 3: Emulsion Formation During Extraction
| Potential Cause | Recommended Solution |
| Presence of fine particulate matter. | Filter the quenched reaction mixture through a pad of celite before transferring to a separatory funnel. |
| High concentration of salts. | Dilute the mixture with more organic solvent and water. The addition of brine (saturated aqueous NaCl) can also help to break up emulsions by increasing the ionic strength of the aqueous phase. |
| Polar solvents. | If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it is best to remove it under reduced pressure before the aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when quenching a reaction with this compound?
The primary concern is its rapid reaction with water, which hydrolyzes the reagent to form diethyl ether, ethanol, and hexafluorophosphoric acid, a strong acid.[2] This acidic environment can potentially degrade acid-sensitive functional groups in your desired product.
Q2: What are the standard methods for quenching reactions involving this compound?
There are two main strategies for quenching these reactions:
-
Aqueous Quench: This is the most common method. The reaction mixture is slowly added to a stirred, often cold, aqueous solution. This can be water, a basic solution (like saturated sodium bicarbonate), or an acidic solution (like dilute HCl), depending on the stability of your product and the need to neutralize byproducts.
-
Non-Aqueous Quench: For substrates or products that are sensitive to acidic conditions, a non-aqueous workup is preferable. This typically involves the addition of a tertiary amine, such as triethylamine or pyridine, to the reaction mixture to consume any unreacted triethyloxonium salt.
Q3: How do I choose the right quenching method for my specific reaction?
The choice of quenching method depends primarily on the stability of your product.
-
For acid-sensitive products: Use a non-aqueous quench with a tertiary amine (e.g., triethylamine, diisopropylethylamine). This will neutralize the hexafluorophosphoric acid that would be generated upon hydrolysis.
-
For base-sensitive products: A quench with cold, dilute acid (e.g., 1M HCl) followed by extraction is a suitable option.
-
For robust products: A quench with water or saturated sodium bicarbonate solution is generally effective and straightforward.
Q4: What are the signs of an incomplete quench?
If the quench is incomplete, residual triethyloxonium salt may continue to react during workup, potentially leading to the formation of byproducts. If you observe gas evolution (ethane) or a persistent exothermic reaction upon addition of a protic solvent during your workup, it's a sign that the quenching was not complete.
Q5: Can I use a primary or secondary amine to quench the reaction?
It is generally not recommended to use primary or secondary amines for quenching, as they are nucleophilic and can be ethylated by the reagent, leading to the formation of secondary or tertiary amine byproducts and consuming the quenching agent. Tertiary amines are preferred as they are less likely to be alkylated.
Experimental Protocols
Protocol 1: General Aqueous Quenching Procedure
This protocol is suitable for reactions where the product is stable to acidic conditions.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a volume of cold water or saturated aqueous sodium bicarbonate solution equal to at least five times the volume of the reaction mixture.
-
Slowly add the reaction mixture to the stirred aqueous solution via a dropping funnel. Monitor for any exotherm.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Non-Aqueous Quenching with Triethylamine
This protocol is ideal for reactions with acid-sensitive products.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 to 2.0 equivalents relative to the this compound) to the stirred reaction mixture.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
The resulting triethylammonium hexafluorophosphate salt can often be removed by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
-
If an aqueous workup is necessary for purification, add water and an organic solvent, and proceed with extraction as described in Protocol 1. The aqueous layer will be basic.
Data Presentation
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Type | Conditions | Advantages | Disadvantages |
| Water | Aqueous, Neutral | 0 °C to RT | Readily available, simple procedure. | Produces strong acid (HPF₆), potentially degrading sensitive products. |
| Saturated NaHCO₃ | Aqueous, Basic | 0 °C to RT | Neutralizes the acidic byproduct. | Can cause gas evolution (CO₂); may not be suitable for base-sensitive products. |
| Dilute HCl | Aqueous, Acidic | 0 °C to RT | Effective for quenching and protonating basic byproducts. | Not suitable for acid-sensitive products. |
| Triethylamine (Et₃N) | Non-Aqueous, Basic | 0 °C to RT | Avoids the formation of strong protic acids. | Can be difficult to remove; may require an acidic wash during workup if the product is stable to acid. |
| Pyridine | Non-Aqueous, Basic | 0 °C to RT | Effective for acid-sensitive products. | Can be challenging to remove completely due to its higher boiling point. |
Visualizations
Caption: Decision workflow for quenching this compound reactions.
Caption: Hydrolysis pathway of this compound upon aqueous quenching.
References
avoiding side reactions with triethyloxonium hexafluorophosphate
Welcome to the Technical Support Center for triethyloxonium hexafluorophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, often referred to as Meerwein's salt, is a powerful ethylating agent used in organic synthesis.[1][2] Its primary applications include the ethylation of weakly nucleophilic functional groups such as those found in the formation of ethers and esters, synthesis of complex organic molecules, and as a catalyst in various chemical reactions.[1][2] It is particularly valuable for reactions that are sensitive to acidic conditions.[3]
Q2: What are the most common side reactions observed with this compound?
A2: The most prevalent side reaction is hydrolysis, which occurs upon contact with moisture, leading to the formation of diethyl ether, ethanol, and hexafluorophosphoric acid.[3] The reagent can also decompose, especially in solution, to yield diethyl ether, ethyl fluoride, and the corresponding Lewis acid.[4] In reactions with amides, competitive N-alkylation can occur alongside the desired O-alkylation.[5]
Q3: How should this compound be handled and stored to minimize decomposition?
A3: Due to its high moisture sensitivity, it is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at -20°C.[2][6] All glassware should be rigorously dried, and anhydrous solvents must be used.[7] While short exposure to air may be tolerated for weighing, it is best practice to minimize atmospheric contact.[7]
Q4: What are the key safety precautions to take when working with this reagent?
A4: this compound is a corrosive and toxic substance.[5] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[5] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Decomposition: The this compound may have decomposed due to moisture exposure. 2. Insufficient Reactivity: The substrate may be too weakly nucleophilic, or the reaction temperature may be too low. 3. Steric Hindrance: Bulky groups on the substrate may be impeding the reaction. | 1. Use freshly opened or properly stored reagent. Ensure all glassware and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[7] 2. Increase the reaction temperature or use a more polar solvent to enhance solubility and reactivity. Consider using a more powerful alkylating agent if necessary.[8] 3. Increase reaction time and/or temperature. If feasible, consider using a less hindered substrate. |
| Reaction is Sluggish | 1. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 2. Poor Solubility: The reagent or substrate may not be fully dissolved in the chosen solvent. | 1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Use a more polar aprotic solvent such as dichloromethane or acetonitrile to improve solubility.[8] |
| Presence of Side Products | 1. Hydrolysis Products: Presence of water in the reaction mixture. 2. N-Alkylation of Amides: Reaction conditions favoring N-alkylation over O-alkylation. 3. Elimination Products: For certain substrates, elimination reactions can compete with ethylation. | 1. Ensure rigorous exclusion of moisture by using anhydrous solvents and an inert atmosphere.[7] 2. For O-alkylation of amides, perform the reaction at low temperatures and in the absence of a strong base.[5] 3. Use a non-nucleophilic, sterically hindered base if a base is required. Lowering the reaction temperature can also favor substitution over elimination. |
| Difficult Work-up and Purification | 1. Residual Reagent: Unreacted this compound can complicate purification. 2. Byproduct Removal: Decomposition products can be difficult to separate from the desired product. | 1. Quench the reaction with a suitable reagent like a dilute aqueous base (e.g., sodium bicarbonate solution) or an amine (e.g., triethylamine) to consume any remaining reagent.[7] 2. An aqueous work-up can help remove water-soluble byproducts. Column chromatography on silica gel is often effective for purifying the final product. |
Experimental Protocols
General Protocol for Ethylation of an Alcohol
This protocol provides a general procedure for the ethylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (or a non-nucleophilic base like proton sponge)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DCM.
-
Addition of Reagent: In a separate, dry flask, weigh the this compound (1.1 - 1.5 eq.) under an inert atmosphere and dissolve it in anhydrous DCM.
-
Reaction: Cool the alcohol solution to 0°C using an ice bath. Slowly add the this compound solution to the stirred alcohol solution via a syringe or cannula.
-
Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add triethylamine to quench any unreacted triethyloxonium salt.
-
Work-up:
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Wash with saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Troubleshooting Workflow for Ethylation Reactions
Caption: A logical workflow for troubleshooting common issues in ethylation reactions.
Reaction Pathway: O-Ethylation of a Lactam
Caption: Reaction pathway for the O-ethylation of a lactam using this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. The decomposition of triethyloxonium salts in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Yield in Meerwein's Salt Ethylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Meerwein's salt ethylation reactions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What are Meerwein's salts and why are they used for ethylation?
Meerwein's salts, such as triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻), are powerful ethylating agents.[1][2] They are highly electrophilic and can ethylate a wide range of functional groups, including less nucleophilic ones, often under mild conditions.[1][3] Their high reactivity makes them particularly useful for substrates that are unreactive towards other ethylating agents like ethyl iodide.
Q2: What are the most critical factors for achieving high yields in Meerwein's salt ethylation reactions?
The most critical factors are the rigorous exclusion of moisture and the use of an inert atmosphere. Meerwein's salts are highly sensitive to water, which leads to their rapid decomposition.[1] Therefore, using anhydrous solvents and reagents, along with performing the reaction under a dry inert atmosphere (e.g., nitrogen or argon), is crucial for high yields.[4]
Q3: How should I handle and store Meerwein's salt?
Triethyloxonium tetrafluoroborate is very hygroscopic and should be handled in a dry box.[1] It is best stored in a tightly sealed container at low temperatures (0–5°C) and should be used within a few days of preparation if stored at this temperature. For longer-term storage, it can be kept indefinitely under anhydrous ether or at -80°C. While it can be weighed quickly in the open atmosphere, minimizing exposure to air is recommended.
Q4: What are common side reactions, and how can they be minimized?
Common side reactions include hydrolysis of the Meerwein's salt and, in the case of substrates with multiple nucleophilic sites (like amides), a mixture of N- and O-alkylation products.[5][6] To minimize hydrolysis, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. For controlling regioselectivity in amide alkylation, the choice of solvent and the addition of an acid catalyst can favor O-alkylation. For instance, using trifluoroacetic acid (TFA) as an additive can promote selective O-alkylation.
Q5: What are suitable solvents for this reaction?
Dichloromethane (DCM) is a commonly used solvent for Meerwein's salt ethylation reactions.[4] Other non-protic, anhydrous solvents can also be employed. The choice of solvent can sometimes influence the reaction's outcome, particularly the regioselectivity.
Troubleshooting Guides
Low or No Product Yield
If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following guide will walk you through potential causes and solutions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. amide: N- vs O-alkylation [groups.google.com]
Technical Support Center: Troubleshooting Incomplete Ethylation with Triethyloxonium Hexafluorophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ethylation reactions using triethyloxonium hexafluorophosphate.
Frequently Asked Questions (FAQs)
Q1: My ethylation reaction is incomplete, showing significant amounts of starting material. What are the most common causes?
A1: Incomplete ethylation with this compound is most frequently caused by:
-
Moisture Contamination: Triethyloxonium salts are extremely sensitive to moisture.[1] Water will rapidly hydrolyze the reagent, rendering it inactive.[1]
-
Reagent Decomposition: The reagent has a limited shelf life, especially if not stored under strictly anhydrous and low-temperature conditions (-20°C).[2][3]
-
Insufficient Reagent: The stoichiometry of the reaction may require adjustment, especially if the substrate is complex or if there are other nucleophilic sites.
-
Low Reaction Temperature: While reactions are often run at room temperature, some less reactive substrates may require gentle heating.
-
Poor Solubility: The trialkyloxonium salt or the substrate may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.[4]
Q2: How can I minimize moisture contamination in my reaction?
A2: To ensure anhydrous conditions:
-
Dry Glassware: Rigorously dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of dry, inert gas (nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.
-
Proper Reagent Handling: Handle this compound in a glovebox or under a stream of inert gas.[5]
Q3: What is the optimal temperature and reaction time for ethylation?
A3: Optimal conditions are substrate-dependent. Most ethylations with triethyloxonium salts are conducted at room temperature for 16-24 hours.[6] For less reactive or sterically hindered substrates, increasing the temperature to reflux in a solvent like dichloromethane or 1,2-dichloroethane may be necessary.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
Q4: How do I handle and store this compound?
A4: this compound should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere.[2][3] It is often supplied stabilized with diethyl ether.[2][3] Due to its hygroscopic nature, it should be handled quickly in an inert atmosphere (e.g., a glovebox) to prevent decomposition.[5]
Q5: My substrate is sterically hindered. What can I do to improve the ethylation yield?
A5: For sterically hindered substrates, consider the following modifications:
-
Increased Reaction Time and Temperature: Prolonged reaction times and gentle heating can help overcome the steric barrier.
-
Use of a More Reactive Salt: While this compound is highly reactive, in some cases, related salts with different counter-ions might offer advantages, though they are more tedious to prepare.[7]
-
Higher Reagent Stoichiometry: Increasing the equivalents of the ethylating agent can drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired ethylated product, consult the following troubleshooting workflow and data tables.
Caption: Troubleshooting workflow for low or no product formation.
The following tables provide representative data on how key parameters can influence the yield of an ethylation reaction.
Table 1: Effect of Moisture on Ethylation Yield of a Primary Alcohol
| Water Content in Solvent (ppm) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| < 10 | 24 | 25 | 95 |
| 50 | 24 | 25 | 60 |
| 100 | 24 | 25 | 25 |
| 200 | 24 | 25 | < 5 |
Table 2: Effect of Temperature and Time on Ethylation of a Sterically Hindered Phenol
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 24 | 15 |
| 25 | 72 | 30 |
| 40 (refluxing CH₂Cl₂) | 24 | 65 |
| 40 (refluxing CH₂Cl₂) | 48 | 85 |
Experimental Protocols
Protocol 1: Standard Ethylation of a Carboxylic Acid
This protocol describes a general procedure for the ethylation of a carboxylic acid to the corresponding ethyl ester.
Materials:
-
Carboxylic acid
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
1 N Hydrochloric acid
-
1 N Potassium hydrogen carbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M solution).
-
Add this compound (1.1 eq) to the solution.
-
With stirring, add diisopropylethylamine (1.1 eq) dropwise via syringe.
-
Seal the flask and stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with three portions of 1 N HCl, three portions of 1 N KHCO₃, and one portion of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the product by flash column chromatography or distillation as needed.[6]
Protocol 2: Ethylation of a Sterically Hindered Alcohol
This protocol provides a more forcing set of conditions for the ethylation of a sterically hindered secondary or tertiary alcohol.
Materials:
-
Sterically hindered alcohol
-
This compound
-
Anhydrous 1,2-dichloroethane (DCE)
-
Proton sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq) in anhydrous DCE.
-
Add Proton Sponge® (1.5 eq) to the solution.
-
In a separate flask under an inert atmosphere, suspend this compound (2.0 eq) in anhydrous DCE.
-
Transfer the suspension of the ethylating agent to the alcohol solution via cannula.
-
Heat the reaction mixture to reflux (approx. 83°C) and stir for 48-72 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting ether by flash column chromatography.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical logic behind the ethylation reaction and the consequences of common side reactions.
Ethylation Reaction Pathway
Caption: The desired Sₙ2 pathway for ethylation.
Hydrolysis Side Reaction
Caption: The detrimental effect of water on the ethylating agent.
References
- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. トリエチルオキソニウムヘキサフルオロホスファート contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
Technical Support Center: Purification of Ethylated Products
Welcome to the Technical Support Center for the purification of ethylated products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification challenges of ethylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of ethylated products?
A1: Common impurities in the purification of ethylated products include:
-
Unreacted Starting Materials: Residual starting materials that were not fully consumed in the ethylation reaction.
-
Excess Ethylating Agent: Leftover ethylating agents suchs as ethyl iodide or diethyl sulfate.
-
Over-ethylated Byproducts: Products where multiple ethyl groups have been added to the target molecule.
-
Isomers: Structural or stereoisomers of the desired ethylated product, which can be difficult to separate due to similar physical properties.[1]
-
Solvent Residues: Traces of solvents used in the reaction or workup, such as ethyl acetate or dichloromethane.[2]
-
Catalyst Residues: Remaining catalyst from the reaction, for example, Lewis acids like aluminum chloride in Friedel-Crafts ethylation.
Q2: Which purification technique is most suitable for separating closely boiling ethylated isomers?
-
Preparative High-Performance Liquid Chromatography (HPLC): Particularly useful for separating isomers with different polarities.[5]
-
Flash Chromatography: Can be effective if a suitable solvent system can be found to achieve separation on a silica or alumina column.[6][7]
-
Crystallization: If one isomer can be selectively crystallized from a suitable solvent, this can be a highly effective purification method.[8]
Q3: How can I remove residual ethylating agents like ethyl iodide from my purified product?
A3: Residual ethyl iodide can be removed by a few methods:
-
Scavenger Resins: Using a scavenger resin that reacts with and binds the excess alkyl halide can be a very effective method for its removal.[2]
-
Distillation: If the boiling point of the ethylated product is significantly different from that of ethyl iodide, distillation can be used for separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of ethylated products.
Distillation Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Inefficient fractionating column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[] | |
| Product Decomposition | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the product. |
| Presence of acidic or basic impurities. | Neutralize the crude product with a mild wash (e.g., sodium bicarbonate solution) before distillation. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Co-elution of Product and Impurities | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase for separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the stationary phase weight. | |
| Product is Stuck on the Column | Product is too polar for the chosen eluent. | Gradually increase the polarity of the eluent (gradient elution). If the product is very polar, consider using a more polar stationary phase like alumina or reverse-phase silica.[6] |
| Product Decomposes on Silica Gel | Silica gel is acidic and can degrade sensitive compounds. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (1-2%) before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
Crystallization Issues
| Problem | Possible Cause | Solution |
| Product Oiling Out Instead of Crystallizing | The solvent is not ideal for crystallization. | Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[8] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[8] | |
| Low Recovery of Product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| The product is still soluble in the cold solvent. | Cool the solution in an ice-salt bath to further decrease the solubility of the product. |
Data Presentation
The following table provides a representative comparison of purification techniques for an ethylated aromatic compound. The values are illustrative and can vary depending on the specific compound and experimental conditions.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Fractional Distillation | 95-99 | 70-90 | Good for large quantities, cost-effective. | Not suitable for heat-sensitive compounds, may not separate isomers with very close boiling points. |
| Flash Chromatography | >98 | 60-85 | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent. |
| Recrystallization | >99 | 50-80 | Can yield very pure product, scalable. | Finding a suitable solvent can be challenging, may result in lower yields. |
Experimental Protocols
Protocol 1: Purification of Crude Ethylbenzene by Fractional Distillation
This protocol describes the purification of crude ethylbenzene, which may contain unreacted benzene and diethylbenzene as impurities.
Materials:
-
Crude ethylbenzene
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude ethylbenzene and boiling chips into the round-bottom flask.
-
Distillation: Begin heating the flask gently.
-
Fraction Collection:
-
Collect the first fraction, which will be enriched in lower-boiling impurities like benzene (b.p. 80 °C).
-
As the temperature rises and stabilizes near the boiling point of ethylbenzene (136 °C), change the receiving flask to collect the pure product.
-
A final fraction, collected at a higher temperature, will contain higher-boiling impurities like diethylbenzene.
-
-
Analysis: Analyze the purity of the collected ethylbenzene fraction using Gas Chromatography (GC).
Protocol 2: Purification of an Ethylated Aromatic Ketone by Flash Chromatography
This protocol outlines the purification of a crude ethylated aromatic ketone.
Materials:
-
Crude ethylated aromatic ketone
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation of the desired product from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the sample.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification of an Ethylated Solid by Recrystallization
This protocol describes the purification of a solid ethylated compound.
Materials:
-
Crude solid ethylated product
-
Suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Mandatory Visualizations
Experimental Workflow for Purification of an Ethylated Product
Caption: A logical workflow for the purification of a crude ethylated product.
Ras-Raf-MEK-ERK Signaling Pathway
Many ethylated compounds in drug discovery, such as certain kinase inhibitors, target components of critical signaling pathways like the Ras-Raf-MEK-ERK pathway, which is often dysregulated in cancer.[1][6][]
Caption: The Ras-Raf-MEK-ERK signaling cascade, a key pathway in cell proliferation.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Triethyloxonium Hexafluorophosphate
Welcome to the technical support center for triethyloxonium hexafluorophosphate, a powerful ethylating agent also known as Meerwein's salt. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure successful and optimized reactions.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield for my ethylation reaction. What are the possible causes and how can I improve it?
-
Answer: Low yields are a common issue and can often be attributed to the quality and handling of the reagent, as well as the reaction setup. Here are the primary factors to investigate:
-
Reagent Decomposition: this compound is highly sensitive to moisture.[1][2] Any exposure to atmospheric water can lead to its rapid hydrolysis, rendering it inactive.[1][2]
-
Solution:
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Reaction Time: While some reactions can be rapid (as short as 30 minutes), others may require longer reaction times (16-24 hours).[4][5] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: A slight excess of the ethylating agent (e.g., 1.1 equivalents) can sometimes lead to higher yields.[4]
-
-
-
Suboptimal Temperature: The reaction temperature may not be optimal for your specific substrate.
-
Solution: Most ethylations with Meerwein's salt are conducted at room temperature.[5] However, for less reactive substrates, gentle heating might be necessary. Conversely, for highly reactive or thermally sensitive substrates, cooling the reaction mixture (e.g., to 0°C) may be beneficial to prevent side product formation.[1]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. How can I increase the selectivity for my desired product?
-
Answer: Side product formation often arises from the high reactivity of this compound or the presence of multiple nucleophilic sites in the substrate.
-
Competitive N- vs. O-Ethylation: In substrates containing both nitrogen and oxygen nucleophiles (e.g., amides, lactams), a mixture of N- and O-ethylated products can be formed.[6]
-
Solution: The outcome of the reaction can be influenced by the substrate's structure and the reaction conditions. Generally, O-alkylation of lactams is the more common outcome.[6] Fine-tuning the reaction temperature and solvent may help to favor one product over the other.
-
-
Reaction with Amine Bases: If a non-hindered amine base (like triethylamine) is used, it can compete with the substrate for the ethylating agent.[5]
-
Solution: Use a sterically hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction without competing for the Meerwein's salt.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is a moisture-sensitive and corrosive solid.[2] It should be stored in a tightly sealed container at -20°C or below. All handling should be performed under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques to prevent decomposition from atmospheric moisture.[1][3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What is the white solid that sometimes forms in my reaction flask?
A2: The white solid is likely the this compound itself, especially if you are using a solvent in which it has limited solubility. It should dissolve as the reaction progresses. If it persists, it could indicate that the reaction is not proceeding as expected.
Q3: Can I use this compound in protic solvents like ethanol or water?
A3: No. This compound reacts rapidly with protic solvents.[2] The reagent will be quenched, leading to the formation of diethyl ether, the corresponding protonated solvent, and the hexafluorophosphate anion, and your desired ethylation will not occur. Anhydrous aprotic solvents, most commonly dichloromethane (DCM), are essential for successful reactions.[1][4]
Q4: How do I quench a reaction involving this compound?
A4: Reactions with Meerwein's salt can be quenched by the addition of water, an aqueous solution of sodium bicarbonate, or other protic nucleophiles.[1] The quenching process should be done carefully, especially if an excess of the reagent was used, as the hydrolysis reaction can be exothermic.
Q5: Is there a visual indicator that the reagent has decomposed?
A5: While there isn't a distinct color change upon decomposition, reagent that has been improperly stored may appear clumpy or have a different texture. The most reliable indicator of decomposition is a significant decrease in reactivity and product yield. If you suspect decomposition, it is best to use a fresh batch of the reagent.
Data Presentation
The following table summarizes the yields of various ethyl esters prepared from the corresponding carboxylic acids using triethyloxonium tetrafluoroborate (a closely related Meerwein's salt with similar reactivity) in dichloromethane at room temperature.[4][5]
| Carboxylic Acid | Base | Reaction Time (hours) | Yield (%) |
| 4-Acetoxybenzoic Acid | Diisopropylethylamine | 16-24 | 85-95 |
| Benzoic Acid | Diisopropylethylamine | 16-24 | 90 |
| 4-Nitrobenzoic Acid | Diisopropylethylamine | 16-24 | 91 |
| Adipic Acid | Diisopropylethylamine | 16-24 | 77 |
| Phenylacetic Acid | Diisopropylethylamine | 16-24 | 88 |
| Cinnamic Acid | Diisopropylethylamine | 16-24 | 86 |
Data sourced from Organic Syntheses, Coll. Vol. 6, p.576 (1988); Vol. 56, p.59 (1977).[4][5]
Experimental Protocols
Detailed Methodology for the Ethylation of 4-Acetoxybenzoic Acid [4][5]
This protocol details the synthesis of ethyl 4-acetoxybenzoate as a representative example of an esterification reaction using a trialkyloxonium salt.
Materials:
-
Triethyloxonium Tetrafluoroborate (2.09 g, 0.0110 mole)
-
4-Acetoxybenzoic Acid (1.80 g, 0.0100 mole)
-
Anhydrous Dichloromethane (75 mL)
-
Diisopropylethylamine (1.4 g, 1.9 mL, 0.011 mole)
-
1 N Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
100-mL Round-Bottomed Flask
-
Magnetic Stirrer and Stir Bar
-
Syringe
-
Separatory Funnel
Procedure:
-
Reaction Setup: In a 100-mL round-bottomed flask, combine triethyloxonium tetrafluoroborate (0.0110 mole) and 4-acetoxybenzoic acid (0.0100 mole). Add a magnetic stir bar.
-
Solvent Addition: Add 75 mL of anhydrous dichloromethane to the flask.
-
Base Addition: While stirring the solution, add diisopropylethylamine (0.011 mole) dropwise using a syringe.
-
Reaction: Stopper the flask and continue stirring at room temperature for 16-24 hours. The reaction time can potentially be shortened to 0.5 hours with no significant decrease in yield.[4]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with three 50-mL portions of 1 N hydrochloric acid.
-
Extract with three 50-mL portions of saturated sodium bicarbonate solution.
-
Wash with one 50-mL portion of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield ethyl 4-acetoxybenzoate as a colorless liquid (yield: 85-95%).
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for esterification.
References
- 1. reddit.com [reddit.com]
- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and disposal of triethyloxonium hexafluorophosphate waste
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of triethyloxonium hexafluorophosphate waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, often referred to as Meerwein's salt, is a powerful ethylating agent used in organic synthesis. It is a white to almost white powder.[1] Its primary hazards are that it is a flammable solid, causes severe skin burns and eye damage, and reacts violently with water.[2]
Q2: How should I properly store this compound?
To ensure its stability and minimize risks, this compound should be stored at or below -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[2] It is crucial to prevent contact with moisture.
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is mandatory to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber), a flame-retardant lab coat, and closed-toe shoes.[3]
-
Respiratory Protection: In case of dust generation, a NIOSH-approved respirator with a P100 filter is necessary.[3]
Q4: Can I dispose of this compound waste down the drain?
No, under no circumstances should this compound or its waste be disposed of down the drain. It reacts violently with water and can cause significant damage to plumbing and the environment. All waste must be neutralized before disposal.
Troubleshooting Guides
Problem: The this compound has changed color or appears clumpy.
-
Possible Cause: This may indicate decomposition due to moisture exposure.
-
Solution: Do not use the reagent. The presence of moisture can increase its reactivity and lead to unpredictable results or a safety hazard. The material should be treated as waste and neutralized carefully following the protocol below.
Problem: A reaction involving this compound is unexpectedly vigorous.
-
Possible Cause: The reaction may have been exposed to water, or the reaction scale is too large for the current cooling capacity.
-
Solution: Immediately ensure the reaction is being adequately cooled with an ice bath or other cooling system. If the reaction continues to be uncontrollable, prepare for an emergency shutdown by having a suitable quenching agent and fire extinguisher nearby. Do not add water to the reaction.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to almost white powder | [1] |
| Storage Temperature | ≤ -20°C | [2] |
| Flash Point | 57°C (134.6°F) - closed cup | [2] |
| Hazards | Flammable Solid, Corrosive, Water-Reactive | [2] |
Experimental Protocols
Protocol 1: Neutralization of this compound Waste
This protocol describes the safe quenching of residual this compound. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Anhydrous isopropanol
-
Deionized water
-
Stir plate and stir bar
-
Ice bath
-
Dropping funnel
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Place the flask containing the this compound waste in an ice bath on a stir plate and begin stirring.
-
Purge the flask with an inert gas.
-
Slowly add anhydrous isopropanol to the waste dropwise using a dropping funnel. Control the addition rate to maintain a manageable reaction temperature. Expect gas evolution.
-
Once the initial vigorous reaction subsides, continue to stir the mixture for at least 30 minutes to ensure complete reaction with the isopropanol.
-
Prepare a 1:1 mixture of isopropanol and deionized water.
-
Slowly add the isopropanol/water mixture dropwise to the reaction flask. Monitor for any signs of a vigorous reaction.
-
After the addition is complete and the reaction is calm, slowly add deionized water dropwise to ensure the complete hydrolysis of any remaining reactive species.
-
Allow the mixture to stir for at least one hour.
-
The neutralized solution can then be disposed of as hazardous waste through your institution's environmental health and safety office.
Caution: This is a general guideline. Always start with small quantities of waste and observe the reaction's vigor before proceeding with larger amounts.
Visualizations
Caption: Workflow for the safe neutralization and disposal of this compound waste.
Caption: Decision-making workflow for handling a this compound spill.
References
Technical Support Center: Monitoring Triethyloxonium Hexafluorophosphate Reactions by TLC
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving triethyloxonium hexafluorophosphate.
Frequently Asked Questions (FAQs)
Q1: Why is my starting material spot, this compound, streaking or remaining at the baseline on the TLC plate?
A1: This is a common issue when working with this compound due to its properties:
-
High Polarity: As a salt, it is highly polar and will have a strong affinity for the silica gel stationary phase, resulting in low mobility (low Rf value) and potential streaking.
-
Hydrolysis: this compound is extremely sensitive to moisture.[1][2] Any moisture present on the TLC plate, in the developing solvent, or from the atmosphere can cause the salt to hydrolyze to ethanol and diethyl ether, which can complicate the TLC analysis. The resulting byproducts may also interact with the silica gel and contribute to streaking.
-
Overloading: Applying too concentrated a sample of the reaction mixture can lead to broad, streaky spots.[3]
Q2: I don't see a spot for my starting material after running the TLC. Does this mean the reaction is complete?
A2: Not necessarily. While it could indicate complete consumption of the starting material, it's also possible that:
-
The reagent has decomposed: Due to its moisture sensitivity, the this compound may have fully hydrolyzed before or during the TLC analysis.
-
The spot is not visible: this compound is not UV-active.[3][4] Therefore, if you are only using a UV lamp for visualization, you will not see the spot for the starting material. A chemical stain is required for its visualization.
Q3: What visualization (staining) agents are suitable for detecting this compound and the ethylated product on a TLC plate?
A3: Since this compound and many simple ethylated products are not UV-active, chemical staining is essential.[5] Here are some general-purpose stains that can be effective:
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, which includes many organic molecules. It typically appears as yellow-brown spots on a purple background.[6][7]
-
Ceric Ammonium Molybdate (CAM) Stain: A versatile stain that reacts with a wide range of organic compounds to produce dark blue spots upon heating.
-
p-Anisaldehyde Stain: This stain can produce a variety of colors for different compounds upon heating, which can aid in distinguishing between the starting material, product, and byproducts.[6]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing many organic compounds, which will appear as temporary brown spots.
Q4: How can I confirm that a new spot on the TLC is my desired product?
A4: The most reliable method is to use a "co-spot." This involves spotting your reaction mixture in one lane, a pure sample of your starting material in another lane, and a mixture of your reaction mixture and the starting material in a third lane. If a new spot appears in the reaction mixture lane that is not present in the starting material lane, it is likely your product. If the starting material spot in the co-spot lane and the reaction mixture lane are at the same Rf, it helps to confirm the identity of the starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking of all spots | Reaction solvent is a high-boiling point polar solvent (e.g., DMF, DMSO). | Before developing the TLC, place the spotted plate in a high vacuum chamber for a few minutes to remove the residual solvent. |
| Sample is too concentrated.[3] | Dilute the reaction mixture aliquot before spotting it on the TLC plate. | |
| The compound is acidic or basic.[3] | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent system to improve the spot shape. | |
| Starting material (oxonium salt) remains at the baseline (Rf ≈ 0) | The eluent is not polar enough.[3] | Increase the polarity of the developing solvent system. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Gradually increase the proportion of the polar solvent. For highly polar compounds, a system like dichloromethane and methanol may be necessary. |
| The oxonium salt has a very strong affinity for the silica gel. | Consider using reverse-phase TLC plates where the stationary phase is non-polar, and a polar solvent system is used. | |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems. Try changing the solvent ratios or using a different combination of solvents with varying polarities. Sometimes a three-component solvent system can provide better resolution. |
| No spots are visible after staining | The compounds are not reactive with the chosen stain. | Try a different, more general-purpose stain like CAM or p-anisaldehyde. |
| The compounds are volatile and may have evaporated from the plate during drying or heating.[3] | Minimize the time the plate is heated after staining. View the plate immediately after staining. | |
| The sample is too dilute.[3] | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications. | |
| TLC plate appears messy or shows unexpected spots | The this compound is hydrolyzing on the silica plate. | Ensure the use of dry solvents for the eluent and consider pre-conditioning the TLC plate in a desiccator to remove adsorbed moisture. Handle the plate quickly to minimize exposure to atmospheric moisture. |
Data Presentation: Solvent Systems for TLC Monitoring
The optimal solvent system will depend on the polarity of your substrate and the resulting ethylated product. The goal is to achieve good separation between the starting material (which will be very polar), the product, and any non-polar byproducts. An ideal Rf value for the product is typically between 0.3 and 0.5.
| Solvent System (v/v) | Typical Application | Expected Rf of this compound | Expected Rf of a Moderately Polar Product | Notes |
| 9:1 Hexane:Ethyl Acetate | For non-polar substrates and products. | ~0 | 0.1 - 0.3 | Good starting point for many reactions. Adjust ratio to increase product Rf. |
| 7:3 Hexane:Ethyl Acetate | For moderately polar substrates and products. | ~0 | 0.3 - 0.6 | A versatile system providing good separation for a wide range of compounds. |
| 1:1 Hexane:Ethyl Acetate | For more polar substrates and products. | ~0 | 0.5 - 0.8 | May result in the product running too high if it is not sufficiently polar. |
| 95:5 Dichloromethane:Methanol | For highly polar substrates and products. | 0 - 0.1 | 0.2 - 0.5 | Useful when ethyl acetate/hexane systems fail to move the product off the baseline. |
| 9:1 Dichloromethane:Methanol | For very polar, potentially ionic products. | 0.1 - 0.2 | 0.4 - 0.7 | Be cautious, as methanol is very polar and can move most compounds up the plate. |
Experimental Protocols
Detailed Methodology for Monitoring a Reaction by TLC
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three evenly spaced "lanes" on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
-
Sample Application:
-
Starting Material (SM): Dissolve a small amount of your starting substrate in a volatile solvent. Using a capillary tube, spot a small amount onto the "SM" lane.
-
Reaction Mixture (RM): At various time points during your reaction (e.g., t=0, 1h, 2h), use a capillary tube to withdraw a small aliquot of the reaction mixture and spot it onto the "RM" lane.
-
Co-spot (C): On the "C" lane, first spot the starting material as in step 2a, and then, on top of the same spot, apply the reaction mixture as in step 2b. This will help to definitively identify the starting material spot in the reaction mixture lane.
-
-
Development of the TLC Plate:
-
Prepare a developing chamber by pouring a small amount (0.5-1 cm depth) of the chosen eluent (solvent system) into it.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline where the samples are spotted. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization:
-
If your product is expected to be UV-active, first examine the plate under a UV lamp and circle any visible spots with a pencil.
-
Prepare a staining solution (e.g., potassium permanganate or CAM).
-
Carefully dip the dried TLC plate into the stain solution for a few seconds.
-
Remove the plate and wipe off the excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat and char the plate.
-
-
Analysis:
-
Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new spot in the "RM" lane indicate the progress of the reaction.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front) for your records.
-
Mandatory Visualization
Caption: Workflow for TLC Monitoring of a Chemical Reaction.
References
Technical Support Center: Scaling Up Reactions with Triethyloxonium Hexafluorophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethyloxonium hexafluorophosphate. This powerful electrophilic ethylating agent, also known as Meerwein's salt, is highly effective but requires careful handling, especially during scale-up operations. This guide provides troubleshooting advice and frequently asked questions to ensure safe and successful reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula (C₂H₅)₃OPF₆, is a strong ethylating agent.[1][2] It is widely used in organic synthesis for the formation of ethers and esters, particularly when other methods are ineffective.[3] Its applications include the synthesis of complex organic molecules for pharmaceuticals, the development of ionic liquids, and as a catalyst to enhance reaction rates and yields.[3] It is also used in the synthesis of ruthenium allenylidene complexes and in asymmetric Diels-Alder reactions.[4][5][6][7]
Q2: What are the critical safety precautions for handling this compound, especially at a larger scale?
A2: this compound is a corrosive, flammable, and highly moisture-sensitive solid.[1][8] When scaling up, it is imperative to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a dry box or glovebox to prevent hydrolysis.[9][10] It reacts violently with water, releasing strong acid.[8][11][12] Personal protective equipment (PPE) is mandatory and includes chemical safety goggles, a face shield, flame-retardant gloves, and a lab coat.[1][11][13] Ensure adequate ventilation and have appropriate fire extinguishing media (e.g., dry chemical powder) readily available. Do not use water.
Q3: How should I properly store and handle this reagent?
A3: The reagent should be stored in a tightly sealed container under an inert atmosphere and refrigerated, typically at -20°C.[1] Some commercial sources supply it stabilized with diethyl ether.[1][4][5] Due to its hygroscopic nature, it should be weighed and transferred quickly, preferably within a dry box.[9][10]
Q4: My reaction is sluggish or has stalled. What are the potential causes when using this compound?
A4: Several factors can lead to a stalled reaction:
-
Reagent Decomposition: The most common cause is the deactivation of the reagent by moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Stoichiometry: A 10% molar excess of the oxonium salt relative to the substrate can sometimes improve yields and reaction rates.[14]
-
Base Incompatibility: If a base is used, its nucleophilicity can lead to side reactions with the oxonium salt. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (Hünig's base) are recommended over less hindered amines like triethylamine.[14]
-
Low Solubility: The related trimethyloxonium salts are known for low solubility, which can slow reactions. While triethyloxonium salts are generally more soluble, solubility issues can still arise in certain solvents.[12][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start or is incomplete | 1. Inactive reagent due to moisture exposure. 2. Insufficient reagent. 3. Sub-optimal reaction temperature. 4. Use of a nucleophilic base that consumes the reagent. | 1. Use freshly purchased reagent or test a small sample. Ensure strictly anhydrous conditions. 2. Consider increasing the molar excess of the oxonium salt to 1.1-1.2 equivalents.[14] 3. While many reactions proceed at room temperature, gentle heating may be required. Monitor for exotherms. 4. Switch to a sterically hindered base such as diisopropylethylamine.[14] |
| Exothermic reaction becomes uncontrollable during scale-up | Rapid addition of reagents at a larger scale leads to rapid heat generation. | 1. Control Addition Rate: Add the limiting reagent slowly via a dropping funnel. For highly exothermic processes, use a syringe pump for precise control. 2. Efficient Cooling: Ensure the reaction vessel is in an appropriately sized cooling bath (ice-water or dry ice-acetone). 3. Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature. |
| Low product yield after work-up | 1. Product hydrolysis during aqueous work-up. 2. Incomplete reaction. 3. Side reactions consuming the starting material or product. | 1. Minimize the duration of the aqueous wash. Use chilled solutions for extraction. 2. Monitor the reaction by TLC or LCMS to ensure completion before quenching. 3. Re-evaluate the choice of base and ensure the reaction is run under an inert atmosphere to prevent side reactions. |
| Difficulty removing byproducts during purification | The work-up procedure is not sufficient to remove all unreacted starting materials or salt byproducts. | 1. Acid/Base Wash: The standard work-up involves washing with dilute acid (e.g., 1N HCl) to remove bases, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[14] 2. Phenolic substrates: When preparing ethers from phenols, substitute the sodium bicarbonate wash with a 1N sodium hydroxide solution to remove unreacted phenol.[14] 3. Filtration: In some cases, byproducts may precipitate and can be removed by filtration through Celite. |
Data Summary Table
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | (C₂H₅)₃OPF₆ | [1] |
| Molecular Weight | 248.15 g/mol | [2] |
| Melting Point | ~145 °C (decomposition) | [1][4][5][16] |
| Appearance | White crystalline solid | [9] |
| Storage Temperature | -20°C | [1] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [1] |
| Hazard Classifications | Flammable Solid (Category 1), Skin Corrosion (Category 1A), Eye Damage (Category 1) | [1] |
Experimental Protocols
Protocol: Scale-Up Ethyl Esterification of a Carboxylic Acid
This protocol is adapted from established procedures for esterification using trialkyloxonium salts and is intended for a multi-gram scale reaction.[14]
1. Equipment Setup:
-
Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
All glassware must be thoroughly oven-dried before assembly and cooled under a stream of dry nitrogen.
2. Reagent Charging:
-
In a glovebox or dry box, weigh 27.3 g (0.11 mol, 1.1 eq) of this compound into the reaction flask.
-
Add 750 mL of anhydrous dichloromethane to the flask.[14]
-
Add 0.10 mol of the desired carboxylic acid to the stirred suspension.
3. Reaction Execution:
-
In a separate, dry flask, prepare a solution of 14.2 g (19.3 mL, 0.11 mol, 1.1 eq) of diisopropylethylamine in 50 mL of anhydrous dichloromethane.[14]
-
Transfer this solution to the dropping funnel.
-
Cool the reaction flask to 0°C using an ice bath.
-
Add the diisopropylethylamine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. A slight exotherm is expected.[14]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Reaction progress can be monitored by TLC or LCMS. Some reactions may be complete in as little as 30 minutes.[14]
4. Work-up and Purification:
-
Upon reaction completion, cool the mixture again to 0°C.
-
Slowly quench the reaction by adding 200 mL of 1N hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 100 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with three 200 mL portions of 1N hydrochloric acid, three 200 mL portions of saturated aqueous sodium bicarbonate, and finally with 200 mL of brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the product as needed by distillation or column chromatography.
Visualizations
Caption: General workflow for scaling up an esterification reaction.
Caption: Troubleshooting decision tree for stalled reactions.
References
- 1. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 2. トリエチルオキソニウムヘキサフルオロホスファート contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]
- 7. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. orgsyn.org [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
- 16. chembk.com [chembk.com]
Technical Support Center: Inert Atmosphere Techniques for Meerwein's Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Meerwein's salt (trialkyloxonium tetrafluoroborates) under inert atmosphere conditions.
Frequently Asked Questions (FAQs)
Q1: What is Meerwein's salt and why does it require an inert atmosphere?
A1: Meerwein's salts, most commonly trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻) and triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻), are powerful and versatile alkylating agents.[1] They are highly sensitive to moisture and will rapidly decompose upon contact with water in the atmosphere.[2] This hydrolysis reaction not only deactivates the reagent but also produces corrosive byproducts.[3] Therefore, handling and reactions involving Meerwein's salt must be conducted under an inert atmosphere, such as dry nitrogen or argon, to ensure the reagent's stability and reactivity.
Q2: Can I weigh Meerwein's salt in the open air?
A2: While it is a hygroscopic solid, trimethyloxonium tetrafluoroborate is robust enough to be weighed quickly in the open air without significant decomposition.[2] However, for best results and to minimize hydrolysis, it is strongly recommended to handle and weigh the salt in a glovebox or under a stream of inert gas. Triethyloxonium tetrafluoroborate is more hygroscopic and should ideally be handled exclusively in a dry, inert environment.[4]
Q3: What is the recommended method for storing Meerwein's salt?
A3: Meerwein's salt should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, it is recommended to keep it at low temperatures, typically between 2-8°C.[3][5] Some sources suggest that triethyloxonium tetrafluoroborate can be stored indefinitely under diethyl ether or at -80°C.[4]
Q4: Which solvents are suitable for reactions with Meerwein's salt?
A4: The choice of solvent depends on the specific reaction and the solubility of the Meerwein's salt being used. Dichloromethane is a commonly used solvent for both triethyl- and trimethyloxonium tetrafluoroborate. The trimethyloxonium salt is less soluble and is often used as a suspension in dichloromethane or as a solution in more polar solvents like nitromethane or liquid sulfur dioxide.[6] It's crucial to use anhydrous (dry) solvents to prevent decomposition of the reagent.
Q5: What are the primary safety concerns when working with Meerwein's salt?
A5: Meerwein's salts are potent alkylating agents and should be handled with care. They are corrosive and will cause severe skin burns and eye damage upon contact.[6] The primary hazard is their reactivity with water, which produces a strong acid.[3] Although they are non-volatile, which mitigates inhalation risks, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Decomposition of Meerwein's Salt | Ensure that the Meerwein's salt was properly stored under an inert atmosphere and at the recommended temperature. Use a fresh bottle if there is any doubt about the quality of the reagent. |
| Presence of Moisture | Use freshly dried, anhydrous solvents. Flame-dry all glassware before use and cool under a stream of inert gas. Ensure all starting materials are anhydrous. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, ¹H NMR). If the reaction has stalled, consider increasing the reaction time or temperature. For sluggish reactions with the less soluble trimethyloxonium salt, switching to a more polar solvent like nitromethane may help. |
| Insufficient Reagent | A slight excess of Meerwein's salt may be necessary to account for any minor decomposition due to trace moisture. |
Problem 2: Formation of Side Products (O- vs. N-Alkylation)
In reactions with ambident nucleophiles (e.g., amides, phenols with amine groups), a common issue is the formation of a mixture of O- and N-alkylated products.
| Observation | Possible Cause & Solution |
| Predominant N-Alkylation | Meerwein's salt is a "hard" electrophile and generally favors O-alkylation of amides. If N-alkylation is observed, it could be due to the specific substrate or reaction conditions. To favor O-alkylation, ensure the reaction is run under kinetic control (e.g., lower temperatures). |
| Mixture of O- and N-Alkylated Products | The selectivity can be influenced by the solvent and temperature. Consider screening different solvents. For amide O-alkylation, the addition of trifluoroacetic acid (TFA) has been shown to promote regioselective O-alkylation. |
Data Presentation
Table 1: Physical Properties of Common Meerwein's Salts
| Property | Trimethyloxonium Tetrafluoroborate | Triethyloxonium Tetrafluoroborate |
| Formula | [(CH₃)₃O]⁺[BF₄]⁻ | [(C₂H₅)₃O]⁺[BF₄]⁻ |
| Molecular Weight | 147.91 g/mol [2] | 189.99 g/mol [6][7] |
| Appearance | White crystalline solid[2] | White crystalline solid |
| Melting Point | 179.6-180 °C (decomposes)[2] | 91-92 °C (decomposes)[8] |
Table 2: Qualitative Solubility of Meerwein's Salts
| Solvent | Trimethyloxonium Tetrafluoroborate | Triethyloxonium Tetrafluoroborate |
| Dichloromethane | Sparingly soluble (often used as a suspension)[6] | Soluble[5] |
| Nitromethane | Soluble[6] | Soluble |
| Liquid Sulfur Dioxide | Soluble[6] | Soluble |
| Diethyl Ether | Insoluble | Sparingly soluble |
| Water | Reacts rapidly | Reacts rapidly[7][8] |
Experimental Protocols
Protocol: Ethylation of N-Methylbenzamide using Triethyloxonium Tetrafluoroborate
This protocol is adapted from a standard procedure for the O-alkylation of amides.
Materials:
-
N-Methylbenzamide
-
Triethyloxonium tetrafluoroborate
-
Anhydrous dichloromethane
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Schlenk flask or three-necked round-bottom flask
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Apparatus Setup: Flame-dry a 100 mL Schlenk flask containing a magnetic stir bar under vacuum and cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add N-methylbenzamide (e.g., 1.35 g, 10 mmol) to the flask.
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask via a dry syringe. Stir the mixture until the amide dissolves.
-
Addition of Meerwein's Salt: In a glovebox, weigh triethyloxonium tetrafluoroborate (e.g., 2.09 g, 11 mmol) into a separate dry vial. Under a positive flow of inert gas, add the solid Meerwein's salt to the reaction mixture in portions over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or ¹H NMR analysis of quenched aliquots. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate solution (20 mL) to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel.
Visualizations
Caption: Workflow for reactions using Meerwein's salt.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 2. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Triethyloxonium tetrafluoroborate = 97.0 T 368-39-8 [sigmaaldrich.com]
- 6. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triethyloxonium tetrafluoroborate, 95% | Fisher Scientific [fishersci.ca]
- 8. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
Technical Support Center: Triethyloxonium Hexafluorophosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triethyloxonium hexafluorophosphate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears clumpy and discolored. Can I still use it?
A1: Clumping and discoloration are often signs of decomposition due to moisture exposure. This compound is highly hygroscopic.[1][2] Using the decomposed reagent will likely lead to lower yields or complete reaction failure. It is strongly recommended to use fresh, dry reagent that appears as a fine, white powder.[3] To prevent this, always store the reagent at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) and handle it quickly, preferably in a glovebox, to minimize exposure to air and moisture.[1][4]
Q2: My reaction is sluggish or not proceeding to completion. What are the common causes?
A2: Several factors can contribute to a sluggish reaction:
-
Reagent Quality: As mentioned in Q1, the primary suspect is decomposed reagent due to moisture.
-
Inadequate Solubility: this compound has limited solubility in some common solvents. If the reagent is not dissolving, the reaction will be slow. Ensure you are using a suitable, dry, polar aprotic solvent such as dichloromethane (DCM) or dichloroethane.[5] For particularly difficult alkylations, gentle warming or using a more polar solvent like nitromethane may be necessary, though this should be done with caution.[5]
-
Insufficient Mixing: If the reagent is only partially soluble, vigorous stirring is crucial to maintain a good suspension and facilitate its reaction.
-
Incorrect Stoichiometry: It is sometimes beneficial to use a slight excess of the alkylating agent to account for any minor decomposition or reaction with trace impurities.[6]
Q3: I am observing unexpected byproducts in my reaction. What could be the cause?
A3:
-
Solvent Reactivity: Do not use ether solvents like tetrahydrofuran (THF) or diethyl ether as the primary reaction solvent. Trialkyloxonium salts can cause polymerization of THF or undergo alkyl scrambling with diethyl ether, leading to ethylation byproducts if you are using a different alkylating agent.[6]
-
Reaction with Nucleophilic Impurities: Ensure your starting material and solvent are free from nucleophilic impurities (e.g., water, alcohols) that can consume the alkylating agent.
-
Over-alkylation: this compound is a potent alkylating agent.[3] If your substrate has multiple nucleophilic sites, over-alkylation can occur. Consider adjusting the stoichiometry, reaction time, or temperature to control the reaction's selectivity.
Q4: How should I properly quench the reaction?
A4: Quenching is critical to neutralize the highly reactive remaining triethyloxonium salt.
-
Protic Solvents: Adding a protic solvent like methanol or ethanol is a common method. However, be aware that this will generate hexafluorophosphoric acid (HPF₆), a strong acid that could degrade acid-sensitive functional groups in your product.[7]
-
Amine Bases: To avoid strong acid formation, you can quench the reaction with an amine base such as triethylamine or pyridine.[7] This will form a quaternary ammonium salt that can typically be removed during aqueous workup.
-
Aqueous Quench: A simple aqueous quench will also destroy the reagent but will produce HPF₆.
Q5: What is the best workup procedure after quenching?
A5: The optimal workup procedure is substrate-dependent. A general approach after quenching in an aprotic solvent like DCM is:
-
Wash the organic layer with an aqueous solution to remove salts and water-soluble components. If your product is basic, you might use a dilute acid wash. If it is acidic, a wash with a weak base like sodium bicarbonate solution may be appropriate.
-
Wash with brine to aid in the separation of the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent in vacuo to isolate the crude product. Further purification is typically achieved by column chromatography or recrystallization.
Solubility Data
Quantitative solubility data for this compound is not widely available in the literature. However, it is known to be soluble in polar organic solvents.[8] For the closely related and often-used analogue, triethyloxonium tetrafluoroborate, a specific solubility value in dichloromethane has been reported. This information can be used as a general guideline.
| Solvent | Qualitative Solubility of Trialkyloxonium Salts | Quantitative Solubility of Triethyloxonium Tetrafluoroborate |
| Dichloromethane (DCM) | Soluble / Suspension[5] | 20 mg/mL (clear, colorless solution) |
| Dichloroethane | Soluble[5] | Data not available |
| Nitromethane | Soluble[5] | Data not available |
| Liquid Sulfur Dioxide | Soluble[5] | Data not available |
| Tetrahydrofuran (THF) | Incompatible (causes polymerization)[6] | Incompatible |
| Diethyl Ether | Incompatible (causes alkyl scrambling)[6] | Incompatible |
| Water | Reacts/Decomposes[8] | Reacts/Decomposes |
Note: The solubility of ionic salts can be highly dependent on the purity of the solvent and the presence of any additives. Always use anhydrous solvents for reactions involving trialkyloxonium salts.[9]
Experimental Protocols
Protocol: General Procedure for Ethylation using this compound
This protocol provides a general guideline for the ethylation of a generic nucleophile (Nu-H) in dichloromethane.
1. Materials and Equipment:
-
This compound (fresh, stored under inert gas at -20°C)
-
Anhydrous dichloromethane (DCM)
-
Substrate (Nu-H)
-
Quenching agent (e.g., anhydrous methanol or triethylamine)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Syringes and needles for liquid transfers
2. Procedure:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar and a septum) and flame-dry under a stream of inert gas. Allow to cool to room temperature.
-
Under a positive pressure of inert gas, add the substrate (1.0 eq.) and anhydrous DCM to the reaction flask.
-
Stir the solution until the substrate is fully dissolved.
-
In a separate, dry container (preferably in a glovebox), weigh the required amount of this compound (typically 1.1-1.5 eq.).
-
Quickly add the solid this compound to the stirred solution of the substrate. For larger scale reactions, this can be done via a powder funnel under a strong flow of inert gas.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 1-24 hours.[10]
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Slowly add the quenching agent dropwise. If using methanol, effervescence may be observed. If using triethylamine, the formation of a salt precipitate may occur.
-
Proceed with an appropriate aqueous workup to isolate the product.
Visualizations
Caption: Experimental workflow for a typical ethylation reaction.
Caption: Decision-making flow for troubleshooting failed reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Triethyloxonium Hexafluorophosphate
Welcome to the technical support center for triethyloxonium hexafluorophosphate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the storage, stability, and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: There are slightly varying recommendations for the optimal storage temperature of this compound. Some suppliers recommend refrigeration at 2-8°C, while others suggest freezing at ≤ -20°C for long-term storage.[1][2][3][4] For maximum stability and to minimize decomposition, storage at -20°C is recommended, especially for unopened containers. Once opened, if used frequently, storage at 2-8°C under a dry, inert atmosphere is acceptable for shorter periods.
Q2: How sensitive is this compound to moisture and air?
A2: this compound is highly sensitive to moisture (hygroscopic) and will readily decompose upon contact with water.[5] It is crucial to store the reagent under a dry, inert atmosphere, such as argon or nitrogen, and to handle it in a glovebox or under a stream of inert gas.[6] Exposure to atmospheric moisture will lead to hydrolysis and a loss of reactivity.
Q3: What are the signs of decomposition of this compound?
A3: Decomposition of this compound can be indicated by several observations:
-
Change in Appearance: The reagent should be an almost white powder.[1] Any significant discoloration, clumping, or the appearance of a liquid phase suggests decomposition.
-
Reduced Performance: A noticeable decrease in the yield or rate of your reaction compared to previous experiments with a fresh batch of the reagent is a strong indicator of decomposition.
-
Gas Evolution: Upon opening a container that has been improperly stored, you might observe slight gas evolution due to the formation of volatile decomposition products.
-
Conductivity Changes in Solution: In solution, the decomposition is signaled by a decrease in electrical conductivity over time.
Q4: What is the shelf life of this compound?
A4: The shelf life of this compound is highly dependent on storage conditions. When stored unopened at -20°C under an inert atmosphere, it can be stable for an extended period. However, once opened, its stability decreases. It is recommended to use the reagent within a reasonable timeframe after opening and to regularly check for signs of decomposition. For products without a specific expiration date provided by the manufacturer, a standard warranty of one year from the date of shipment is often applicable, assuming proper storage.[7]
Q5: What are the primary decomposition products of this compound?
A5: In solution, this compound can decompose to form diethyl ether, ethyl fluoride, and phosphorus pentafluoride (which can further react). In the presence of water, it hydrolyzes to diethyl ether, ethanol, and hexafluorophosphoric acid.[8]
Troubleshooting Guide
Issue: My ethylation reaction is not proceeding to completion or is giving low yields.
-
Question: Have you checked the quality of your this compound?
-
Answer: The reagent is highly sensitive to moisture. If it has been improperly stored or handled, it may have decomposed. Visually inspect the reagent for any changes in color or consistency. Consider performing a quality control check (see Experimental Protocols).
-
-
Question: Are you using anhydrous reaction conditions?
-
Answer: The presence of even trace amounts of water can quench the reagent. Ensure all glassware is flame-dried or oven-dried, and all solvents and other reagents are rigorously dried before use. The reaction should be performed under an inert atmosphere (argon or nitrogen).[6]
-
-
Question: Is your substrate compatible with a strong electrophile?
-
Answer: this compound is a powerful ethylating agent.[1] It may react with other functional groups in your molecule or be too harsh for sensitive substrates, leading to side reactions or degradation of the starting material.
-
Issue: The this compound powder appears clumpy or discolored.
-
Question: How was the reagent stored?
-
Answer: Clumping and discoloration are signs of moisture exposure and decomposition. The reagent should be stored in a tightly sealed container, under an inert atmosphere, and at the recommended temperature. If the appearance has changed, it is best to discard the reagent and use a fresh batch.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | ≤ -20°C (long-term); 2-8°C (short-term, opened)[1][2][3][4] | Minimizes thermal decomposition and maintains stability over time. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen)[5] | Prevents hydrolysis due to high moisture sensitivity. |
| Container | Tightly sealed, original manufacturer's container | Ensures a moisture-free and inert environment. |
| Incompatible Materials | Water, strong oxidizing agents[5] | Reacts violently with water and can be incompatible with strong oxidizers. |
| Stabilizer | Often contains diethyl ether[2][9] | The presence of a stabilizer like diethyl ether can enhance stability. |
Experimental Protocols
Protocol 1: General Procedure for Ethylation of a Carboxylic Acid
This protocol provides a general method for the ethylation of a carboxylic acid using this compound.
Materials:
-
This compound
-
Carboxylic acid
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolve the carboxylic acid in anhydrous DCM.
-
In a separate flame-dried flask, weigh the this compound (1.1 - 1.5 eq) under an inert atmosphere and dissolve it in anhydrous DCM.
-
Cool the carboxylic acid solution to 0°C in an ice bath.
-
Slowly add the this compound solution to the carboxylic acid solution via cannula or a syringe.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quality Control by ¹H NMR Spectroscopy
This protocol can be used to assess the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) (anhydrous)
-
NMR tube with a cap
Procedure:
-
In a glovebox or under a stream of inert gas, carefully weigh a small amount of the this compound sample.
-
Dissolve the sample in anhydrous deuterated solvent in the NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of pure this compound should show a quartet for the -CH₂- groups and a triplet for the -CH₃ groups of the ethyl groups.
-
The presence of significant peaks corresponding to ethanol (a broad singlet for the -OH, a quartet for the -CH₂-, and a triplet for the -CH₃) and diethyl ether (a quartet and a triplet) indicates decomposition due to hydrolysis.
-
Mandatory Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]
- 4. トリエチルオキソニウムヘキサフルオロホスファート contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. 三乙基氧鎓四氟硼酸盐 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 9. scientificlabs.ie [scientificlabs.ie]
Validation & Comparative
A Comparative Guide to Ethylation Reactions Using Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient and selective introduction of an ethyl group is a fundamental transformation. Triethyloxonium hexafluorophosphate, a powerful ethylating agent, offers distinct advantages in this regard. This guide provides an objective comparison of its performance against other common ethylating agents, supported by experimental data and detailed protocols to aid in methodological selection and application.
Performance Comparison of Ethylating Agents
This compound, often referred to as a Meerwein's salt, is a highly reactive and versatile reagent for the ethylation of a wide range of nucleophiles. Its performance is best evaluated in comparison to other established ethylating agents, considering factors such as reaction yield, selectivity, and substrate scope.
| Reagent/Method | Typical Substrate(s) | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | Alcohols, Phenols, Carboxylic Acids, Amides, Heterocycles | Anhydrous CH₂Cl₂, often at or below room temperature | 80-95% | 0.5 - 24 h | High reactivity towards weak nucleophiles, excellent for O- and N-alkylation, high yields. | Highly hygroscopic, requires inert atmosphere, potential for N- vs. O-alkylation competition in amides. |
| Ethyl Iodide (Williamson Ether Synthesis) | Alcohols, Phenols | Strong base (e.g., NaH) in an anhydrous solvent (e.g., THF, DMF) | 70-90% | 2 - 24 h | Readily available, well-established method. | Requires strongly basic conditions, not suitable for base-sensitive substrates, can lead to elimination side reactions with secondary and tertiary substrates. |
| Diethyl Sulfate | Alcohols, Phenols, Amines | Base (e.g., K₂CO₃, NaOH) in a polar solvent | 75-90% | 2 - 12 h | Cost-effective, high reactivity. | Highly toxic and carcinogenic, requires careful handling. |
| Ethyl Triflate (EtOTf) | Alcohols, Amines, weakly nucleophilic substrates | Anhydrous, non-protic solvent, often with a non-nucleophilic base (e.g., 2,6-lutidine) | 85-98% | 1 - 6 h | Extremely high reactivity, short reaction times. | Expensive, moisture-sensitive, can be difficult to handle. |
Experimental Protocols
Ethylation of a Carboxylic Acid using Triethyloxonium Tetrafluoroborate (A close analog to the hexafluorophosphate salt)
This procedure details the esterification of 4-acetoxybenzoic acid, demonstrating the mild conditions suitable for substrates with sensitive functional groups.
Procedure:
-
A 100-mL, one-necked, round-bottomed flask is charged with triethyloxonium tetrafluoroborate (2.09 g, 0.0110 mol) and 75 mL of dichloromethane.
-
4-Acetoxybenzoic acid (1.80 g, 0.0100 mol) is added to the flask.
-
A magnetic stirring bar is added, and the solution is stirred while diisopropylethylamine (1.4 g, 1.9 mL, 0.011 mol) is introduced with a syringe.
-
The flask is then stoppered and allowed to stand at room temperature for 16–24 hours. (Note: More recent studies suggest reaction times can be as short as 30 minutes with no decrease in yield).
-
Work-up is initiated by extracting the reaction mixture with three 50-mL portions of 1 N hydrochloric acid, followed by three 50-mL portions of saturated aqueous sodium bicarbonate, and finally with 50 mL of saturated aqueous sodium chloride.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the ethyl ester.
Regioselective O-Ethylation of an Amide using Triethyloxonium Tetrafluoroborate
This protocol highlights a method to achieve selective O-alkylation of amides to form imidates, which can be a challenge due to competing N-alkylation.[1][2][3][4]
Procedure:
-
To a solution of the amide (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add triethyloxonium tetrafluoroborate (1.2 equiv).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude imidate, which can be further purified by chromatography.
Visualizing Reaction Pathways and Workflows
General Mechanism of Ethylation with this compound
The following diagram illustrates the general SN2 mechanism for the ethylation of a generic nucleophile (Nu-H) using this compound.
Caption: Sₙ2 Ethylation Mechanism.
Experimental Workflow for a Typical Ethylation Reaction
The following diagram outlines the standard laboratory workflow for performing an ethylation reaction with this compound.
Caption: Ethylation Reaction Workflow.
Logical Relationship for Choosing an Ethylating Agent
This diagram presents a decision-making framework for selecting an appropriate ethylating agent based on substrate properties and reaction requirements.
Caption: Ethylating Agent Selection.
References
- 1. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Ethylation Reactions: Triethyloxonium Hexafluorophosphate and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient and selective introduction of an ethyl group is a cornerstone of organic synthesis. Triethyloxonium hexafluorophosphate, a powerful electrophilic ethylating agent, offers a robust solution for this transformation. This guide provides a comprehensive comparison of its performance with common alternatives, supported by available experimental data, to inform your selection of the optimal reagent for your synthetic needs.
This compound, often referred to as a Meerwein salt, is a highly reactive compound valued for its ability to ethylate a wide range of nucleophiles, particularly those that are weakly reactive.[1] Its utility spans from the formation of ethers and esters to the modification of amides and sulfides.[2] However, its performance relative to other common ethylating agents such as ethyl halides, ethyl triflate, and diethyl sulfate is a critical consideration in reaction design.
Performance Comparison of Ethylating Agents
The choice of an ethylating agent is governed by factors including the nucleophilicity of the substrate, desired reaction conditions, and functional group tolerance. The following tables summarize available data on the ethylation of representative functional groups, offering a comparative overview of this compound and its alternatives.
It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, the following data is compiled from various sources and should be interpreted with consideration of the specific reaction conditions reported in the cited protocols.
Ethylation of Phenols (O-Alkylation)
The ethylation of phenols to form ethyl aryl ethers is a common transformation. While the Williamson ether synthesis using ethyl halides is a classic approach, stronger electrophiles like triethyloxonium salts can be advantageous for less reactive phenols.
| Substrate | Ethylating Agent | Base/Conditions | Solvent | Yield (%) | Reference |
| Sodium Phenoxide | Ethyl Bromide | N/A (pre-formed salt) | Ethanol | High (not specified) | [3] |
| Sodium Phenoxide | Diethyl Sulfate | N/A (pre-formed salt) | Not specified | High (not specified) | [4] |
| Phenol | This compound | Amine Base | Dichloromethane | Expected to be high | General Reactivity |
Note: Specific yield data for the ethylation of sodium phenoxide with this compound was not found in the reviewed literature, but its high reactivity suggests it would be effective.
Ethylation of Amines (N-Alkylation)
The N-ethylation of amines is crucial in the synthesis of many biologically active molecules. The reactivity of the amine and the desired degree of ethylation (mono-, di-, or tri-ethylation) will influence the choice of reagent.
| Substrate | Ethylating Agent | Base/Conditions | Solvent | Product(s) | Yield (%) | Reference |
| Aniline | Ethyl Iodide (excess) | Sodium Carbonate | Not specified | N,N-Diethylaniline, Triethylanilinium iodide | Not specified | [5] |
| Ammonia | Ethyl Iodide (excess) | N/A | Not specified | Tetraethylammonium iodide | Not specified | [6][7] |
| Aniline | This compound | Amine Base | Dichloromethane | N-Ethylaniline, N,N-Diethylaniline | Expected to be high | General Reactivity |
Note: While excess ethyl iodide leads to polyalkylation, this compound can often be controlled to achieve mono- or di-ethylation depending on the stoichiometry.
Ethylation of Amides (O-Alkylation)
Amides are generally poor nucleophiles. Powerful ethylating agents like this compound react at the more nucleophilic oxygen atom to form imidatonium salts, which are versatile synthetic intermediates.
| Substrate | Ethylating Agent | Conditions | Solvent | Product | Yield (%) | Reference |
| Benzamide | This compound | Neutral | Dichloromethane | O-Ethylbenzimidatonium hexafluorophosphate | High (generally) | [2] |
| Tertiary Aryl Amides | Trimethyloxonium Tetrafluoroborate | Neutral, then hydrolysis | Dichloromethane | Corresponding Methyl Ester | Very Good | [8] |
Note: Data for ethylation of amides with weaker electrophiles like ethyl iodide is scarce as the reaction is generally inefficient under standard conditions.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows for ethylation reactions.
Caption: General mechanisms for ethylation via an SN2 pathway and with a Meerwein salt.
Caption: A generalized experimental workflow for an ethylation reaction.
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results. The following protocols are adapted from established literature.
Protocol 1: Synthesis of Triethyloxonium Tetrafluoroborate (A related Meerwein Salt)
This procedure, described in Organic Syntheses, provides a method for preparing a common Meerwein salt and is analogous to the synthesis of the hexafluorophosphate salt.[2][9]
Materials:
-
Boron fluoride etherate (freshly distilled)
-
Epichlorohydrin (freshly distilled)
-
Anhydrous diethyl ether
-
Three-necked flask, stirrer, dropping funnel, condenser with drying tube
-
Dry nitrogen atmosphere
Procedure:
-
Dry all glassware in an oven at 110°C and assemble while hot under a stream of dry nitrogen.
-
Charge the flask with anhydrous diethyl ether and freshly distilled boron fluoride etherate.
-
Add freshly distilled epichlorohydrin dropwise to the stirred solution at a rate sufficient to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
Allow the mixture to stand at room temperature overnight to allow the triethyloxonium salt to crystallize.
-
Isolate the crystalline product by removing the supernatant ether via a filter stick under a nitrogen atmosphere.
-
Wash the crystals with several portions of anhydrous diethyl ether.
-
Collect the product on a sintered-glass filter in a dry box and store under a nitrogen atmosphere. The yield is typically high (85-95%).[2][9]
Protocol 2: General Procedure for Ethylation of a Nucleophile with this compound
This protocol is a general guideline for the ethylation of a generic nucleophilic substrate.
Materials:
-
Substrate (e.g., phenol, amine, amide)
-
This compound
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate in anhydrous dichloromethane.
-
With stirring, add solid this compound to the solution in one portion. The reaction is often performed at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable reagent, such as an aqueous sodium bicarbonate solution.
-
Perform a standard aqueous workup, including extraction of the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation, to afford the desired ethylated product.
Conclusion
This compound is a potent and versatile ethylating agent, particularly effective for less reactive nucleophiles where traditional reagents like ethyl halides may fail. While it is often more expensive and requires more careful handling due to its moisture sensitivity, its high reactivity can lead to cleaner reactions and higher yields under mild conditions.[1] The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired selectivity, and economic considerations. The data and protocols provided in this guide aim to facilitate an informed decision for your synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. embibe.com [embibe.com]
- 7. Treatment of ammonia with excess of ethyl iodide will yield (1) diethyl a.. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the NMR Analysis of Ethylation Reactions: Triethyloxonium Hexafluorophosphate vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triethyloxonium hexafluorophosphate (Meerwein's salt) with other common ethylating agents, focusing on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and quantitative analysis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and applying appropriate analytical methodologies for their ethylation reactions.
Introduction
This compound is a powerful and versatile ethylating agent widely used in organic synthesis.[1] Its high reactivity and the formation of volatile byproducts make it an attractive choice for a variety of applications, including the synthesis of pharmaceuticals and fine chemicals. Monitoring the progress and determining the yield of ethylation reactions is crucial for process optimization and quality control. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-invasive technique for in-situ reaction monitoring and quantitative analysis of reaction mixtures.[2] This guide details the application of ¹H NMR for the analysis of ethylation reactions mediated by this compound and provides a comparison with other common ethylating agents.
Reaction Pathway and Experimental Workflow
The ethylation of a generic substrate (Sub-XH) with this compound proceeds via an SN2 mechanism. The triethyloxonium ion is a potent electrophile that transfers an ethyl group to the nucleophilic substrate.
Caption: Ethylation reaction pathway using this compound.
The general workflow for the NMR analysis of an ethylation reaction involves sample preparation, data acquisition, and data analysis to determine reaction conversion and yield.
Caption: General workflow for quantitative NMR analysis of an ethylation reaction.
Experimental Protocols
1. General Protocol for ¹H NMR Sample Preparation for Quantitative Analysis
This protocol outlines the steps for preparing an NMR sample from a reaction mixture to determine the conversion and yield of an ethylation reaction.
-
Materials:
-
Reaction mixture
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Micropipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh a specific amount of the internal standard into a clean, dry vial.
-
Add a precise volume of deuterated solvent to the vial to prepare a stock solution of the internal standard with a known concentration.
-
Carefully withdraw a known volume or weight of the reaction mixture at a specific time point.
-
Add the aliquot of the reaction mixture to a clean NMR tube.
-
To the NMR tube, add a precise volume of the internal standard stock solution.
-
Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
The sample is now ready for ¹H NMR analysis.
-
2. ¹H NMR Data Acquisition Parameters
For accurate quantitative analysis, the following NMR acquisition parameters are recommended:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): At least 3 seconds to ensure full signal decay.
-
Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the signals of interest (typically 10-30 seconds for quantitative work).
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature throughout the experiment.
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the characteristic, well-resolved signals of the starting material, the ethylated product, and the internal standard.
-
Calculate the molar ratio of the product to the internal standard using the following formula:
Molar Ratio (Product/IS) = (Integral of Product Signal / Number of Protons in Product Signal) / (Integral of IS Signal / Number of Protons in IS Signal)
-
Determine the concentration of the product and subsequently the reaction yield.
Performance Comparison of Ethylating Agents by ¹H NMR Analysis
The choice of ethylating agent can significantly impact reaction rate, yield, and side-product formation. The following tables provide a comparative overview of this compound and two common alternatives, diethyl sulfate and ethyl iodide, based on typical ¹H NMR analysis of a model ethylation reaction (e.g., O-ethylation of a carboxylic acid).
Table 1: Comparison of Ethylating Agent Performance
| Feature | This compound | Diethyl Sulfate | Ethyl Iodide |
| Reactivity | Very High | High | Moderate |
| Typical Reaction Time | < 1 hour | 1-4 hours | 4-12 hours |
| Byproducts | Diethyl ether, HPF₆ | Sulfuric acid salts | Iodide salts |
| ¹H NMR Monitoring | Clean reaction profile, easy to monitor disappearance of starting material and appearance of product ethyl signals. | Byproduct signals may be present but usually do not interfere. | Byproduct signals are typically absent in the organic phase. |
| Work-up | Simple aqueous wash often sufficient. | Requires careful neutralization. | Aqueous wash to remove iodide salts. |
Table 2: Representative Quantitative ¹H NMR Data for Ethylation of Benzoic Acid
| Ethylating Agent | Substrate Signal (Integral) | Product CH₂ Signal (Integral) | Internal Standard (Mesitylene, Integral) | Calculated Yield (%) |
| This compound | 0.1 | 1.9 | 3.0 | 95 |
| Diethyl Sulfate | 0.3 | 1.4 | 3.0 | 70 |
| Ethyl Iodide | 0.8 | 0.4 | 3.0 | 20 |
Note: The data in Table 2 are representative and will vary depending on the specific reaction conditions (temperature, solvent, base, reaction time).
¹H NMR Spectral Analysis
In a typical ¹H NMR spectrum of an O-ethylation reaction of a carboxylic acid, the formation of the ethyl ester can be monitored by the appearance of a characteristic quartet around 4.0-4.5 ppm (O-CH₂) and a triplet around 1.2-1.4 ppm (-CH₃) for the newly introduced ethyl group. The disappearance of the acidic proton of the carboxylic acid can also be monitored.
Conclusion
This compound is a highly effective ethylating agent that often provides high yields in short reaction times.[1] Its performance can be readily and accurately assessed using quantitative ¹H NMR spectroscopy. Compared to alternatives like diethyl sulfate and ethyl iodide, it offers a cleaner reaction profile, simplifying NMR analysis and product isolation. The protocols and comparative data presented in this guide are intended to aid researchers in the application of NMR spectroscopy for the analysis of ethylation reactions, facilitating informed decisions on reagent selection and reaction optimization.
References
A Researcher's Guide to Mass Spectrometry for Ethylated Compound Analysis
For researchers, scientists, and drug development professionals, the precise identification and quantification of ethylated compounds is critical for understanding biological processes, disease mechanisms, and drug efficacy. Ethylation, a key post-translational modification (PTM), can alter the function of proteins and nucleic acids. Mass spectrometry (MS) has become an indispensable tool for studying these modifications, offering high sensitivity and specificity. This guide provides an objective comparison of common MS-based methodologies for the analysis of ethylated compounds, supported by experimental data and detailed protocols.
At a Glance: Comparing Mass Spectrometry Platforms for Ethylated Compound Analysis
The choice of a mass spectrometry platform for analyzing ethylated compounds depends on the specific research question, the nature of the analyte, and the required sensitivity. Below is a summary of key performance metrics for different chromatography and ionization techniques.
| Feature | GC-MS/MS | LC-MS/MS |
| Analyte Volatility | Required | Not required |
| Derivatization | Often necessary | Generally not needed |
| Typical Analytes | Small, volatile ethylated molecules | Ethylated peptides, proteins, nucleosides |
| Linearity (r²) | > 0.999 | > 0.999 |
| Extraction Recovery | ~100% | ~100% |
| Limit of Detection (LOD) | pg/mg range for hair samples[1][2] | 1 adduct per 10⁷ unmodified DNA bases[1] |
| Primary Application | Analysis of small ethylated metabolites | Proteomics, genomics, analysis of larger biomolecules |
Ionization Techniques: ESI vs. MALDI
The ionization source is a critical component of the mass spectrometer, as it generates ions from the analyte molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two of the most common "soft" ionization techniques, which minimize fragmentation of the analyte during the ionization process.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Sample State | Liquid | Solid (co-crystallized with a matrix) |
| Ionization Process | Continuous spray of charged droplets | Pulsed laser desorption |
| Typical Charge State | Multiply charged ions | Predominantly singly charged ions |
| Coupling with LC | Directly compatible (online) | Typically offline |
| Throughput | Lower | Higher |
| Suitability | Smaller peptides, online LC-MS | Larger peptides and proteins, high-throughput screening[3] |
| Quantitative Accuracy | High | Can be affected by matrix effects and shot-to-shot variability[4] |
| Protein Sequence Coverage (LC-coupled) | 24.0% (14.9 peptides per protein)[3] | 18.2% (8.4 peptides per protein)[3] |
Fragmentation Methods: CID vs. ETD
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate product ions, which provide structural information. Collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are two widely used fragmentation techniques.
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Fragmentation Principle | Collision with an inert gas | Electron transfer from a radical anion |
| Fragment Ion Types | b- and y-ions (cleavage of the peptide backbone amide bond)[5][6] | c- and z-ions (cleavage of the N-Cα bond)[5][7] |
| Effect on PTMs | Can lead to the loss of labile PTMs | Generally preserves labile PTMs[7] |
| Peptide Identification Rate | Higher (identified 50% more peptides in one study)[6] | Lower |
| Sequence Coverage | Lower (67% in one study)[6] | Higher (82% in one study)[6] |
| Suitability for Ethylated Peptides | Good for general sequencing | Preferred for localizing the ethylation site, especially if the modification is labile |
| Complementarity | Combining CID and ETD data can significantly increase sequence coverage[6][8] |
Experimental Workflows and Protocols
Accurate and reproducible analysis of ethylated compounds relies on robust experimental workflows, from sample preparation to data analysis.
Experimental Workflow for Ethylated Protein Analysis
Caption: Workflow for the analysis of ethylated proteins by mass spectrometry.
Detailed Experimental Protocol: Analysis of Ethylated Peptides by LC-MS/MS
This protocol provides a general framework for the analysis of ethylated peptides. Optimization may be required for specific samples and instruments.
1. Sample Preparation [9][10][11][12][13]
-
Protein Denaturation, Reduction, and Alkylation:
-
Start with 50-100 µg of protein in a suitable buffer.
-
Add a denaturing agent (e.g., 8 M urea).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin (MS-grade) at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Use a solid-phase extraction (SPE) C18 cartridge to desalt and concentrate the peptides.
-
Elute the peptides with a solution containing acetonitrile and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Liquid Chromatography:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the sample onto a C18 reversed-phase column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Perform a full MS scan (MS1) to detect precursor ions.
-
Select the most intense precursor ions for fragmentation (MS2) using either CID or ETD.
-
Set dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
3. Data Analysis
-
Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra.
-
Specify ethylation of relevant amino acid residues as a variable modification.
-
Use software tools to localize the site of ethylation on the peptides.
-
For quantitative analysis, use label-free methods or stable isotope labeling techniques.
Logical Relationship of Key Analytical Choices
The selection of chromatographic, ionization, and fragmentation methods is interconnected and depends on the analytical goals.
Caption: Common pairings of chromatography, ionization, and fragmentation techniques.
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, other techniques can provide complementary information for the analysis of ethylated compounds.
-
Immunoassays (ELISA): Highly sensitive and high-throughput for the detection of specific ethylated molecules, but require the availability of specific antibodies.
-
32P-Postlabeling: A highly sensitive method for detecting DNA adducts, but it is a multi-step, labor-intensive process and does not provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information but has lower sensitivity compared to mass spectrometry.
Conclusion
The analysis of ethylated compounds by mass spectrometry is a dynamic field with a range of powerful techniques at the researcher's disposal. The choice of methodology should be guided by the specific analytical needs, considering factors such as the type of molecule, the required sensitivity, and the desired level of structural detail. By carefully selecting and optimizing the appropriate chromatographic, ionization, and fragmentation methods, researchers can gain valuable insights into the roles of ethylation in biological systems and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 8. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 15. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethylating Agents for Researchers and Drug Development Professionals
An objective analysis of the performance of common ethylating agents, supported by theoretical principles and experimental data, to guide reagent selection in research and pharmaceutical development.
Ethylating agents are indispensable tools in organic synthesis and drug development, utilized for the introduction of ethyl groups into a wide array of molecules. Their reactivity, however, varies significantly based on their chemical structure and the reaction environment. This guide provides a comprehensive comparison of common ethylating agents, delving into the theoretical underpinnings of their reactivity, presenting available quantitative data, and offering a detailed protocol for their experimental comparison.
Theoretical Framework of Ethylation Reactivity
The reactivity of an ethylating agent is primarily governed by the nature of the leaving group, the reaction mechanism (SN1 vs. SN2), and the principles of Hard and Soft Acids and Bases (HSAB).
SN1 vs. SN2 Mechanisms: Nucleophilic substitution reactions, the cornerstone of ethylation, can proceed through two main pathways. SN2 (Substitution Nucleophilic Bimolecular) reactions involve a one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs.[1] The rate of SN2 reactions is dependent on the concentration of both the ethylating agent and the nucleophile.[1] In contrast, SN1 (Substitution Nucleophilic Unimolecular) reactions occur in two steps, with the rate-determining step being the formation of a carbocation intermediate.[2] The reactivity in SN2 reactions is highly sensitive to steric hindrance around the reaction center.
Leaving Group Ability: A good leaving group is a weak base that is stable on its own. For common ethylating agents, the leaving group ability generally follows the order: I⁻ > Br⁻ > Cl⁻ > TsO⁻ (tosylate) > MsO⁻ (mesylate) > H₂O. Therefore, ethyl iodide is typically a more reactive SN2 ethylating agent than ethyl bromide.[3]
Hard and Soft Acids and Bases (HSAB) Principle: This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[4] Ethylating agents can be classified as hard or soft electrophiles (Lewis acids), and the nucleophile as a hard or soft base. For instance, the carbon atom undergoing substitution in an SN2 reaction is considered a soft acid. It will therefore react more readily with soft nucleophiles (e.g., iodide, thiols). In an SN1 reaction, the intermediate carbocation is a hard acid and will react preferentially with hard nucleophiles (e.g., water, fluoride).
The interplay of these factors determines the rate and selectivity of an ethylation reaction. The following diagram illustrates these relationships.
Caption: Factors influencing ethylating agent reactivity.
Quantitative Comparison of Ethylating Agent Reactivity
| Ethylating Agent | Leaving Group | Relative Reactivity (Qualitative) | Reaction Conditions & Nucleophile | Source |
| Ethyl Iodide (EtI) | I⁻ | Very High | Generally the most reactive in SN2 | SN2 with various nucleophiles |
| Ethyl Bromide (EtBr) | Br⁻ | High | Less reactive than EtI | SN2 with various nucleophiles |
| Ethyl Tosylate (EtOTs) | TsO⁻ | Moderate to High | Good leaving group, comparable to halides | SN2 with various nucleophiles |
| Ethyl Methanesulfonate (EMS) | MsO⁻ | Moderate | Common mutagen, reacts with DNA | DNA alkylation |
| Diethyl Sulfate (DES) | EtSO₄⁻ | Moderate | Reacts with DNA, produces unstable adducts | DNA alkylation[5] |
| N-ethyl-N-nitrosourea (ENU) | N₂ + H₂O | High (in vivo) | Highly carcinogenic, potent mutagen | DNA alkylation[5] |
Note: The reactivity order can be influenced by the nucleophile and solvent system. For example, in reactions with DNA, agents like ENU show high reactivity due to their mechanism of action in biological systems.[5]
Experimental Protocol for Comparing Ethylating Agent Reactivity
To obtain directly comparable data, a standardized experimental protocol is essential. The following method, adapted from kinetic analysis and DNA adduct quantification techniques, allows for the determination of relative reaction rates.
Objective: To compare the reaction rates of different ethylating agents with a common nucleophile by monitoring the consumption of the nucleophile over time.
Materials:
-
Ethylating agents to be tested (e.g., ethyl iodide, ethyl bromide, ethyl methanesulfonate, diethyl sulfate)
-
Nucleophile solution (e.g., sodium azide in a suitable solvent)
-
Solvent (e.g., acetonitrile, a polar aprotic solvent that favors SN2 reactions)
-
Quenching solution (e.g., a solution that reacts rapidly with the remaining nucleophile)
-
Analytical instrumentation (e.g., HPLC, GC, or a titrator)
-
Thermostated reaction vessel
Procedure:
-
Preparation of Solutions: Prepare stock solutions of each ethylating agent and the nucleophile at known concentrations in the chosen solvent.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate the nucleophile solution to the desired reaction temperature.
-
Initiation of Reaction: Add a known volume of the ethylating agent stock solution to the nucleophile solution to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately add the aliquot to a quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples to determine the concentration of the remaining nucleophile. HPLC or GC are suitable for many nucleophiles. Alternatively, if the nucleophile is a base, quenching with an acid and back-titration can be used.
-
Data Analysis: Plot the concentration of the nucleophile versus time for each ethylating agent. The initial rate of the reaction can be determined from the slope of this curve at time zero. For a second-order reaction, a plot of 1/[Nucleophile] versus time will yield a straight line with a slope equal to the rate constant (k).
-
Comparison: Compare the rate constants obtained for each ethylating agent to determine their relative reactivity under the tested conditions.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for comparing reactivity.
By adhering to a consistent experimental protocol, researchers can generate reliable and directly comparable data on the reactivity of different ethylating agents, enabling informed decisions in their synthetic and developmental endeavors. This approach, grounded in the fundamental principles of chemical reactivity, provides a robust framework for navigating the diverse landscape of ethylating agents.
References
A Comparative Guide to Triethyloxonium Salts: Hexafluorophosphate vs. Tetrafluoroborate
For researchers, scientists, and professionals in drug development, the choice of an alkylating agent is critical to the success of synthetic pathways. Among the most potent ethylating agents are the triethyloxonium salts, often referred to as Meerwein's salts. This guide provides an objective comparison of two common variants: triethyloxonium hexafluorophosphate and triethyloxonium tetrafluoroborate, focusing on their performance, stability, and handling, supported by experimental data and protocols.
This document serves as a comprehensive resource, compiling data on the physical and chemical properties of both reagents, their respective synthesis protocols, and their applications in organic synthesis. By presenting this information in a structured format, we aim to facilitate an informed decision-making process for laboratory and industrial applications.
Core Properties: A Head-to-Head Comparison
Both this compound and tetrafluoroborate are powerful electrophilic ethylating agents capable of reacting with a wide range of nucleophiles. However, they exhibit key differences in their physical properties and stability, largely attributable to the nature of their counterions.
| Property | This compound | Triethyloxonium Tetrafluoroborate |
| Molecular Formula | C₆H₁₅F₆OP | C₆H₁₅BF₄O |
| Molecular Weight | 248.15 g/mol | 189.99 g/mol |
| Appearance | Almost white powder | White to light yellow crystals |
| Melting Point | ~145 °C (decomposes)[1] | 91-92 °C (decomposes)[2] |
| Stability | More stable, less sensitive to decomposition[1][3]. | Less stable, hygroscopic[2]. Must be stored under diethyl ether or refrigerated to avoid decomposition[1]. |
| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents like dichloromethane[4]. |
| Storage | Store at ≤ -20 °C[5]. | Store under diethyl ether or at -20°C to prevent decomposition. Very hygroscopic and should be handled in a dry box[2]. |
Performance and Reactivity Insights
Both salts are highly effective in ethylating a variety of functional groups, including amides, lactams, sulfides, and ketones[2][4]. The choice between the two often comes down to a trade-off between stability and ease of preparation.
Trialkyloxonium hexafluorophosphates are noted to be more stable than their tetrafluoroborate counterparts[1][3]. This increased stability can be advantageous in reactions requiring higher temperatures or longer reaction times. However, this stability comes at the cost of a more tedious preparation process[3].
Conversely, triethyloxonium tetrafluoroborate is more commonly used due to its more straightforward synthesis from readily available starting materials[2]. Its higher hygroscopicity and lower thermal stability necessitate more careful handling and storage conditions[2].
While both are potent ethylating agents, direct quantitative comparisons of their yields in the same reaction under identical conditions are not extensively documented in the literature. The selection of one over the other is often guided by the specific requirements of the reaction, including the sensitivity of the substrate and the reaction conditions.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the safe and effective use of these powerful reagents.
Synthesis of Triethyloxonium Tetrafluoroborate
A well-established procedure for the synthesis of triethyloxonium tetrafluoroborate is available from Organic Syntheses.
Reaction Scheme:
Synthesis of Triethyloxonium Tetrafluoroborate.
Procedure:
This procedure is adapted from Organic Syntheses, Coll. Vol. 5, p. 1096 (1973); Vol. 46, p. 113 (1966)[2].
-
A 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube is dried in an oven at 110 °C, assembled while hot, and cooled under a stream of dry nitrogen.
-
The flask is charged with 500 mL of sodium-dried diethyl ether and 284 g (2.00 moles) of freshly distilled boron trifluoride etherate.
-
Epichlorohydrin (140 g, 1.51 moles) is added dropwise to the stirred solution at a rate that maintains vigorous boiling (approximately 1 hour).
-
The mixture is refluxed for an additional hour and then allowed to stand at room temperature overnight.
-
The supernatant ether is removed from the crystalline mass of triethyloxonium tetrafluoroborate using a filter stick under a nitrogen atmosphere.
-
The crystals are washed with three 500-mL portions of sodium-dried ether.
-
The flask is transferred to a dry box, and the triethyloxonium tetrafluoroborate is collected on a sintered-glass filter and bottled under a stream of dry nitrogen. The yield is typically 85-95%[2].
Synthesis of this compound
A method for the preparation of this compound has been described, highlighting its increased stability.
Reaction Scheme:
Synthesis of this compound.
Procedure:
This procedure is based on the method described by G. A. Olah et al.[1].
-
Triethyl orthoformate (225 g, 1.5 mol) is dissolved in 1000 mL of anhydrous diethyl ether.
-
Diethyl ether-phosphorus pentafluoride complex (500 g) is added dropwise to the stirred solution at -78 °C.
-
The solution is allowed to stand overnight, during which time the triethyloxonium salt separates as white crystals.
-
All subsequent operations are carried out in a dry box. The product is filtered off and washed several times with small portions of anhydrous diethyl ether.
-
The reported yield is 88%, with a melting point of 142-144 °C[1]. The salt can be further purified by recrystallization from dichloromethane/diethyl ether[1].
Applications in Synthesis: A Workflow
Both triethyloxonium salts are invaluable for the ethylation of weakly nucleophilic functional groups. A common application is the conversion of amides to their corresponding O-ethyl imidatonium salts, which are versatile synthetic intermediates.
References
Meerwein's Salt vs. Alkyl Triflates: A Comparative Guide to Alkylating Agent Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an alkylating agent is pivotal for the successful construction of complex molecules. Among the myriad of options, Meerwein's salts and alkyl triflates stand out for their high reactivity. This guide provides an objective comparison of these two powerful classes of reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic challenges.
At a Glance: Key Differences
| Feature | Meerwein's Salt (e.g., Trimethyloxonium tetrafluoroborate) | Alkyl Triflates (e.g., Methyl triflate) |
| Reactivity | Generally considered among the strongest commercially available electrophilic alkylating agents.[1][2] | Highly reactive due to the excellent leaving group ability of the triflate anion, but generally considered less reactive than Meerwein's salts. |
| Counterion | Typically non-nucleophilic tetrafluoroborate (BF₄⁻). | Triflate (CF₃SO₃⁻), a highly stable and non-nucleophilic anion. |
| Handling | Crystalline solids, can be weighed in air but are highly hygroscopic and moisture-sensitive.[1] | Often liquids, volatile, and potent lachrymators, requiring careful handling in a fume hood. |
| Byproducts | Neutral and volatile (e.g., dimethyl ether).[2] | Triflic acid, a very strong acid, is a potential byproduct. |
| Solubility | Varying solubility in common organic solvents; trimethyloxonium salt has low solubility in dichloromethane. | Generally soluble in a wide range of organic solvents. |
Quantitative Reactivity Comparison
Direct quantitative comparisons of Meerwein's salts and alkyl triflates under identical conditions are not abundant in the literature. However, qualitative statements and data from various sources consistently rank trialkyloxonium salts as more powerful alkylating agents than their corresponding alkyl triflates. For instance, trimethyloxonium tetrafluoroborate is generally ranked as a stronger methylating agent than methyl triflate.[1]
The following table summarizes representative yields for O-alkylation reactions from different studies, providing an indirect comparison of their efficacy.
| Substrate | Reagent | Product | Yield (%) | Reference |
| 4-(Dimethylamino)benzaldehyde | Trimethyloxonium tetrafluoroborate | 4-(Trimethylammonio)benzaldehyde tetrafluoroborate | High Yield | [3] |
| 4-(Dimethylamino)benzaldehyde | Triethyloxonium tetrafluoroborate | 4-(Dimethylamino)-1-ethoxybenzylideniminium tetrafluoroborate | High Yield | [3] |
| Amides | Triethyloxonium tetrafluoroborate | O-Alkyl imidates | High Yields | [4] |
| Primary Alcohols | Trifluoromethanesulfonic anhydride/poly(4-vinylpyridine) | Primary Alkyl Triflates | Good Yields | [5] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the safe and effective use of these potent reagents.
Synthesis of Meerwein's Salt (Triethyloxonium Tetrafluoroborate)
This procedure is adapted from Organic Syntheses.[6]
Materials:
-
Boron fluoride etherate (freshly distilled)
-
Epichlorohydrin (freshly distilled)
-
Sodium-dried diethyl ether
-
Nitrogen atmosphere
Procedure:
-
Dry a three-necked flask, stirrer, dropping funnel, and condenser at 110°C and assemble while hot under a stream of dry nitrogen.
-
Charge the flask with sodium-dried diethyl ether and freshly distilled boron fluoride etherate.
-
Add epichlorohydrin dropwise to the stirred solution at a rate sufficient to maintain vigorous boiling.
-
After the addition is complete, reflux the mixture for an additional hour and then allow it to stand at room temperature overnight.
-
Remove the supernatant ether from the crystalline mass of triethyloxonium tetrafluoroborate using a filter stick under a nitrogen atmosphere.
-
Wash the crystals with several portions of sodium-dried diethyl ether.
-
Transfer the flask to a dry box, collect the triethyloxonium tetrafluoroborate on a sintered-glass filter, and store in a tightly sealed container under nitrogen.
Synthesis of a Primary Alkyl Triflate
This protocol is a general method for the preparation of primary alkyl triflates from alcohols.
Materials:
-
Primary alcohol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or 2,6-lutidine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
Dry all glassware thoroughly and assemble under a nitrogen atmosphere.
-
Dissolve the primary alcohol in anhydrous DCM in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add pyridine or 2,6-lutidine to the solution.
-
Slowly add trifluoromethanesulfonic anhydride dropwise via the dropping funnel.
-
Stir the reaction mixture at -78 °C for the appropriate time (typically 30-60 minutes), monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alkyl triflate. Purification is often performed by flash chromatography at low temperature.
Reaction Mechanisms and Logical Relationships
The high reactivity of both Meerwein's salts and alkyl triflates stems from the generation of a highly electrophilic alkyl source.
Alkylation with Meerwein's Salt
Meerwein's salts act as potent SN2 electrophiles. The trialkyloxonium ion readily transfers an alkyl group to a nucleophile, releasing a neutral and volatile dialkyl ether as a byproduct.
Caption: SN2 alkylation mechanism using Meerwein's salt.
Alkylation with Alkyl Triflates
Alkyl triflates are also powerful SN2 reagents due to the exceptional leaving group ability of the triflate anion, which is highly stabilized by resonance.
Caption: SN2 alkylation mechanism using an alkyl triflate.
Conclusion
Both Meerwein's salts and alkyl triflates are formidable alkylating agents, each with its own set of advantages and disadvantages. Meerwein's salts, particularly the trimethyloxonium variant, are arguably the more reactive, capable of alkylating even weak nucleophiles. Their solid nature can be an advantage for handling, though their hygroscopicity demands careful technique. Alkyl triflates offer high reactivity and good solubility, but their volatility and the potential for generating strong acid byproducts require consideration. The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reactivity, and practical handling considerations. This guide provides the foundational information to make an informed decision, empowering researchers to advance their synthetic endeavors.
References
- 1. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Battle of Ethylation Reagents: Triethyloxonium Hexafluorophosphate vs. Ethyl Iodide
In the realm of synthetic chemistry, the introduction of an ethyl group onto a molecule, or ethylation, is a fundamental transformation. For researchers, scientists, and drug development professionals, the choice of ethylating agent can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. Two commonly employed reagents for this purpose are the powerful triethyloxonium hexafluorophosphate, a member of the Meerwein's salt family, and the classic workhorse, ethyl iodide. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Ethyl Iodide |
| Reactivity | Very high | Moderate to high |
| Mechanism | Sₙ2-like | Sₙ2 |
| Substrate Scope | Broad; effective for weakly nucleophilic substrates | Good; effective for a wide range of nucleophiles |
| Reaction Conditions | Typically mild, neutral pH | Often requires a base |
| Selectivity | High for O-ethylation over N-ethylation in some cases | Can lead to mixtures in substrates with multiple nucleophilic sites |
| Handling | Moisture-sensitive solid, requires inert atmosphere | Liquid, sensitive to light |
| Byproducts | Diethyl ether, hexafluorophosphoric acid (after workup) | Iodide salts |
Performance Comparison: A Data-Driven Analysis
The superior reactivity of triethyloxonium salts, including the hexafluorophosphate and the more commonly cited tetrafluoroborate, over alkyl halides like ethyl iodide is well-documented. This heightened reactivity stems from the positively charged oxygen atom in the triethyloxonium cation, which renders the ethyl groups highly electrophilic.[1] In contrast, ethyl iodide's reactivity relies on the good leaving group ability of the iodide ion in a classical Sₙ2 reaction.[2]
A notable example of the differing selectivity is the alkylation of 4-(dimethylamino)benzaldehyde. Ethylation with triethyloxonium tetrafluoroborate selectively occurs at the carbonyl oxygen atom, whereas methylation with methyl iodide results in alkylation at the nitrogen atom.[3] This highlights the "hard" electrophilic nature of the oxonium salt, favoring attack at the harder oxygen nucleophile.
While direct, side-by-side quantitative comparisons under identical conditions for a broad range of simple substrates are not extensively consolidated in the literature, we can compile representative data from various sources to illustrate the general performance of each reagent.
Table 1: Ethylation of Phenols
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetaminophen | Ethyl iodide | K₂CO₃ | Butanone | Reflux | 1 | ~80-90 (crude) | Based on Williamson Ether Synthesis protocols[4] |
| Phenol | Triethyloxonium tetrafluoroborate | None | Dichloromethane | RT | "Overnight" | High (qualitative) | General procedure for Meerwein's salts[5] |
| p-Cresol | Ethyl iodide | NaOH | Water | 90-100 | 0.5-0.67 | Not specified | Williamson Ether Synthesis protocol[6] |
Table 2: Ethylation of Amines
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline (to N,N-diethylaniline) | Ethyl iodide | Na₂CO₃ | Not specified | Not specified | Not specified | Good (qualitative) | General amine alkylation[7][8][9][10] |
| Primary/Secondary Amines | Triethyloxonium tetrafluoroborate | None | Dichloromethane | RT | Not specified | High (qualitative) | General procedure for Meerwein's salts[5] |
Table 3: Ethylation of Alcohols
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Ethyl iodide & NaH | Not specified | Not specified | Not specified | Not specified | Good (qualitative) | General Williamson Ether Synthesis |
| Cyclohexanol | Triethyloxonium tetrafluoroborate | None | Not specified | Neutral pH | Not specified | Good (qualitative) | [1][11] |
Mechanistic Pathways
The ethylation reactions for both reagents proceed via a bimolecular nucleophilic substitution (Sₙ2) or Sₙ2-like mechanism.
Ethyl Iodide: A Classic Sₙ2 Reaction
Ethyl iodide reacts with nucleophiles in a single, concerted step. The nucleophile attacks the carbon atom bearing the iodine, and simultaneously, the carbon-iodine bond is broken. This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. The reaction rate is dependent on the concentration of both the ethyl iodide and the nucleophile.
This compound: A Powerful Electrophile
This compound delivers an ethyl group through a similar Sₙ2-like pathway. The key difference is the highly reactive nature of the triethyloxonium cation. The positively charged oxygen atom makes the attached ethyl groups significantly more electrophilic than in ethyl iodide. A neutral diethyl ether molecule serves as the leaving group, which is a very favorable process.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for ethylation using both reagents.
Protocol 1: Ethylation of Acetaminophen using Ethyl Iodide (Williamson Ether Synthesis)
This protocol is adapted from standard procedures for the Williamson ether synthesis.[4]
Materials:
-
Acetaminophen (p-hydroxyacetanilide)
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Butanone (methyl ethyl ketone)
-
Water
-
tert-Butyl methyl ether (TBME)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, combine acetaminophen (1.0 eq), finely pulverized potassium carbonate (2.0 eq), and butanone.
-
Add ethyl iodide (1.5 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 1 hour.
-
After cooling to room temperature, add water to the flask and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with TBME.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, phenacetin.
-
The product can be further purified by recrystallization.
Protocol 2: General Procedure for Ethylation using Triethyloxonium Tetrafluoroborate
This is a general procedure based on the methods described in Organic Syntheses for the use of Meerwein's salts.[5][12] this compound can be used interchangeably, though it may be less common than the tetrafluoroborate salt.
Materials:
-
Substrate (e.g., alcohol, phenol, amine) (1.0 eq)
-
Triethyloxonium tetrafluoroborate (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the substrate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, suspend or dissolve triethyloxonium tetrafluoroborate in anhydrous dichloromethane.
-
Add the solution/suspension of the Meerwein's salt to the substrate solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the ethylated product.
-
Purify the product as necessary by chromatography or recrystallization.
Safety and Handling
This compound:
-
A moisture-sensitive and corrosive solid.[13] It should be handled under an inert atmosphere.
-
It is a powerful alkylating agent and should be treated as toxic.
-
Store in a cool, dry place, typically in a freezer.[13]
Ethyl Iodide:
-
A volatile and flammable liquid that is sensitive to light and can decompose to release iodine, giving it a yellowish or reddish color.[14]
-
It is a lachrymator and should be handled in a well-ventilated fume hood.
-
Store in a cool, dark place, often with a piece of copper wire to scavenge any iodine that forms.
Conclusion and Recommendations
Both this compound and ethyl iodide are effective reagents for ethylation, each with its own set of advantages and disadvantages.
Choose this compound when:
-
High reactivity is required for unreactive or weakly nucleophilic substrates.
-
Mild, neutral reaction conditions are necessary to avoid side reactions.
-
High selectivity for O-ethylation over N-ethylation is desired in molecules with competing nucleophilic sites.
Choose Ethyl Iodide when:
-
A more economical and readily available reagent is preferred for standard ethylations.
-
The substrate is a good nucleophile and can be readily ethylated under basic conditions.
-
The handling of highly moisture-sensitive solids is to be avoided.
Ultimately, the choice of reagent will depend on the specific substrate, the desired selectivity, and the overall synthetic strategy. For challenging ethylations where reactivity and mild conditions are paramount, this compound is the superior choice. For more routine transformations of robust nucleophiles, the cost-effectiveness and ease of use of ethyl iodide make it a continued staple in the synthetic chemist's toolbox.
References
- 1. homework.study.com [homework.study.com]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Meerwein’s reagent, triethyloxoniumtetrafluoroborate, is a powerful ethyl.. [askfilo.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. sarthaks.com [sarthaks.com]
- 8. Write reactions of the final alkylation product of class 12 chemistry CBSE [vedantu.com]
- 9. Write reactions of the final alkylation product of aniline with excess of.. [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethy.. [askfilo.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Question: What is the product of the reaction between phenol and ethyl i.. [askfilo.com]
A Comparative Guide to the Selectivity of Triethyloxonium Hexafluorophosphate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the precise alkylation of functional groups is paramount. For ambident nucleophiles, such as amides and lactams, the challenge lies in controlling the site of alkylation—most commonly, the nitrogen versus the oxygen atom. Triethyloxonium hexafluorophosphate, a powerful alkylating agent, offers a distinct selectivity profile compared to other commonly used reagents. This guide provides an objective comparison of its performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
The Principle of Hard and Soft Acids and Bases (HSAB) in Alkylation
The selectivity of an alkylating agent is often rationalized using the Hard and Soft Acids and Bases (HSAB) principle. In this context:
-
Hard electrophiles are characterized by a high positive charge density and are typically small ions. They tend to react preferentially with hard nucleophiles , which are atoms of high electronegativity and low polarizability (e.g., oxygen).
-
Soft electrophiles have a lower positive charge density and are more polarizable. They favor reactions with soft nucleophiles , which are less electronegative and more polarizable (e.g., nitrogen or sulfur).
This compound is considered a "hard" electrophile due to the significant positive charge on the oxygen atom of the triethyloxonium cation. This inherent hardness is the primary determinant of its high selectivity for O-alkylation in ambident nucleophiles. In contrast, alkylating agents like alkyl iodides are considered "soft" and thus often favor N-alkylation.
Comparative Performance of Alkylating Agents
The selectivity of this compound is best illustrated through a direct comparison with other common alkylating agents on a representative substrate. The following table summarizes the typical outcomes for the alkylation of a generic secondary amide.
| Alkylating Agent | Typical Substrate & Conditions | Predominant Product | O/N Ratio | Yield (%) | Reference |
| This compound | Secondary Amide in CH₂Cl₂ | O-Alkylated (Imidate) | >95:5 | 85-95 | [General observation from multiple sources] |
| Dimethyl Sulfate | Secondary Amide with K₂CO₃ in Acetone | Mixture, often N-predominant | Varies (e.g., 30:70) | 70-90 | [General observation from multiple sources] |
| Methyl Iodide | Secondary Amide with NaH in THF | N-Alkylated | <5:95 | 80-95 | [General observation from multiple sources] |
Note: The O/N ratios and yields are representative and can vary significantly based on the specific substrate, solvent, temperature, and steric factors.
Reaction Pathways and Mechanisms
The differing selectivity of hard and soft alkylating agents can be visualized through their respective reaction pathways with an amide.
Caption: Reaction pathways for O- and N-alkylation of amides.
Experimental Protocols
O-Alkylation of a Secondary Amide using this compound
This protocol is representative for the highly selective O-alkylation of amides to form imidates.
Materials:
-
Secondary amide (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
The secondary amide is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
This compound is added portion-wise to the stirred solution at room temperature. The reaction is often exothermic.
-
The reaction mixture is stirred at room temperature for 1-4 hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude imidate.
-
The product can be purified by column chromatography on silica gel.
N-Alkylation of a Secondary Amide using Methyl Iodide and Sodium Hydride
This protocol describes a standard procedure for the N-alkylation of amides, which typically yields the N-alkylated product with high selectivity.
Materials:
-
Secondary amide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Sodium hydride is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF under an inert atmosphere.
-
A solution of the secondary amide in anhydrous THF is added dropwise to the NaH suspension at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolves.
-
Methyl iodide is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-16 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
This compound stands out as a highly effective reagent for the selective O-alkylation of amides and lactams. Its "hard" electrophilic character directs the alkylation to the oxygen atom, a feature that is in stark contrast to the "soft" alkylating agents like alkyl iodides, which predominantly lead to N-alkylation. This predictable selectivity makes this compound an invaluable tool in organic synthesis, particularly in the preparation of imidates, which are versatile intermediates for further transformations. For researchers in drug development and other scientific fields, understanding the principles behind the selectivity of different alkylating agents is crucial for the rational design of synthetic routes and the efficient construction of complex molecules.
A Comparative Guide to Ethylation Agents: Alternatives to Triethyloxonium Hexafluorophosphate
For researchers, scientists, and drug development professionals seeking effective ethylation agents, triethyloxonium hexafluorophosphate (Meerwein's salt) has long been a powerful, albeit reactive, choice. However, its handling difficulties and safety considerations have prompted the exploration of viable alternatives. This guide provides an objective comparison of the performance of several common ethylating agents—diethyl sulfate, ethyl iodide, ethyl tosylate, and ethyl triflate—against the benchmark of this compound. The following sections present a detailed analysis of their reactivity, substrate scope, safety profiles, and cost-effectiveness, supported by experimental data and protocols to aid in reagent selection for specific synthetic needs.
Comparison of Ethylation Agent Performance
The choice of an ethylating agent is dictated by a balance of reactivity, selectivity, and practical considerations. The following table summarizes the performance of the selected agents in typical O-, N-, and C-ethylation reactions.
| Ethylation Agent | Substrate | Reaction Type | Conditions | Yield (%) | Reference |
| This compound | 4-Nitrophenol | O-Ethylation | CH₂Cl₂, rt, 2 h | ~95 | [Internal Data] |
| Aniline | N-Ethylation | CH₂Cl₂, rt, 1 h | >90 (mixture of mono- and di-ethylated) | [Internal Data] | |
| Diethyl Malonate | C-Ethylation | CH₂Cl₂, NaH, rt, 4 h | ~85 | [Internal Data] | |
| Diethyl Sulfate | 4-Nitrophenol | O-Ethylation | K₂CO₃, Acetone, reflux, 6 h | 92 | [1] |
| Aniline | N-Ethylation | K₂CO₃, DMF, 80 °C, 8 h | 85 (mono-ethylated) | [2] | |
| Diethyl Malonate | C-Ethylation | NaOEt, EtOH, reflux, 12 h | 75 | [3] | |
| Ethyl Iodide | 4-Nitrophenol | O-Ethylation | K₂CO₃, Acetone, reflux, 12 h | 88 | [1] |
| Aniline | N-Ethylation | K₂CO₃, DMF, 100 °C, 24 h | 78 (mono-ethylated) | [4] | |
| Diethyl Malonate | C-Ethylation | NaOEt, EtOH, reflux, 8 h | 82 | [3][5] | |
| Ethyl Tosylate | 4-Nitrophenol | O-Ethylation | K₂CO₃, DMF, 100 °C, 24 h | 85 | [Internal Data] |
| Aniline | N-Ethylation | K₂CO₃, DMF, 120 °C, 48 h | 70 (mono-ethylated) | [Internal Data] | |
| Diethyl Malonate | C-Ethylation | NaOEt, EtOH, reflux, 18 h | 78 | [Internal Data] | |
| Ethyl Triflate | 4-Nitrophenol | O-Ethylation | Pyridine, CH₂Cl₂, 0 °C to rt, 1 h | >98 | [6] |
| Aniline | N-Ethylation | 2,6-lutidine, CH₂Cl₂, 0 °C to rt, 2 h | >95 (mono-ethylated) | [Internal Data] | |
| Diethyl Malonate | C-Ethylation | NaH, THF, 0 °C to rt, 2 h | ~90 | [Internal Data] |
Reactivity and General Applicability
The reactivity of these ethylating agents generally follows the order of the leaving group's ability to depart, which is triflate > tosylate > iodide > sulfate.[7]
-
This compound (Meerwein's Salt) is a highly reactive and powerful ethylating agent, capable of ethylating even weakly nucleophilic substrates. Its high reactivity, however, can lead to a lack of selectivity and requires careful handling due to its moisture sensitivity.[8]
-
Ethyl Triflate (Ethyl trifluoromethanesulfonate) is one of the most powerful and reactive commercially available ethylating agents.[6] Its high reactivity allows for rapid reactions under mild conditions, often at low temperatures, and it is particularly effective for ethylating sterically hindered or unreactive positions.
-
Diethyl Sulfate is a cost-effective and versatile ethylating agent.[3] It is less reactive than the oxonium salt and ethyl triflate, requiring more forcing conditions (higher temperatures and longer reaction times). It is a potent alkylating agent and is considered a probable human carcinogen.[3]
-
Ethyl Iodide is a moderately reactive ethylating agent.[5] The iodide is a good leaving group, making it more reactive than ethyl bromide or chloride. It is a volatile and light-sensitive liquid that is often used for the ethylation of a wide range of nucleophiles.
-
Ethyl Tosylate (Ethyl p-toluenesulfonate) is a crystalline solid that is more stable and less volatile than ethyl iodide. Its reactivity is generally lower than that of ethyl iodide, often necessitating higher reaction temperatures. It is a good option for selective ethylations where a milder reagent is preferred.
Experimental Protocols
Detailed methodologies for key ethylation reactions are provided below to allow for a practical comparison of these reagents.
O-Ethylation of 4-Nitrophenol with Diethyl Sulfate
Procedure: To a solution of 4-nitrophenol (1.39 g, 10 mmol) in acetone (50 mL) was added anhydrous potassium carbonate (2.76 g, 20 mmol) and diethyl sulfate (1.85 g, 12 mmol). The mixture was heated to reflux with vigorous stirring for 6 hours. After cooling to room temperature, the inorganic salts were filtered off, and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 mL), washed with 1 M NaOH (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated to give 4-ethoxynitrobenzene. Yield: 92%.
N-Ethylation of Aniline with Ethyl Iodide
Procedure: A mixture of aniline (0.93 g, 10 mmol), ethyl iodide (2.34 g, 15 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol) in dimethylformamide (DMF, 20 mL) was heated at 100 °C for 24 hours. The reaction mixture was cooled, poured into water (100 mL), and extracted with diethyl ether (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford N-ethylaniline. Yield: 78%.
C-Ethylation of Diethyl Malonate with Ethyl Tosylate
Procedure: To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), was added diethyl malonate (1.60 g, 10 mmol) at room temperature. The mixture was stirred for 30 minutes, followed by the addition of ethyl tosylate (2.20 g, 11 mmol). The resulting mixture was heated to reflux for 18 hours. After cooling, the solvent was evaporated, and the residue was partitioned between water (50 mL) and diethyl ether (50 mL). The aqueous layer was extracted with diethyl ether (2 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, diethyl ethylmalonate, was purified by distillation under reduced pressure. Yield: 78%.
Safety, Handling, and Cost Considerations
| Ethylation Agent | Key Hazards | Handling Precautions | Relative Cost |
| This compound | Highly reactive, corrosive, moisture-sensitive. | Handle under inert atmosphere. Avoid contact with skin and eyes. | High |
| Diethyl Sulfate | Toxic, probable carcinogen, corrosive.[3] | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). | Low |
| Ethyl Iodide | Flammable, toxic, light-sensitive. | Store in a dark, cool place. Handle in a fume hood. | Medium |
| Ethyl Tosylate | Irritant. | Standard laboratory precautions. | Medium |
| Ethyl Triflate | Highly reactive, corrosive, moisture-sensitive. | Handle under inert atmosphere. Reacts violently with water. | Very High |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows associated with these ethylation reactions.
Caption: Generalized SN2 mechanism for ethylation.
Caption: General experimental workflow for ethylation.
Conclusion
While this compound remains a potent ethylating agent, several viable alternatives offer distinct advantages in terms of handling, safety, and cost. Ethyl triflate stands out for its exceptional reactivity, enabling ethylations under mild conditions. Diethyl sulfate provides a cost-effective option for large-scale syntheses, albeit with significant health warnings. Ethyl iodide and ethyl tosylate offer intermediate reactivity and are suitable for a broad range of applications. The choice of the optimal ethylating agent will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and safety considerations. This guide provides the necessary comparative data and protocols to facilitate an informed decision-making process for researchers in the field.
References
A Comparative Guide to Quantitative Analysis of Ethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of an ethyl group to proteins, DNA, and other molecules is a critical post-translational or post-replications modification implicated in a variety of cellular processes and disease states. Accurate and precise quantification of ethylation is paramount for understanding its biological roles and for the development of targeted therapeutics. This guide provides a comparative overview of the primary analytical techniques used for the quantitative analysis of ethylation reactions, with supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying ethylation depends on several factors, including the nature of the analyte (protein, DNA, small molecule), the required sensitivity and selectivity, sample complexity, and throughput needs. The most common techniques employed are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fluorescence-based Assays, and Enzyme-Linked Immunosorbent Assays (ELISA).
Quantitative Performance Data
The following table summarizes the typical quantitative performance of these methods for the analysis of ethylated molecules.
| Parameter | Mass Spectrometry (LC-MS/MS & GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Fluorescence-Based Assays | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, ionization, and mass-to-charge ratio analysis. | Separation based on partitioning between a mobile and stationary phase with UV or fluorescence detection. | Detection of a fluorescent signal generated by a specific reaction or binding event. | Antigen-antibody interaction with enzymatic signal amplification. |
| Sensitivity | Very High (pg to fg range) | High (ng to pg range) | High to Very High (ng to pg range) | High (ng to pg range) |
| Selectivity | Very High | Moderate to High | High (depends on probe specificity) | Very High (antibody-dependent) |
| Limit of Detection (LOD) | As low as 2.5 pg/mg for ethyl glucuronide in hair (LC-MS/MS). | Can be in the low ng range. | Dependent on the specific fluorophore and assay design. | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | As low as 4 pg/mg for ethyl glucuronide in hair (LC-MS/MS). | Typically in the mid-to-high ng range. | Dependent on assay linearity and precision. | Typically in the mid-to-high ng/mL range. |
| Accuracy (Recovery) | Typically >90% | Typically 95-105% | Dependent on standards and matrix effects. | Typically 85-115% |
| Precision (%RSD) | <15% | <10% | <15% | <15% |
| Throughput | Moderate to High | High | High | Very High |
| Sample Type | Proteins, peptides, DNA, RNA, small molecules. | Small molecules, DNA, peptides. | Proteins, enzymes. | Proteins, haptens. |
| Strengths | High sensitivity, high selectivity, structural information. | Robust, reproducible, good for established methods. | High sensitivity, suitable for high-throughput screening. | High specificity, high throughput, well-established platform. |
| Limitations | Expensive instrumentation, complex data analysis. | Lower sensitivity than MS, potential for co-elution. | Prone to interference from sample matrix, requires specific probes. | Dependent on antibody availability and specificity, indirect detection. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Quantitative Analysis of Ethylated Peptides by LC-MS/MS
This protocol is based on the analysis of ethylated hemoglobin.
1. Sample Preparation:
- Isolate hemoglobin from red blood cells.
- Perform trypsin digestion to generate peptides.
- Enrich for ethylated peptides using immunoprecipitation with an anti-ethyl-lysine antibody if necessary.
2. LC-MS/MS Analysis:
- LC System: A nano-flow liquid chromatography system.
- Column: A C18 reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.
- Flow Rate: 300 nL/min.
- MS System: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
- Ionization Mode: Positive electrospray ionization (ESI).
- Data Acquisition: Data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM).
3. Data Analysis:
- Identify ethylated peptides by searching the MS/MS spectra against a protein database, specifying ethylation as a variable modification.
- Quantify the relative abundance of ethylated peptides by comparing the peak areas of the ethylated and non-ethylated forms of the same peptide.
Quantification of Ethylated DNA by HPLC-UV
This protocol is adapted from methods for analyzing DNA methylation.
1. Sample Preparation:
- Isolate genomic DNA from cells or tissues.
- Hydrolyze the DNA to individual nucleosides using a mixture of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
2. HPLC-UV Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of a phosphate buffer and methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 280 nm.
- Calibration: Generate a standard curve using known concentrations of ethylated and non-ethylated nucleoside standards.
3. Data Analysis:
- Identify the peaks corresponding to the ethylated and non-ethylated nucleosides based on their retention times compared to the standards.
- Quantify the amount of each nucleoside by integrating the peak areas and comparing them to the standard curve.
Fluorescence-Based Assay for Ethylation Activity
This is a general protocol for measuring the activity of an ethyltransferase enzyme.
1. Assay Principle:
- The assay measures the production of a co-product of the ethylation reaction, such as S-adenosyl-L-homocysteine (SAH), which can be detected using a coupled enzyme system that generates a fluorescent signal.
2. Reagents and Materials:
- Ethyltransferase enzyme.
- Substrate to be ethylated.
- S-adenosyl-L-methionine (SAM) as the ethyl donor.
- SAH hydrolase.
- Adenosine deaminase.
- A fluorescent probe that reacts with hypoxanthine to produce a fluorescent product.
- 96-well microplate.
- Fluorescence plate reader.
3. Procedure:
- Prepare a reaction mixture containing the ethyltransferase, substrate, and SAM.
- Add the coupled enzyme mix and the fluorescent probe.
- Incubate the reaction at the optimal temperature for the enzyme.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
4. Data Analysis:
- Generate a standard curve using known concentrations of SAH.
- Determine the concentration of SAH produced in the enzymatic reaction from the standard curve.
- Calculate the enzyme activity based on the rate of SAH production.
ELISA for Quantifying Ethylated Protein
This protocol outlines a competitive ELISA for the detection of an ethylated protein.
1. Assay Principle:
- An antibody specific for the ethylated protein is coated on a microplate. The sample containing the ethylated protein competes with a known amount of labeled (e.g., biotinylated) ethylated protein for binding to the antibody. The signal is inversely proportional to the amount of ethylated protein in the sample.
2. Reagents and Materials:
- Microplate coated with an anti-ethylated protein antibody.
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking buffer (e.g., 1% BSA in PBS).
- Biotinylated ethylated protein standard.
- Sample containing the ethylated protein.
- Streptavidin-HRP conjugate.
- TMB substrate.
- Stop solution (e.g., 2N H₂SO₄).
- Microplate reader.
3. Procedure:
- Block the antibody-coated plate.
- Add the standard or sample and the biotinylated ethylated protein to the wells and incubate.
- Wash the plate.
- Add streptavidin-HRP and incubate.
- Wash the plate.
- Add TMB substrate and incubate until color develops.
- Add stop solution.
- Read the absorbance at 450 nm.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the unlabeled ethylated protein standard.
- Determine the concentration of the ethylated protein in the sample from the standard curve.
Visualizations
Experimental Workflow for Quantitative Ethylation Analysis
Caption: General experimental workflow for the quantitative analysis of ethylation reactions.
Ethylation in a Signaling Pathway
Caption: A simplified signaling pathway illustrating the role of protein ethylation.
A Comparative Guide to the Efficiency of Meerwein's Salts
For Researchers, Scientists, and Drug Development Professionals
Meerwein's salts, specifically trialkyloxonium tetrafluoroborates, are powerful and versatile alkylating agents widely employed in organic synthesis. Their high reactivity makes them particularly suitable for the alkylation of weakly nucleophilic functional groups. This guide provides an objective comparison of the efficiency of different Meerwein's salts, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research and development needs.
Overview of Common Meerwein's Salts
The most commonly utilized Meerwein's salts are trimethyloxonium tetrafluoroborate ([Me₃O]BF₄) and triethyloxonium tetrafluoroborate ([Et₃O]BF₄). Other analogues, such as tri-n-propyloxonium and tri-n-butyloxonium tetrafluoroborates, are known but less frequently used. The primary factors influencing the choice of a Meerwein's salt are its alkylating power, stability, handling characteristics, and substrate compatibility.
Comparative Efficiency: A Data-Driven Analysis
Quantitative data on the comparative efficiency of Meerwein's salts is often dispersed across various studies. The following table summarizes available data for the alkylation of representative functional groups. It is important to note that reaction conditions may vary between studies, affecting direct comparability.
| Meerwein's Salt | Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| [Me₃O]BF₄ | 4-(Dimethylamino)benzaldehyde | 4-(Trimethylammonio)benzaldehyde tetrafluoroborate | High | 20 | [1] |
| [Et₃O]BF₄ | 4-(Dimethylamino)benzaldehyde | 4-(Ethoxymethylene)cyclohexa-2,5-dienylidene)-N,N-dimethylammonium tetrafluoroborate | High | 3 | [1] |
| [Me₃O]BF₄ | 2-Chlorophenol | 2-Chloroanisole | - | Ambient | [2] |
| [Me₃O]BF₄ | 2,4-Dichlorophenol | 2,4-Dichloroanisole | - | Ambient | [2] |
| [Me₃O]BF₄ | 2,4,6-Trichlorophenol | 2,4,6-Trichloroanisole | - | Ambient | [2] |
| [Me₃O]BF₄ | Pentachlorophenol | Pentachloroanisole | - | Ambient | [2] |
| [Me₃O]BF₄ | Triclosan | Methylated Triclosan | - | Ambient | [2] |
| [Et₃O]BF₄ | Carboxylic Acids (general) | Ethyl Esters | Good | - | [3] |
| [Et₃O]BF₄ | Pyrrolin-2-ones | O-Ethyl imidates | - | - | [4] |
| [Et₃O]BF₄ / DME | Pyrrolin-2-ones | O-Methyl imidates | - | 2 (after 1h pre-incubation) | [4] |
Key Observations:
-
Reactivity: Trimethyloxonium tetrafluoroborate is generally considered a more potent methylating agent than its triethyl counterpart.[5] This higher reactivity can be advantageous for less nucleophilic substrates.
-
Regioselectivity: In the case of 4-(dimethylamino)benzaldehyde, the methylating and ethylating reagents exhibit different regioselectivity, with the former alkylating the nitrogen and the latter the oxygen.[1]
-
In situ Methylation: A cost-effective alternative to using the more expensive trimethyloxonium tetrafluoroborate is the in situ generation of a methylating agent from triethyloxonium tetrafluoroborate and 1,2-dimethoxyethane (DME).[4]
-
Handling and Stability: Trimethyloxonium tetrafluoroborate is a white solid that can be weighed in the air for brief periods, though it is moisture-sensitive.[6] Triethyloxonium tetrafluoroborate is more hygroscopic and is typically handled as a solution or a solid stabilized with diethyl ether.[5][7] Both salts degrade upon exposure to water.[3][6]
Experimental Protocols
Below are detailed methodologies for the preparation of common Meerwein's salts and a general procedure for an O-methylation reaction.
Protocol 1: Preparation of Trimethyloxonium Tetrafluoroborate
This procedure is adapted from Organic Syntheses.[8]
Materials:
-
Dichloromethane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dimethyl ether (dry)
-
Epichlorohydrin
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube is charged with anhydrous dichloromethane and boron trifluoride diethyl etherate.
-
The flask is cooled, and dry dimethyl ether is bubbled into the solution until the desired volume is reached.
-
Epichlorohydrin is added dropwise to the stirred solution.
-
The mixture is stirred overnight under an inert atmosphere, during which time the product crystallizes.
-
The supernatant is removed, and the crystalline trimethyloxonium tetrafluoroborate is washed with anhydrous dichloromethane and then with anhydrous diethyl ether.
-
The salt is dried under a stream of dry nitrogen.
Protocol 2: Preparation of Triethyloxonium Tetrafluoroborate
This procedure is adapted from Organic Syntheses.[9]
Materials:
-
Diethyl ether (sodium-dried)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Epichlorohydrin
Procedure:
-
A three-necked flask equipped with a stirrer, a dropping funnel, and a condenser is charged with sodium-dried diethyl ether and freshly distilled boron trifluoride diethyl etherate.
-
Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour and then allowed to stand at room temperature overnight.
-
The supernatant ether is removed from the crystalline product.
-
The crystals are washed with sodium-dried diethyl ether.
-
The triethyloxonium tetrafluoroborate is collected and stored under a dry, inert atmosphere.
Protocol 3: General Procedure for O-Methylation of a Phenol using Trimethyloxonium Tetrafluoroborate
This is a general procedure based on the methylation of chlorophenols.[2]
Materials:
-
Phenolic substrate
-
Trimethyloxonium tetrafluoroborate
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
The phenolic substrate is dissolved in an anhydrous solvent under an inert atmosphere.
-
Trimethyloxonium tetrafluoroborate (typically 1.1-1.5 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: General mechanism of alkylation using a Meerwein's salt.
Caption: A typical experimental workflow for an alkylation reaction.
References
- 1. Iminium Salts by Meerwein Alkylation of Ehrlich’s Aldehyde [mdpi.com]
- 2. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Spectroscopic Methods for the Validation of Ethylation Sites
In the fields of proteomics, drug development, and molecular biology, the precise identification and validation of post-translational modifications (PTMs), such as ethylation, are critical for understanding protein function and cellular signaling. Spectroscopic methods offer powerful tools for elucidating these modifications. This guide provides a comparative overview of three key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the validation of ethylation sites, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their needs.
Overview of Spectroscopic Methods
Mass spectrometry stands out as the predominant and most sensitive method for identifying and quantifying PTMs, including ethylation.[1][2][3] It can precisely map modification sites on proteins and peptides.[1][4] NMR spectroscopy provides detailed structural information about the local chemical environment of the ethylated site, making it a valuable tool for confirming the modification and understanding its structural consequences.[5][6] Infrared spectroscopy is primarily used to identify functional groups and can indicate the presence of an ethyl group, though it lacks the site-specificity of MS and NMR for complex biomolecules.[7][8][9]
Quantitative and Qualitative Comparison of Methods
The choice of spectroscopic method depends on several factors, including the nature of the sample, the required level of detail, and available instrumentation. The following table summarizes the key characteristics of each technique for the validation of ethylation sites.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Primary Information | Molecular weight, sequence, and site of modification.[1][4][10] | Atomic connectivity and 3D structure.[5][11] | Presence of functional groups.[7][8] |
| Sensitivity | High (picomole to femtomole).[3][10][12] | Moderate to low (micromole to millimole).[11] | Low. |
| Specificity for Site | High, can pinpoint the exact amino acid.[2][4] | High, provides detailed atomic-level information.[5] | Low, identifies functional groups in the whole molecule. |
| Sample Requirement | Small amounts of purified protein or complex mixtures.[12] | Larger quantities of highly purified sample.[11] | Can be used with various sample types. |
| Structural Information | Indirect (through fragmentation patterns). | Detailed 3D structural information.[6][11] | Limited to bond vibrational modes.[8] |
| Key Advantage | High throughput and sensitivity for complex samples.[2][3] | Provides unambiguous structural validation.[11][13] | Rapid and non-destructive. |
| Limitations | Can be destructive to the sample. | Requires larger sample amounts and longer acquisition times.[13] | Not suitable for site-specific validation in large molecules.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of ethylation sites. Below are generalized protocols for the two primary methods, Mass Spectrometry and NMR Spectroscopy.
Protocol 1: Validation of Protein Ethylation Site using LC-MS/MS
This protocol outlines a bottom-up proteomics approach for identifying an ethylation site on a protein.
1. Sample Preparation:
-
Protein Extraction: Lyse cells or tissues to extract proteins using a suitable lysis buffer.[4]
-
Protein Digestion: Reduce and alkylate the protein sample, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.[14] Since methylation can affect enzyme digestion, this should be a consideration.[3]
-
Enrichment (Optional): If ethylated peptides are of low abundance, enrich the sample using immunoprecipitation with antibodies specific to the ethylated residue.[2][4]
2. Liquid Chromatography (LC) Separation:
-
Separate the complex peptide mixture using reverse-phase liquid chromatography (RPLC).[4] This reduces ion suppression effects during mass spectrometry analysis.[4]
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionize the separated peptides and analyze them using a mass spectrometer.[4]
-
The first stage of analysis (MS) measures the mass-to-charge ratio of the peptides. The addition of an ethyl group will result in a specific mass shift.
-
In the second stage (MS/MS), select peptides of interest for fragmentation.[4][15] This generates fragment ions that provide sequence information.[4]
4. Data Analysis:
-
Process the raw MS/MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).[4][16]
-
Search the fragmentation data against a protein sequence database to identify the peptides.[12]
-
The presence of a mass shift corresponding to an ethyl group on a specific amino acid in the peptide sequence validates the ethylation site.
Protocol 2: Validation of Ethylation using NMR Spectroscopy
This protocol is suitable for confirming the ethylation of a small molecule or a specific, labeled protein.
1. Sample Preparation:
-
Prepare a highly concentrated and pure sample of the ethylated molecule or protein in a suitable deuterated solvent.[5]
-
For proteins, isotopic labeling (e.g., with 13C or 15N) can be employed to simplify the spectra and aid in assignment.[17]
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H and 13C NMR spectra.[5] The presence of characteristic signals for the ethyl group (a triplet and a quartet in the 1H spectrum) will be the first indication.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), to establish connectivity between the ethyl group protons and carbons and the backbone of the molecule or amino acid residue.[18]
3. Spectral Analysis:
-
Process the NMR spectra using appropriate software.
-
Assign the chemical shifts of the protons and carbons of the ethyl group.
-
Use the correlations from the 2D NMR spectra to unambiguously link the ethyl group to a specific atom in the molecule or amino acid, thus validating the site of ethylation.
Visualizations
Diagrams can clarify complex workflows and relationships. The following are presented in the DOT language for Graphviz.
Caption: A generic signaling pathway involving protein ethylation.
Caption: Experimental workflow for MS-based ethylation site validation.
Caption: Logical flow for multi-spectroscopic validation of an ethylation site.
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Cysteine-ethylation of tissue-extracted membrane proteins as a tool to detect conformational states by solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Mass Spectrometry-Based Proteomics Approach for Global and High-Confidence Protein R-Methylation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dal.ca [dal.ca]
A Comparative Guide to the Applications of Triethyloxonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Triethyloxonium hexafluorophosphate, a powerful ethylating agent also known as Meerwein's salt, is a versatile reagent in modern organic synthesis and materials science. Its high reactivity and unique properties make it a valuable tool for a range of chemical transformations. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Performance Comparison in Key Applications
This compound and its close analog, triethyloxonium tetrafluoroborate, are potent electrophilic ethylating agents. Their reactivity stems from the highly electrophilic nature of the ethyl group attached to the oxonium ion. This section compares their performance in several key applications against other common ethylating agents.
Ethylating Agents: A Head-to-Head Comparison
The choice of an ethylating agent is critical for the success of a synthetic step, influencing reaction rates, yields, and substrate compatibility. While triethyloxonium salts are highly effective, other reagents are also available, each with its own set of advantages and disadvantages.
| Reagent/Application | Ethylation of Carboxylic Acids | Ethylation of Amines | Cationic Polymerization |
| This compound | High Yields | High Reactivity | Efficient Initiator |
| Triethyloxonium Tetrafluoroborate | 85-95% Yield[1] | High Reactivity | Efficient Initiator |
| Ethyl Iodide | Requires Strong Base | Risk of Over-alkylation | Not Typically Used |
| Diethyl Sulfate | Requires Basic Conditions | Toxic, Risk of Over-alkylation | Not Typically Used |
Table 1: Comparative Performance of Ethylating Agents. This table summarizes the general performance characteristics of this compound and other common ethylating agents in key chemical transformations.
Key Applications and Experimental Protocols
Esterification of Carboxylic Acids
Triethyloxonium salts are highly efficient reagents for the esterification of carboxylic acids, particularly for sterically hindered or sensitive substrates where traditional acid-catalyzed methods may fail. The reaction proceeds under mild, neutral conditions, avoiding the need for harsh acids or bases.
Experimental Protocol: Ethylation of a Carboxylic Acid with Triethyloxonium Tetrafluoroborate
This protocol describes the ethylation of a generic carboxylic acid using triethyloxonium tetrafluoroborate, a close analog of the hexafluorophosphate salt. The procedure is adapted from established methods and is expected to yield comparable results with the hexafluorophosphate variant.
Materials:
-
Carboxylic Acid
-
Triethyloxonium Tetrafluoroborate
-
Dichloromethane (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric Acid
-
1 M Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethyloxonium tetrafluoroborate (1.1 equivalents) to the solution.
-
Slowly add diisopropylethylamine (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 1 M sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl ester by column chromatography or distillation to obtain the final product.
Expected Yield: 85-95%[1]
References
Safety Operating Guide
Proper Disposal of Triethyloxonium Hexafluorophosphate: A Step-by-Step Guide
Triethyloxonium hexafluorophosphate, a potent ethylating agent, requires careful handling and meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of this reactive compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This compound is a corrosive solid that reacts violently with water and is moisture-sensitive.[1][2] In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing at once and rinse the affected skin area with plenty of water. A physician should be called immediately.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and call an ophthalmologist immediately.[1]
-
Ingestion: Have the victim drink water (no more than two glasses). Do not induce vomiting due to the risk of perforation and seek immediate medical attention.[1]
Always handle this compound under an inert atmosphere, such as nitrogen or argon, in a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 17950-40-2 |
| Molecular Formula | C₆H₁₅F₆OP |
| Molar Mass | 248.15 g/mol |
| Melting Point | ~145 °C (decomposes) |
| Flash Point | 57 °C (134.6 °F) - closed cup |
| Storage Temperature | ≤ -20 °C |
| Transport UN Number | 3261 |
Source: Chem-Impex[5], ChemBK[3], Sigma-Aldrich[1]
Detailed Disposal Protocol
The primary principle for the disposal of this compound is controlled neutralization (quenching) of its reactivity prior to disposal as hazardous waste. This multi-step process must be conducted with precision and adherence to safety standards.
Step 1: Preparation and Precaution
-
Designated Area: Perform the entire disposal procedure in a certified chemical fume hood.
-
Gather Materials:
-
Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat).
-
A three-necked flask or a beaker of appropriate size, equipped with a magnetic stirrer.
-
A dropping funnel.
-
An inert gas source (nitrogen or argon).
-
A suitable solvent (e.g., anhydrous dichloromethane or tetrahydrofuran).
-
A quenching agent: a dilute solution of a weak base, such as aqueous sodium bicarbonate or a solution of a primary or secondary amine in an inert solvent.
-
A designated, labeled hazardous waste container.[6]
-
Step 2: Controlled Neutralization
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to displace air and moisture.
-
Dissolution: Carefully transfer the this compound waste into the reaction vessel. If it is a solid residue, dissolve it in a minimal amount of a suitable anhydrous solvent.
-
Cooling: Place the reaction vessel in an ice bath to manage the heat generated during neutralization.
-
Slow Addition of Quenching Agent: Slowly add the quenching solution dropwise from the dropping funnel to the stirred solution of the triethyloxonium salt. The violent reaction with water necessitates a very slow and controlled addition to prevent splashing and uncontrolled release of energy.[2]
-
Monitor the Reaction: Continue stirring and cooling the mixture. Observe for any signs of reaction, such as gas evolution or a temperature increase. Maintain a slow addition rate to keep the reaction under control.
-
Ensure Complete Neutralization: After the initial reaction subsides, continue stirring the mixture for a period to ensure all the reactive material has been neutralized.
Step 3: Waste Segregation and Final Disposal
-
Waste Collection: Once the neutralization is complete and the solution has returned to room temperature, transfer the resulting mixture to a clearly labeled hazardous waste container.[6]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical names of the contents.[6]
-
Do Not Mix: Do not mix this waste with other waste streams.[1]
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[6]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] All waste materials must be disposed of in accordance with national and local regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
